molecular formula C18H27NO2 B1211874 Dyclonine CAS No. 586-60-7

Dyclonine

货号: B1211874
CAS 编号: 586-60-7
分子量: 289.4 g/mol
InChI 键: BZEWSEKUUPWQDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dyclonine Hydrochloride is a ketone-based local anesthetic used in scientific research for its potent numbing properties and its specific action on ion channels. Its primary research applications leverage its dual mechanisms of action. Firstly, it functions as a neuronal sodium channel blocker, stabilizing the neuronal membrane by reducing its permeability to sodium ions, thereby inhibiting the initiation and conduction of nerve impulses . Secondly, and of significant recent interest, this compound has been identified as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is predominantly expressed in skin keratinocytes and implicated in cutaneous sensation, skin diseases, and itch . In laboratory settings, this compound is utilized in studies focused on nociception, dermatology, and neuropharmacology. Its value lies in its rapid onset of action and a duration of effect that is suitable for various experimental models . Beyond its traditional use as an anesthetic agent, research has expanded into novel areas. Studies indicate this compound may have neuroprotective effects, with one study showing it relieves progression in a rotenone-induced Parkinson's disease model in Drosophila by activating the Nrf2/ARE signaling pathway to reduce oxidative stress and neuronal apoptosis . It has also been investigated as a potential therapeutic for Friedreich's ataxia, an inherited neurodegenerative disease . Researchers should note that while this compound is generally considered to have a good safety profile, case reports have documented rare adverse reactions, including transient disturbances of consciousness following mucosal application in susceptible individuals, highlighting the importance of appropriate safety protocols in a research context . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19/h7-10H,2-6,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEWSEKUUPWQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

536-43-6 (hydrochloride)
Record name Dyclonine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6047864
Record name Dyclonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dyclonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (HCl salt), 4.60e-02 g/L
Record name Dyclonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dyclonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

586-60-7
Record name Dyclonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dyclonine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dyclonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dyclonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DYCLONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/078A24Q30O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dyclonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174-175
Record name Dyclonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dyclonine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dyclonine hydrochloride is a topical anesthetic with a multifaceted mechanism of action.[1][2][3] While its primary therapeutic effect is derived from the blockade of voltage-gated sodium channels in neuronal membranes, recent research has unveiled significant interactions with other molecular targets, including Transient Receptor Potential Vanilloid 3 (TRPV3) and Aldehyde Dehydrogenase (ALDH) enzymes. This guide provides a comprehensive technical overview of the molecular pharmacology of this compound hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of its action pathways to support further research and drug development.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The principal mechanism underlying the local anesthetic properties of this compound hydrochloride is the inhibition of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][3][4] This action impedes the initiation and propagation of action potentials, thereby blocking nerve conduction and producing a reversible loss of sensation in the localized area of application.[4]

Molecular Interaction

This compound hydrochloride physically obstructs the transmembrane pore of VGSCs, preventing the influx of sodium ions that is essential for membrane depolarization.[1] This interaction is thought to be state-dependent, with a higher affinity for the open and inactivated states of the channel, a characteristic feature of many local anesthetics. By stabilizing the inactivated state of the sodium channel, this compound hydrochloride effectively reduces the number of channels available to participate in the generation of subsequent action potentials.

Signaling Pathway

The blockade of sodium channels by this compound hydrochloride directly interrupts the canonical signaling pathway of nerve impulse transmission.

cluster_membrane Neuronal Membrane Na_Channel_Resting VGSC (Resting) Na_Channel_Open VGSC (Open) Na_Channel_Resting->Na_Channel_Open Depolarization Na_Channel_Inactive VGSC (Inactive) Na_Channel_Open->Na_Channel_Inactive Influx of Na+ Action_Potential Action_Potential Na_Channel_Open->Action_Potential Propagation No_Action_Potential No_Action_Potential Na_Channel_Inactive->Na_Channel_Resting Repolarization This compound This compound HCl This compound->Na_Channel_Open Blocks This compound->Na_Channel_Inactive Stabilizes Stimulus Stimulus Stimulus->Na_Channel_Resting

Figure 1: this compound's primary mechanism on sodium channels.

Secondary Mechanisms of Action

Beyond its effects on sodium channels, this compound hydrochloride has been shown to interact with other significant molecular targets.

Inhibition of TRPV3 Channels

This compound hydrochloride is an inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel involved in thermosensation and pain perception.

Inhibition of Aldehyde Dehydrogenase (ALDH)

This compound hydrochloride also acts as a covalent inhibitor of aldehyde dehydrogenase (ALDH) isozymes, particularly ALDH2 and ALDH3A1.

Quantitative Data Summary

The following tables summarize the available quantitative data for the inhibitory activity of this compound hydrochloride on its known molecular targets.

TargetIC50Cell TypeActivatorReference
TRPV3 29.8 ± 5.3 µMHEK 293 GnTI⁻2-APB (200 µM)[5]
ALDH2 35 µMNot Specified (Enzyme Assay)Not Applicable
ALDH3A1 76 µMNot Specified (Enzyme Assay)Not Applicable
VGSC Not Available---
Table 1: Inhibitory concentrations of this compound hydrochloride on various molecular targets.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound hydrochloride.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is designed to measure the effect of this compound hydrochloride on ion channel currents, such as those from VGSCs or TRPV3 channels, in cultured cells.

  • Cell Culture: HEK293 cells are transiently transfected with the cDNA encoding the ion channel of interest.

  • Electrophysiology Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an appropriate internal solution.

  • Solutions:

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with CsOH.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Procedure:

    • Establish a whole-cell recording configuration.

    • Apply voltage protocols to elicit channel activation and inactivation. For VGSCs, a typical protocol involves holding the cell at -100 mV and applying depolarizing steps. For TRPV3, channels can be activated by the application of an agonist like 2-APB.

    • Perfuse the cells with the external solution containing varying concentrations of this compound hydrochloride.

    • Record the resulting inhibition of the ionic currents.

    • Data Analysis: Construct dose-response curves to calculate the IC50 value.

cluster_workflow Patch-Clamp Workflow Start Cell Culture & Transfection Record_Baseline Establish Whole-Cell Recording & Record Baseline Currents Start->Record_Baseline Apply_this compound Perfuse with This compound HCl Record_Baseline->Apply_this compound Record_Inhibition Record Inhibited Currents Apply_this compound->Record_Inhibition Washout Washout Record_Inhibition->Washout Data_Analysis Data Analysis (Dose-Response, IC50) Record_Inhibition->Data_Analysis Washout->Record_Baseline Verify Reversibility

Figure 2: Workflow for patch-clamp analysis of this compound.
In Vitro Nerve Conduction Block Assay

This ex vivo protocol measures the effect of this compound hydrochloride on compound action potentials (CAPs) in an isolated nerve.

  • Nerve Preparation: The sciatic nerve is dissected from a rat or mouse.

  • Recording Chamber: The nerve is placed in a recording chamber with stimulating and recording electrodes.

  • Procedure:

    • Record baseline CAPs by delivering supramaximal electrical stimuli to the nerve.

    • Perfuse the nerve with a physiological solution containing various concentrations of this compound hydrochloride.

    • Measure the amplitude and conduction velocity of the CAPs at different time points.

  • Data Analysis: Quantify the concentration-dependent reduction in CAP amplitude and slowing of conduction velocity.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This in vitro assay determines the inhibitory effect of this compound hydrochloride on ALDH enzyme activity.

  • Reagents: Recombinant human ALDH enzyme (e.g., ALDH2, ALDH3A1), NAD(P)+, aldehyde substrate (e.g., acetaldehyde), and this compound hydrochloride.

  • Procedure:

    • Incubate the ALDH enzyme with varying concentrations of this compound hydrochloride.

    • Initiate the enzymatic reaction by adding the aldehyde substrate and NAD(P)+.

    • Monitor the production of NAD(P)H spectrophotometrically at 340 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition at each this compound concentration and determine the IC50 value.

cluster_assay ALDH Inhibition Assay Enzyme ALDH Enzyme Product Carboxylic Acid + NAD(P)H Enzyme->Product Catalysis This compound This compound HCl This compound->Enzyme Inhibits Substrate Aldehyde + NAD(P)+ Substrate->Enzyme

Figure 3: Principle of the ALDH inhibition assay.

Conclusion

This compound hydrochloride's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels, leading to the inhibition of nerve impulse conduction.[3][4][6] However, its pharmacological profile is broader, encompassing the inhibition of TRPV3 and ALDH enzymes. This technical guide provides a foundational understanding of these mechanisms, supported by available quantitative data and detailed experimental protocols. Further research, particularly to elucidate the precise binding site and state-dependent interactions with sodium channel isoforms, will be crucial for the development of more selective and potent anesthetic agents.

References

Dyclonine as a Sodium Channel Blocker in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dyclonine, a potent local anesthetic, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels in neuronal membranes. This guide provides an in-depth technical overview of the core mechanisms of this compound's action, synthesizing available data on its interaction with ion channels. While quantitative data on this compound's direct interaction with specific neuronal sodium channel subtypes remains limited in publicly accessible literature, this document outlines the established principles of its mechanism of action. Furthermore, it details comprehensive experimental protocols for investigating the effects of compounds like this compound on neuronal sodium channels and presents signaling pathway and workflow diagrams to visually articulate these complex processes.

Introduction

This compound hydrochloride is a local anesthetic agent utilized for its ability to produce a transient and reversible loss of sensation.[1][2] Its primary mechanism of action involves the direct interaction with voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[1][3][4][5] By inhibiting the influx of sodium ions, this compound effectively dampens neuronal excitability, thereby blocking the transmission of nerve impulses.[6] This guide delves into the molecular underpinnings of this interaction, providing a technical resource for professionals in neuroscience research and drug development.

Mechanism of Action: Sodium Channel Blockade

The fundamental mechanism by which this compound induces local anesthesia is through its reversible binding to activated sodium channels within the neuronal membrane.[1][2][3][4][5] This interaction leads to a series of events that collectively suppress neuronal signaling:

  • Binding to Sodium Channels: this compound binds to specific sites on the voltage-gated sodium channels.[1][3][4][5]

  • Decreased Sodium Permeability: This binding event reduces the permeability of the neuronal membrane to sodium ions.[1][6]

  • Increased Excitation Threshold: Consequently, the threshold for neuronal excitation is increased.[1][2][3][4][5]

  • Membrane Stabilization and Inhibition of Depolarization: The neuronal membrane is stabilized, and depolarization is inhibited.[1][3][4][6]

  • Action Potential Blockade: The failure of a propagated action potential results in a conduction blockade, leading to a localized loss of sensation.[1][2][3][4]

This mechanism is characteristic of local anesthetics, which modulate the function of sodium channels to achieve their clinical effects.

This compound This compound NaChannel Voltage-Gated Sodium Channel This compound->NaChannel Binds to NaInflux Decreased Sodium Ion Influx NaChannel->NaInflux Leads to Depolarization Inhibition of Membrane Depolarization NaInflux->Depolarization Results in ActionPotential Blocked Action Potential Propagation Depolarization->ActionPotential Causes Anesthesia Local Anesthesia ActionPotential->Anesthesia Induces Start Start: Neuronal Culture Pipette Prepare Patch Pipette (2-5 MΩ resistance) Start->Pipette Seal Form Giga-seal (>1 GΩ) Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Sodium Currents (Voltage-Clamp Protocol) WholeCell->Baseline This compound Apply this compound Baseline->this compound PostDrug Record Sodium Currents in Presence of this compound This compound->PostDrug Analysis Data Analysis: - I-V Curves - IC50 Determination PostDrug->Analysis End End Analysis->End

References

The Pharmacology of Dyclonine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Dyclonine is a topical anesthetic with a unique ketone structure, distinguishing it from traditional ester or amide-based local anesthetics. While its primary mechanism of action has long been attributed to the blockade of voltage-gated sodium channels, recent evidence has unveiled a more complex pharmacological profile, including the potent inhibition of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This guide provides a comprehensive technical overview of the pharmacology of this compound, synthesizing available data on its mechanisms, pharmacokinetics, and pharmacodynamics. It includes detailed experimental protocols for key assays and visualizes complex pathways and workflows to support further research and development in the fields of anesthesiology, dermatology, and sensory biology.

Core Pharmacological Profile

This compound hydrochloride is utilized for its rapid-onset topical anesthesia, providing temporary relief from pain and irritation of mucous membranes and skin. It is a key active ingredient in over-the-counter throat lozenges and sprays.

Pharmacokinetic Properties

This compound is characterized by its topical route of administration, which results in localized effects with minimal systemic absorption.

Pharmacokinetic ParameterValue/Description
Route of Administration Topical (mucous membranes, skin)
Onset of Anesthesia 2 - 10 minutes
Duration of Action Approximately 30 to 60 minutes[1]
Absorption Readily absorbed through mucous membranes; systemic absorption is influenced by vascularity at the application site, total dosage, and exposure duration.[2]
Systemic Effects Possible with excessive dosage or rapid absorption, potentially leading to CNS and cardiovascular effects.[2][3]

Mechanisms of Action

This compound's anesthetic and analgesic properties are mediated through its interaction with at least two distinct ion channel targets.

Blockade of Voltage-Gated Sodium Channels (NaV)

The classical mechanism for local anesthetics, including this compound, involves the direct blockade of voltage-gated sodium channels in neuronal membranes.[1][2][3] By binding to the channel, this compound stabilizes the inactivated state, preventing the influx of sodium ions required for the initiation and propagation of action potentials in sensory neurons.[1][2][3] This blockade effectively dampens the transmission of nociceptive signals to the central nervous system.

G cluster_pathway Mechanism 1: Sodium Channel Blockade Nociceptive_Stimulus Nociceptive Stimulus NaV_Channel Voltage-Gated Sodium Channel (NaV) Nociceptive_Stimulus->NaV_Channel Activates Na_Influx Na+ Influx NaV_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound This compound->NaV_Channel Blocks G cluster_pathway Mechanism 2: TRPV3 Channel Inhibition Stimulus Pruritic or Noxious Stimulus TRPV3_Channel TRPV3 Channel (in Keratinocytes) Stimulus->TRPV3_Channel Activates Ca_Influx Ca2+ Influx TRPV3_Channel->Ca_Influx Sensitization Nociceptor Sensitization Ca_Influx->Sensitization Itch_Pain_Signal Itch/Pain Signal Sensitization->Itch_Pain_Signal This compound This compound This compound->TRPV3_Channel Inhibits G cluster_workflow Workflow: Patch-Clamp IC50 Determination prep Prepare Transfected HEK293 Cells record Achieve Whole-Cell Configuration prep->record protocol Apply Voltage-Clamp Protocol record->protocol apply_control Record Baseline Current (Control) protocol->apply_control apply_drug Apply this compound (Multiple Concentrations) apply_control->apply_drug record_drug Record Inhibited Current apply_drug->record_drug analyze Calculate % Inhibition & Plot Dose-Response Curve record_drug->analyze determine_ic50 Determine IC50 analyze->determine_ic50

References

Dyclonine as a Potential Aldehyde Dehydrogenase (ALDH) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical for detoxifying endogenous and exogenous aldehydes. Elevated ALDH activity is increasingly recognized as a hallmark of cancer stem cells (CSCs) and a key driver of therapeutic resistance. Consequently, inhibiting ALDH presents a promising strategy in oncology. This technical guide explores the potential of dyclonine, a topical anesthetic, as a covalent inhibitor of ALDH enzymes. We consolidate the existing quantitative data, delineate the mechanism of action, provide detailed experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction to Aldehyde Dehydrogenase (ALDH)

The human ALDH superfamily comprises 19 isozymes that catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids, utilizing NAD(P)+ as a cofactor.[1][2] These enzymes play a vital role in various physiological processes, including retinoic acid signaling, ethanol (B145695) metabolism, and the detoxification of reactive aldehydes generated from lipid peroxidation.[1][2][3]

In the context of oncology, certain ALDH isoforms, particularly ALDH1A1 and ALDH3A1, are highly expressed in cancer stem cells across numerous malignancies.[1][2][3][4] This elevated activity contributes to chemoresistance by detoxifying anticancer drugs like cyclophosphamide (B585) and by mitigating oxidative stress through the scavenging of reactive oxygen species (ROS).[1][3] This functional importance makes ALDH a compelling therapeutic target to overcome drug resistance and eliminate cancer stem cell populations.[2][3]

This compound: A Covalent Inhibitor of ALDH

This compound (also known as Dyclocaine) is a topical anesthetic that has been repurposed as an orally effective, covalent inhibitor of ALDH that can cross the blood-brain barrier.[5][6][7][8] Research has identified its inhibitory activity against multiple ALDH isozymes, establishing it as a valuable tool for studying ALDH function and as a potential lead compound for therapeutic development.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against key ALDH isozymes. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound Target Isozyme IC50 Value (μM) Reference
This compoundALDH235[1][5][6][7][8]
This compoundALDH3A176[1][5][6][7][8]

Mechanism of Action

This compound functions as a covalent inhibitor. Its chemical structure features an aromatic ketone and an amine substituent that are key to its mechanism. The inhibitory action proceeds through an enzyme-mediated β-elimination reaction. This process generates a highly reactive vinyl ketone intermediate, which then acts as a Michael acceptor. This intermediate forms a covalent bond with the catalytic cysteine residue within the ALDH active site, leading to irreversible inactivation of the enzyme.[1]

Dyclonine_Mechanism cluster_0 Mechanism of Covalent Inhibition This compound This compound (Aromatic Ketone) VinylKetone Reactive Vinyl Ketone Intermediate This compound->VinylKetone Enzyme-mediated β-elimination ALDH_Inactive Covalently Modified ALDH (Inactive) VinylKetone->ALDH_Inactive ALDH_Active ALDH Enzyme (Active Cys Residue)

Caption: Proposed mechanism of this compound's covalent inhibition of ALDH enzymes.

Therapeutic Strategy: Synthetic Lethality

A promising therapeutic application for this compound is in combination therapies that exploit the concept of synthetic lethality. This has been demonstrated in cancer cells that are resistant to glutathione (B108866) (GSH) deficiency.[9][10]

Many cancer cells, particularly head and neck squamous cell carcinoma (HNSCC), rely on the cystine-glutamate antiporter (xCT) to import cystine for the synthesis of GSH, a major cellular antioxidant.[9] While xCT inhibitors like sulfasalazine (B1682708) can deplete GSH and induce a form of iron-dependent cell death called ferroptosis, some cancer cells develop resistance.[9][10]

Resistant cells often upregulate ALDH3A1 to detoxify toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which accumulate during oxidative stress.[9] By inhibiting ALDH3A1 with this compound, this escape mechanism is blocked. The combination of an xCT inhibitor (sulfasalazine) and this compound leads to a cooperative accumulation of toxic 4-HNE, resulting in necrotic cell death in otherwise resistant cancer cells.[9][10]

Synthetic_Lethality cluster_pathway Cellular Stress and Detoxification Pathways xCT xCT Antiporter Cysteine Intracellular Cysteine xCT->Cysteine Cystine Extracellular Cystine Cystine->xCT GSH Glutathione (GSH) Synthesis Cysteine->GSH LipidP Lipid Peroxidation GSH->LipidP Inhibits ROS Reactive Oxygen Species (ROS) ROS->LipidP HNE Toxic Aldehydes (e.g., 4-HNE) LipidP->HNE ALDH3A1 ALDH3A1 HNE->ALDH3A1 CellDeath Necrotic Cell Death HNE->CellDeath Accumulation Leads to Detox Detoxified Products ALDH3A1->Detox SSZ Sulfasalazine (xCT Inhibitor) SSZ->xCT Inhibits This compound This compound (ALDH3A1 Inhibitor) This compound->ALDH3A1 Inhibits

Caption: Synthetic lethality via dual inhibition of xCT and ALDH3A1.

Experimental Protocols

This section details the methodologies for assessing the inhibitory effect of this compound on ALDH activity.

ALDH Activity and Inhibition Assay (IC50 Determination)

This protocol is designed to measure the enzymatic activity of a specific ALDH isozyme and determine the IC50 value of an inhibitor like this compound.

Materials:

  • Recombinant human ALDH enzyme (e.g., ALDH2, ALDH3A1)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.3

  • Cofactor solution: NAD+ (or NADP+ depending on the isozyme)

  • Substrate: Aldehyde substrate (e.g., propionaldehyde (B47417) for ALDH2, benzaldehyde (B42025) for ALDH3A1)

  • Inhibitor: this compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation: Prepare serial dilutions of this compound in DMSO. The final concentration in the assay should typically range from nanomolar to high micromolar to generate a full dose-response curve.

  • Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the ALDH enzyme, and the NAD(P)+ cofactor.

  • Inhibitor Incubation: Add the this compound dilutions (or DMSO for control wells) to the reaction mixture. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the aldehyde substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using the microplate reader. This measures the formation of NAD(P)H, which is directly proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the absorbance curve.

    • Normalize the velocities to the control (DMSO only) to get the percent inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow prep Prepare Reagents (Enzyme, Buffer, Substrate, Cofactor, this compound) plate Add Enzyme, Buffer, Cofactor to 96-well plate prep->plate inhibit Add this compound Dilutions & Incubate plate->inhibit react Initiate Reaction (Add Aldehyde Substrate) inhibit->react measure Measure NADH Production (Absorbance at 340 nm) react->measure analyze Calculate Reaction Velocities & Percent Inhibition measure->analyze plot Plot Dose-Response Curve & Determine IC50 analyze->plot

Caption: Workflow for determining the IC50 of this compound against ALDH enzymes.

Mass Spectrometry for Covalent Modification

To confirm the covalent binding mechanism, mass spectrometry can be employed to detect the mass shift in the ALDH enzyme after incubation with this compound.

Procedure:

  • Incubate the purified ALDH enzyme (e.g., ALDH3A1) with an excess of this compound for several hours (e.g., 16 hours) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.3).[1]

  • Prepare a control sample of the enzyme incubated with DMSO under the same conditions.

  • Remove unbound inhibitor using a desalting column.

  • Analyze both the treated and control samples using high-resolution mass spectrometry (e.g., ESI-MS).

  • Compare the mass spectra. A mass increase in the this compound-treated sample corresponding to the mass of the reactive vinyl ketone moiety (206 amu) confirms covalent modification.[1]

Conclusion and Future Directions

This compound has been clearly identified as a covalent inhibitor of ALDH isozymes, with well-characterized IC50 values against ALDH2 and ALDH3A1. Its unique mechanism of action and its ability to induce synthetic lethality in combination with xCT inhibitors highlight its potential as a therapeutic agent, particularly for cancers that have developed resistance to therapies that induce oxidative stress.

Future research should focus on:

  • Isozyme Selectivity: Developing this compound analogs with improved selectivity for specific ALDH isozymes (e.g., ALDH1A1 or ALDH3A1) to minimize off-target effects.

  • In Vivo Efficacy: Expanding preclinical studies to evaluate the efficacy and safety of this compound, alone and in combination therapies, in various cancer models.

  • Structural Biology: Obtaining crystal structures of ALDH enzymes covalently bound to this compound to provide a detailed understanding of the binding interaction and guide the rational design of next-generation inhibitors.

This guide provides a foundational resource for leveraging this compound as a tool to further investigate ALDH biology and develop novel anticancer strategies.

References

A Comprehensive Technical Guide to the Chemical and Physical Properties of Dyclonine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of Dyclonine hydrochloride, a topical anesthetic with a unique ketone-based structure. It is intended for researchers, scientists, and professionals in drug development. The guide details the compound's chemical and physical characteristics, primary mechanism of action involving sodium channel blockade, and other biological activities. Furthermore, it covers pharmacokinetic properties, toxicological data, formulation and stability considerations, and outlines key experimental protocols for its evaluation. All quantitative data is summarized in tables, and core concepts are illustrated with diagrams to facilitate understanding and application in a research context.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1][2] Its chemical and physical properties are critical for its handling, formulation, and application in experimental settings.

Table 1: Chemical and Physical Data for this compound Hydrochloride

PropertyValueSource(s)
IUPAC Name 1-(4-butoxyphenyl)-3-(piperidin-1-yl)propan-1-one;hydrochloride[3]
Synonyms Dyclocaine HCl, 4'-Butoxy-3-piperidinopropiophenone HCl[2][4][5]
CAS Number 536-43-6[2][4][5]
Molecular Formula C₁₈H₂₈ClNO₂[2][3][4]
Molecular Weight 325.87 g/mol (or 325.88 g/mol )[2][3][4][5][6]
Appearance White to off-white crystalline powder/solid[1][2]
Melting Point 171-178 °C[1][2]
Solubility Water: Partly soluble to soluble (50 mg/mL with ultrasound) Ethanol: Soluble (34-36 mg/mL) DMSO: Soluble (15-25 mg/mL) Methanol: Soluble Acetone: Soluble Chloroform: Soluble[1][5][6][7]
pH (1 in 100 solution) 4.0 - 7.0[8]
Storage Conditions Short-term: 0 - 4 °C (dry and dark) or refrigerated (0-10°C) Long-term (powder): -20 °C[1][4][6]

Mechanism of Action

Primary Mechanism: Sodium Channel Blockade

The principal mechanism of action for this compound hydrochloride is the blockade of voltage-gated sodium channels in neuronal membranes.[3][5][9] This action is the basis for its local anesthetic effect. The process occurs through several steps:

  • Binding: this compound reversibly binds to activated (open) sodium channels on the nerve cell membrane.[3][4]

  • Permeability Reduction: This binding decreases the membrane's permeability to sodium ions.[9][10]

  • Membrane Stabilization: The reduced ion flow leads to the stabilization of the neuronal membrane and an increased threshold for electrical excitation.[3][4][10]

  • Inhibition of Depolarization: Consequently, the generation and propagation of action potentials are inhibited.[3][9]

  • Conduction Blockade: The failure of the action potential to propagate results in a conduction blockade, leading to a transient and reversible loss of sensation, particularly pain, in the localized area of application.[3][4][9]

Dyclonine_MoA_Sodium_Channel This compound This compound HCl NaChannel_Blocked Blocked Na+ Channel This compound->NaChannel_Blocked Binds to NaChannel_Open Activated Na+ Channel Depolarization Membrane Depolarization NaChannel_Blocked->Depolarization Inhibits ActionPotential Action Potential Propagation Depolarization->ActionPotential Depolarization->ActionPotential ConductionBlock Conduction Blockade (Anesthesia) ActionPotential->ConductionBlock Prevents

Mechanism of this compound HCl via sodium channel blockade.
Other Biological Activities

Beyond its anesthetic properties, this compound hydrochloride has been shown to exhibit other biological effects that are of interest for research:

  • Aldehyde Dehydrogenase (ALDH) Inhibition: It acts as an orally effective, covalent inhibitor of ALDH, with reported IC₅₀ values of 35 µM for ALDH2 and 76 µM for ALDH3A1.[4][11] This activity may have implications in cancer research, as it can sensitize cancer cells to other treatments.[11]

  • TRPV3 Channel Inhibition: Research indicates that this compound is a potent inhibitor of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel, a sensory channel found in keratinocytes.[12] This may contribute to its efficacy in relieving itch and pain.

  • Antimicrobial Activity: The compound possesses significant bactericidal and fungicidal properties.[4][7][11]

Pharmacokinetics (ADME) and Toxicology

Absorption, Distribution, and Duration
  • Absorption & Onset: When applied topically to mucous membranes, local anesthesia is typically achieved within 2 to 10 minutes.[13][14] Systemic absorption is possible, particularly with excessive dosage, rapid absorption, or application to broken skin.[13][14]

  • Distribution: this compound hydrochloride primarily acts locally. However, if significant systemic absorption occurs, it can be distributed to the central nervous system (CNS) and cardiovascular system.[9][14]

  • Metabolism & Excretion: Detailed information on the metabolic pathways and excretion of this compound hydrochloride is not extensively documented in the available literature.

  • Duration of Action: The anesthetic effect persists for approximately 30 minutes following a single application.[13][14]

Toxicological Profile
  • Systemic Effects: Excessive absorption can lead to systemic toxicity. CNS effects may manifest as initial excitation (nervousness, dizziness, blurred vision) followed by depression (drowsiness, unconsciousness, and potentially respiratory arrest).[13][14] Cardiovascular effects can include myocardial depression, hypotension, and bradycardia.[14]

  • Hypersensitivity: Allergic reactions and sensitization are infrequent but can occur, presenting as delayed cutaneous lesions, urticaria, or swelling.[3][13]

  • Hazard Classifications: According to GHS hazard statements, this compound hydrochloride is considered toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]

Experimental Protocols

In Vitro Assay: Determination of Minimum Microbicidal Concentration (MMC)

This protocol is designed to determine the lowest concentration of this compound hydrochloride that exhibits bactericidal or fungicidal activity against specific microorganisms.

  • Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the stock solution in appropriate liquid growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Inoculate each dilution with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, T. mentagrophyte).[11] Include positive (media with inoculum, no drug) and negative (media only) controls.

  • Incubation: Incubate the samples under conditions optimal for the growth of the microorganism (e.g., 24-48 hours at 37°C).

  • Assessment: After incubation, subculture a small aliquot from each tube that shows no visible growth onto agar (B569324) plates.

  • Results: The MMC is the lowest concentration of this compound hydrochloride from which the microorganism does not recover and grow on the agar plate.

Experimental_Workflow_MMC start Start prep_stock Prepare this compound HCl Stock Solution start->prep_stock prep_dilutions Create Serial Dilutions in Growth Media prep_stock->prep_dilutions inoculate Inoculate with Microorganism Suspension prep_dilutions->inoculate incubate Incubate at Optimal Conditions (24-48h) inoculate->incubate observe Observe for Visible Growth incubate->observe subculture Subculture from Clear Tubes to Agar observe->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_results Read Results: Identify Lowest Concentration with No Growth (MMC) incubate_agar->read_results end End read_results->end

Workflow for determining Minimum Microbicidal Concentration.
In Vivo Assay: Evaluation of Topical Anesthetic Efficacy

This protocol outlines a method for assessing the anesthetic effect in a preclinical or clinical setting, adapted from methodologies used in laryngoscopy studies.[15]

  • Subject Preparation: Acclimate subjects (animal models or human volunteers) to the experimental environment.

  • Baseline Measurement: Apply a controlled, non-damaging stimulus (e.g., light touch with a filament) to the target mucosal area (e.g., pharynx, oral mucosa) and record the baseline response, potentially using a Visual Analogue Scale (VAS) for pain or discomfort in human studies.

  • Drug Administration: Administer a precise dose and concentration of this compound hydrochloride formulation (e.g., 1% mucilage) to the target area.

  • Post-Administration Testing: At set time intervals after administration (e.g., 2, 5, 10, 20, 30 minutes), re-apply the same stimulus and record the response.

  • Data Analysis: Compare the post-administration responses to the baseline to determine the onset, peak, and duration of the anesthetic effect. A significant reduction in the response score indicates efficacy.

Formulation and Stability

  • Available Formulations: this compound hydrochloride is formulated for topical application and is commercially available in various forms, including lozenges, oral sprays, gels, creams, and mucilage.[1][4][16] These formulations are primarily used for surface anesthesia of mucosal membranes.[1]

  • Formulation Challenges: A key challenge in formulating oral liquid dosage forms is the compound's bitter taste and its tendency to cause numbness of the tongue, which can affect patient compliance.[17]

  • Stability: The compound is stable for short periods at ambient temperatures, making it suitable for standard shipping.[4] For long-term storage, the powder should be kept at -20°C.[1][6] It is noted as being heat sensitive. In solution, it should be stored at -80°C for up to one year to maintain stability.[5][6]

Conclusion

This compound hydrochloride is a versatile local anesthetic with a well-defined primary mechanism of action and a rapid onset. Its unique properties, including ALDH inhibition and antimicrobial activity, make it a compound of significant interest for broader research applications beyond anesthesia. For researchers, a thorough understanding of its chemical properties, solubility, and stability is essential for designing robust experiments and developing effective formulations. While its pharmacokinetic profile is suitable for topical use, careful consideration of its toxicological profile is necessary to mitigate risks associated with systemic absorption. The experimental protocols provided herein offer a foundation for further investigation into its anesthetic, antimicrobial, and other potential therapeutic activities.

References

An In-Depth Technical Guide to the Bactericidal and Fungicidal Properties of Dyclonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dyclonine hydrochloride (4'-butoxy-3-piperidinopropiophenone hydrochloride) is a well-established local anesthetic, primarily used for topical application to mucous membranes.[1] Its anesthetic effect is attributed to the blockage of voltage-gated sodium channels, which prevents the transmission of nerve impulses.[1] Beyond its anesthetic utility, early studies in the mid-20th century revealed that this compound also possesses significant bactericidal and fungicidal properties.[1] This dual functionality makes this compound a compound of interest for applications where both antimicrobial and anesthetic actions are desirable. This guide aims to provide a detailed overview of the antimicrobial characteristics of this compound, including its proposed mechanisms of action and the experimental protocols required for its evaluation.

Bactericidal and Fungicidal Spectrum

This compound has demonstrated a broad spectrum of antimicrobial activity, with reports indicating it is more effective against fungi than bacteria.[1] Its efficacy can be influenced by the formulation; for instance, the addition of chlorobutanol (B1668791) has been shown to act synergistically, enhancing its self-sterilizing action.[1]

Data Presentation

Precise Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values from seminal studies are not widely accessible. The following tables are presented in a standardized format to guide future research and data presentation. The values provided are hypothetical and serve as placeholders to illustrate the expected data structure.

Table 1: Hypothetical Bactericidal Activity of this compound Hydrochloride

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive64128
Streptococcus pyogenesPositive3264
Escherichia coliNegative128256
Pseudomonas aeruginosaNegative256>512

Table 2: Hypothetical Fungicidal Activity of this compound Hydrochloride

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans1632
Aspergillus fumigatus3264
Trichophyton rubrum816

Mechanism of Action

The primary mechanism of action for this compound's anesthetic effect is the blockade of sodium channels in nerve cell membranes.[1] This disruption of ion transport is also the likely basis for its antimicrobial properties.

Bacterial Cell Disruption

It is hypothesized that this compound interacts with the bacterial cell membrane, leading to a loss of structural integrity and function. This could involve:

  • Disruption of Membrane Potential: By interfering with ion channels or the lipid bilayer, this compound may depolarize the cell membrane, leading to a collapse of the proton motive force and subsequent cell death.

  • Increased Membrane Permeability: Damage to the cell membrane can result in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

Fungal Cell Disruption

The fungicidal action of this compound is thought to be more potent than its bactericidal effect.[1] While the exact mechanism is not fully elucidated, it likely involves disruption of the fungal cell membrane. A potential target is the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane that is absent in mammalian cells. Inhibition of ergosterol synthesis would lead to a dysfunctional cell membrane, increased permeability, and ultimately, cell death.

Signaling Pathways

Currently, there is limited information available on the specific signaling pathways within microbial cells that are directly affected by this compound.

This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Interacts with Ion_Channels Ion Channels This compound->Ion_Channels Blocks Bacterial_Membrane->Ion_Channels Permeability Increased Permeability Bacterial_Membrane->Permeability Damage leads to Membrane_Potential Membrane Potential Disruption Ion_Channels->Membrane_Potential Cell_Death Bacterial Cell Death Membrane_Potential->Cell_Death Permeability->Cell_Death Leakage of contents

Figure 1. Proposed mechanism of this compound's bactericidal action.

This compound This compound Ergosterol_Synthesis Ergosterol Biosynthesis This compound->Ergosterol_Synthesis Inhibits Fungal_Membrane Fungal Cell Membrane Membrane_Integrity Loss of Membrane Integrity Fungal_Membrane->Membrane_Integrity Ergosterol_Synthesis->Fungal_Membrane Disrupts Permeability Increased Permeability Membrane_Integrity->Permeability Cell_Death Fungal Cell Death Permeability->Cell_Death Leakage of contents

Figure 2. Hypothesized mechanism of this compound's fungicidal action.

Experimental Protocols

The following are detailed, standardized protocols for determining the antimicrobial activity of this compound. These are based on established methodologies and can be adapted for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target microorganism.

Materials:

  • This compound hydrochloride stock solution (e.g., 1024 µg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard, diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the positive control, and the twelfth as the negative control.

  • Inoculate all wells except the negative control with 100 µL of the prepared microbial inoculum.

  • Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis A Add 100 µL broth to all wells B Add 100 µL this compound stock to first well A->B C Perform serial dilutions B->C D Inoculate wells with microbial suspension C->D E Incubate plate D->E F Visually assess for turbidity E->F G Determine MIC F->G

Figure 3. Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine the concentration of this compound that results in microbial death.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette and tips or a sterile inoculating loop

Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth.

  • From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a fresh agar plate.

  • Also, plate an aliquot from the positive control well to ensure the viability of the inoculum.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • After incubation, count the number of colonies on each spot. The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed microbial biofilms.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate growth medium for biofilm formation

  • Standardized microbial inoculum

  • This compound solutions at various concentrations

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or a suitable solvent to solubilize the crystal violet

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Add 200 µL of the standardized microbial inoculum to the wells of a 96-well plate.

    • Incubate the plate for 24-48 hours to allow for biofilm formation.

  • This compound Treatment:

    • Gently remove the planktonic cells from each well by aspiration.

    • Wash the wells carefully with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

    • Add 200 µL of different concentrations of this compound solution to the wells. Include a control with no this compound.

    • Incubate for a defined period (e.g., 24 hours).

  • Quantification of Biofilm:

    • Remove the this compound solution and wash the wells with PBS.

    • Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet and wash the wells with water until the wash water is clear.

    • Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

    • Measure the absorbance at a wavelength of approximately 570 nm using a plate reader. A reduction in absorbance compared to the control indicates biofilm disruption.

A Inoculate plate and incubate for biofilm formation B Remove planktonic cells and wash A->B C Add this compound solutions and incubate B->C D Wash and stain with Crystal Violet C->D E Wash and solubilize stain D->E F Measure absorbance E->F

Figure 4. Workflow for biofilm disruption assay.

Conclusion

This compound hydrochloride exhibits notable bactericidal and fungicidal properties in addition to its primary use as a topical anesthetic. The mechanism of its antimicrobial action is likely linked to the disruption of microbial cell membrane integrity, a consequence of its ability to block ion channels. While there is a historical basis for its antimicrobial activity, there is a clear need for contemporary research to generate robust, quantitative data on its efficacy against a wider range of clinically relevant microorganisms. The protocols and frameworks provided in this guide are intended to facilitate such research and support the potential development of new therapeutic applications for this multifaceted compound. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for a complete understanding of its antimicrobial capabilities.

References

The Role of Dyclonine in Sensitizing Cancer Cells to Therapeutic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of dyclonine, a local anesthetic, in sensitizing cancer cells to various therapeutic agents. This document consolidates key findings on its mechanisms of action, presents quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanisms of this compound-Mediated Cancer Cell Sensitization

This compound enhances the cytotoxic effects of anti-cancer drugs through two primary mechanisms: the inhibition of aldehyde dehydrogenase (ALDH) and the potentiation of proteasome inhibitor-induced apoptosis.

Inhibition of Aldehyde Dehydrogenase (ALDH)

This compound acts as a covalent inhibitor of ALDH enzymes, with reported IC50 values of 35 μM for ALDH2 and 76 μM for ALDH3A1.[1][2] This inhibition is particularly effective in cancer cells that are resistant to therapies targeting the cystine-glutamate antiporter xCT, such as sulfasalazine (B1682708).[3][4] Resistance to xCT inhibition is often associated with an upregulation of ALDH3A1.[3]

By inhibiting ALDH, this compound leads to the intracellular accumulation of the toxic lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE).[3] This buildup of toxic aldehydes, especially in glutathione (B108866) (GSH)-depleted cancer cells, triggers necrotic cell death.[3] The combination of this compound with an xCT inhibitor like sulfasalazine creates a synthetic lethal environment for these resistant cancer cells.[3][4]

Enhancement of Proteasome Inhibitor-Induced Apoptosis

This compound has been shown to significantly enhance the cytotoxic effects of proteasome inhibitors, such as bortezomib (B1684674) in multiple myeloma and MG132 in breast cancer cells.[5][6][7][8] This synergistic effect leads to a marked increase in apoptosis.[5][7][8] The combination of this compound with a proteasome inhibitor results in a dramatic increase in the cleavage of poly (ADP-ribose) polymerase (PARP), a key indicator of apoptosis.[5]

Quantitative Data on this compound's Sensitizing Effects

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound with other anti-cancer agents.

Table 1: this compound as an ALDH Inhibitor

EnzymeIC50 ValueReference
ALDH235 μM[1][2]
ALDH3A176 μM[1][2]

Table 2: Synergistic Cytotoxicity of this compound with Bortezomib in Multiple Myeloma Cells

Cell LineTreatment% Cell ViabilityReference
RPMI82262 nM Bortezomib~90%[9]
RPMI82262 nM Bortezomib + 15 µM this compound~60%[9]
RPMI82265 nM Bortezomib~70%[9]
RPMI82265 nM Bortezomib + 15 µM this compound~25%[9]
RPMI8226.BR20 nM BortezomibNo significant effect[10]
RPMI8226.BR20 nM Bortezomib + 15 µM this compoundSignificant cell death[10]

Table 3: Effect of this compound and Bortezomib on PARP Cleavage in RPMI8226 Multiple Myeloma Cells

TreatmentPARP CleavageReference
Bortezomib (2 or 5 nM) aloneNo significant cleavage[11]
This compound (15 µM) aloneNo significant cleavage[11]
Bortezomib (2 or 5 nM) + 15 µM this compoundMarked increase in cleaved PARP[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies of this compound's role in cancer cell sensitization.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[12]

  • Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or the combination of both for the desired time period (e.g., 48 hours).[10]

  • MTT Addition: After the treatment period, add 10-20 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Harvesting: Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blotting for PARP Cleavage

Western blotting is used to detect the cleavage of PARP, a hallmark of apoptosis.

  • Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[7] The appearance of an 89 kDa fragment indicates PARP cleavage.

ALDH Activity Assay

This assay measures the enzymatic activity of aldehyde dehydrogenase in cell populations.

  • Cell Suspension: Prepare a single-cell suspension from the cancer cell line or tumor tissue at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.[3]

  • Substrate Addition: Add the activated ALDEFLUOR™ reagent (BAAA, a fluorescent ALDH substrate) to the "test" tubes.

  • Inhibitor Control: To a "control" tube, add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) before adding the ALDEFLUOR™ reagent.[6]

  • Incubation: Incubate all tubes for 30-60 minutes at 37°C.

  • Analysis: Analyze the cell suspensions by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" sample.[6]

Measurement of 4-HNE Accumulation

4-HNE protein adducts can be quantified using an ELISA-based method.

  • Sample Preparation: Prepare cell or tissue lysates.

  • ELISA: Utilize a competitive ELISA kit for 4-HNE. Briefly, a 96-well plate is coated with a 4-HNE conjugate.[5]

  • Competition: Samples and standards are added to the wells, followed by an anti-4-HNE antibody. Free 4-HNE in the sample competes with the coated 4-HNE for antibody binding.[5]

  • Detection: A secondary HRP-conjugated antibody and a substrate are used to generate a colorimetric signal. The intensity of the signal is inversely proportional to the amount of 4-HNE in the sample.

  • Quantification: The concentration of 4-HNE is determined by comparison to a standard curve.[5]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

ALDH_Inhibition_Pathway This compound This compound ALDH3A1 ALDH3A1 This compound->ALDH3A1 Inhibits Four_HNE 4-HNE (Toxic Aldehyde) ALDH3A1->Four_HNE Detoxifies Cell_Death Necrotic Cell Death Four_HNE->Cell_Death Induces Sulfasalazine Sulfasalazine (xCT Inhibitor) xCT xCT Antiporter Sulfasalazine->xCT Inhibits GSH Glutathione (GSH) Depletion xCT->GSH Maintains GSH->Four_HNE Detoxifies

Caption: this compound inhibits ALDH3A1, leading to 4-HNE accumulation and cell death.

Proteasome_Inhibition_Pathway This compound This compound Proteasome_Inhibitor Proteasome Inhibitor (e.g., Bortezomib) This compound->Proteasome_Inhibitor Enhances effect of Proteasome Proteasome Proteasome_Inhibitor->Proteasome Inhibits Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bax, Bak) Proteasome->Pro_Apoptotic_Proteins Degrades Caspase_Activation Caspase Activation (e.g., Caspase-3) Pro_Apoptotic_Proteins->Caspase_Activation Leads to PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes PARP_Cleavage->Apoptosis Marker of

Caption: this compound enhances proteasome inhibitor-induced apoptosis.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Treatment Treat with this compound +/- Agent Start->Treatment Incubation1 Incubate (e.g., 48h) Treatment->Incubation1 Add_MTT Add MTT Reagent Incubation1->Add_MTT Incubation2 Incubate (2-4h) Add_MTT->Incubation2 Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubation2->Solubilize Read Measure Absorbance at 570nm Solubilize->Read End Determine Cell Viability Read->End

Caption: Workflow for assessing cell viability using the MTT assay.

Western_Blot_Workflow Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-PARP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of PARP Cleavage Detection->Analysis

Caption: Western blot workflow for detecting PARP cleavage.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds promise as a cancer cell sensitizing agent. Its ability to inhibit ALDH and enhance the efficacy of proteasome inhibitors opens new avenues for combination therapies, particularly for treating resistant cancers. Future research should focus on elucidating the full spectrum of ALDH isoforms inhibited by this compound and their specific roles in different cancer types. Furthermore, in vivo studies are warranted to validate these findings and to assess the therapeutic potential of this compound in clinical settings. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further investigation into this promising area of cancer research.

References

Understanding the Structural Activity Relationship of Dyclonine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyclonine, a topical anesthetic, has been utilized for its pain-relieving properties in various over-the-counter products. Its unique chemical structure, a β-aminoketone, sets it apart from the more common ester or amide-based local anesthetics. Understanding the intricate relationship between its structure and biological activity is paramount for the development of novel analogs with improved efficacy, selectivity, and reduced toxicity. This technical guide delves into the core principles of the structural activity relationship (SAR) of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes. This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby producing a local anesthetic effect.[1][2] Beyond its anesthetic properties, this compound also exhibits notable antimicrobial and potential antiviral activities, broadening its therapeutic potential.[3] This guide will explore the SAR of this compound in these three key areas: local anesthetic activity, antimicrobial activity, and antiviral activity.

Core Structural Features of this compound

The this compound molecule can be dissected into three key structural components, each contributing to its overall pharmacological profile:

  • Aromatic Lipophilic Group: The 4-butoxybenzoyl group is crucial for the molecule's ability to partition into the lipid bilayer of the neuronal membrane, a prerequisite for accessing its binding site on the sodium channel.

  • Intermediate Chain: The propyl chain linking the aromatic group and the piperidine (B6355638) ring influences the molecule's overall shape, flexibility, and distance between the lipophilic and hydrophilic moieties.

  • Hydrophilic Amino Group: The piperidine ring, a tertiary amine, is essential for the molecule's water solubility and its interaction with the receptor site, which is often in a charged, protonated state.

Structure-Activity Relationship for Local Anesthetic Activity

The local anesthetic activity of this compound and its analogs is primarily attributed to their ability to block voltage-gated sodium channels. The potency and duration of action are influenced by modifications to its core structure.

Quantitative Data: Sodium Channel Blockade

While comprehensive quantitative SAR data for a wide range of this compound analogs is limited in publicly available literature, studies on related β-aminoketones and other local anesthetics provide valuable insights. The potency of sodium channel blockade is often expressed as the half-maximal inhibitory concentration (IC50).

CompoundModificationTarget/AssayIC50 (µM)Reference
This compound-TRPV3 Inhibition29.8 ± 5.3[3]
This compound MutantF666ATRPV3 Inhibition673 ± 37[3]
Lidocaine (B1675312)-Open Sodium Channel Block~20[2]
Lidocaine-Resting Sodium Channel Block~300[2]

Note: Data for lidocaine is provided for comparative purposes as a standard local anesthetic. The data on TRPV3 inhibition by this compound, while not a direct measure of sodium channel blockade, provides insight into its interaction with ion channels.

Key SAR Insights for Local Anesthetic Activity:
  • Lipophilicity of the Aromatic Group: Increasing the lipophilicity of the aromatic portion, for instance, by elongating the alkoxy chain, generally enhances the anesthetic potency up to a certain point (the "cutoff effect"). This is because increased lipophilicity facilitates membrane partitioning. However, excessive lipophilicity can lead to decreased aqueous solubility and potential toxicity.

  • Nature of the Amino Group: The basicity of the tertiary amine (piperidine in this compound) is critical. The pKa of the amine determines the proportion of charged and uncharged forms at physiological pH. The uncharged form is thought to be important for crossing the cell membrane, while the charged form interacts with the sodium channel from the intracellular side.

  • Intermediate Chain Length: The length and flexibility of the intermediate chain are important for optimally positioning the lipophilic and hydrophilic groups for interaction with the sodium channel.

Experimental Protocol: Rat Sciatic Nerve Block Assay

This in vivo assay is a standard method for evaluating the efficacy and duration of local anesthetic action.

Objective: To determine the median effective concentration (ED50) and duration of sensory and motor blockade of a test compound.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. The sciatic nerve in the hind limb is located.

  • Drug Administration: A specific volume of the test compound solution (e.g., this compound analog) at varying concentrations is injected in close proximity to the sciatic nerve.

  • Assessment of Sensory Blockade: The nociceptive block is assessed by applying a noxious stimulus (e.g., thermal stimulus via a hot plate or mechanical stimulus via a pinprick) to the plantar surface of the rat's hind paw at regular intervals. The latency to a withdrawal response is measured. An increase in latency indicates a sensory block.

  • Assessment of Motor Blockade: Motor function is evaluated by observing the rat's ability to use its hind limb for movement and weight-bearing. A scoring system is often used to quantify the degree of motor impairment.

  • Data Analysis: The percentage of animals exhibiting a block at each concentration is determined, and the ED50 is calculated using probit analysis. The duration of the block is recorded as the time from the onset of the block to the complete recovery of sensory and motor function.

Experimental_Workflow_Sciatic_Nerve_Block cluster_preparation Animal Preparation cluster_administration Drug Administration cluster_assessment Assessment cluster_analysis Data Analysis Animal Sprague-Dawley Rat Anesthesia Anesthetize Rat Animal->Anesthesia Nerve_Exposure Locate Sciatic Nerve Anesthesia->Nerve_Exposure Injection Inject Test Compound (e.g., this compound Analog) Nerve_Exposure->Injection Sensory_Block Sensory Blockade Assessment (Hot Plate/Pinprick) Injection->Sensory_Block Assess at intervals Motor_Block Motor Blockade Assessment (Observation/Scoring) Injection->Motor_Block Assess at intervals ED50 Calculate ED50 Sensory_Block->ED50 Duration Determine Duration of Block Sensory_Block->Duration Motor_Block->ED50 Motor_Block->Duration Experimental_Workflow_MIC_Determination cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum->Inoculation Serial_Dilution Serially Dilute Test Compound in 96-well plate Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Observation Visually Inspect for Turbidity (Growth) Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination Experimental_Workflow_Plaque_Reduction_Assay cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Cell_Culture Grow Host Cell Monolayer Infection Infect Cells with Virus Cell_Culture->Infection Treatment Add Overlay with Test Compound Infection->Treatment Incubation Incubate for Plaque Formation Treatment->Incubation Staining Fix and Stain Cells Incubation->Staining Counting Count Plaques Staining->Counting EC50_Calculation Calculate EC50 Counting->EC50_Calculation Sodium_Channel_Blockade_Pathway cluster_membrane Neuronal Membrane Na_Channel Voltage-gated Sodium Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Blockade Blockade Na_Channel->Blockade Extracellular Extracellular Space Intracellular Intracellular Space Nerve_Impulse Nerve Impulse (Action Potential) Depolarization Membrane Depolarization Nerve_Impulse->Depolarization Depolarization->Na_Channel Opens Na_Influx->Depolarization Further This compound This compound This compound->Na_Channel Binds to No_AP Inhibition of Action Potential Propagation Blockade->No_AP Anesthesia Local Anesthesia No_AP->Anesthesia

References

Dyclonine hydrochloride's CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of dyclonine hydrochloride, tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental chemical properties, molecular structure, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound, a compound utilized for its local anesthetic effects.[1][2] It is recognized for its role in providing temporary relief from pain and irritation.[3]

Quantitative Data Summary

PropertyValueSource(s)
CAS Number 536-43-6[4][5]
Molecular Formula C₁₈H₂₈ClNO₂[1][6]
Molecular Weight 325.9 g/mol [1]
IUPAC Name 1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride[1][6]
Appearance White to almost white powder or crystal[5]
Melting Point 171.0 to 175.0 °C[5]
Purity >98.0% (T)(HPLC)[5]

Molecular Structure

This compound hydrochloride possesses a distinct molecular architecture characterized by a butoxyphenyl group linked to a piperidinopropiophenone moiety. This structure is fundamental to its anesthetic activity.

Molecular Structure of this compound Hydrochloride cluster_phenyl 4-Butoxyphenyl Group cluster_butyl Butyl Chain cluster_propanone Propanone Linker cluster_piperidine Piperidine (B6355638) Ring C1 C C2 C C1->C2 C11 C=O C1->C11 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 C7 CH2 O1->C7 C8 CH2 C7->C8 C9 CH2 C8->C9 C10 CH3 C9->C10 C12 CH2 C11->C12 C13 CH2 C12->C13 N1 N+ C13->N1 C14 CH2 N1->C14 HCl HCl (hydrochloride) N1->HCl C15 CH2 C14->C15 C16 CH2 C15->C16 C17 CH2 C16->C17 C18 CH2 C17->C18 C18->N1

Caption: Molecular structure of this compound hydrochloride.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound hydrochloride involves the blockade of voltage-gated sodium channels in neuronal membranes.[1][2][7] By reversibly binding to these channels, it decreases the permeability of the neuronal membrane to sodium ions.[1][7][8] This action stabilizes the membrane and inhibits depolarization, thereby preventing the initiation and conduction of nerve impulses, which results in a localized anesthetic effect.[2][3][7]

Signaling Pathway of this compound Hydrochloride cluster_result Signaling Pathway of this compound Hydrochloride Dyclonine_HCl This compound Hydrochloride Neuronal_Membrane Neuronal Membrane Dyclonine_HCl->Neuronal_Membrane Block Blocks Na_Channel Voltage-Gated Sodium Channel Neuronal_Membrane->Na_Channel Binds to Na_Influx Sodium Ion Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Leads to Action_Potential Action Potential Propagation Depolarization->Action_Potential Nerve_Impulse Nerve Impulse Conduction Action_Potential->Nerve_Impulse Anesthesia Local Anesthesia (Sensation Blockade) Block->Na_Influx Block->Anesthesia Results in

Caption: this compound hydrochloride's mechanism of action.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound hydrochloride are crucial for research and development.

A. Synthesis of this compound Hydrochloride

A disclosed synthesis method involves a two-step process starting from p-bromoacetophenone.[9]

  • Step 1: Preparation of 4-bromo-β-piperidinylpropiophenone hydrochloride

    • Combine 19.9g of p-bromoacetophenone, 100ml of ethanol, 14.6g of piperidine hydrochloride, 8.9g of paraformaldehyde, and 2ml of hydrochloric acid.[9]

    • Stir the mixture and heat to 60°C for 4 hours.[9]

    • Cease heating and cool the mixture to 0°C for 4 hours to facilitate crystallization.[9]

    • Filter the mixture via suction, rinse the resulting filter cake with isopropanol, and dry under vacuum at 60°C.[9]

  • Step 2: Preparation of this compound Hydrochloride

    • Under a nitrogen atmosphere, combine 183ml of dimethyl sulfoxide, 16.6g of 4-bromo-β-piperidinylpropiophenone hydrochloride, 1.9g of cuprous iodide, 2.6g of trans-4-hydroxy-L-proline, 13.8g of potassium carbonate, 3.1g of tetrabutylammonium (B224687) bromide, and 33ml of acetonitrile (B52724) in a 500mL three-necked flask.[9]

    • Maintain the internal temperature at 50°C.[9]

    • Rapidly add 18.5g of n-butanol.[9]

Synthesis Workflow for this compound Hydrochloride Start p-Bromoacetophenone Step1 Mannich Reaction (60°C, 4h) Start->Step1 Reagents1 Piperidine HCl Paraformaldehyde Ethanol, HCl Reagents1->Step1 Intermediate 4-bromo-β-piperidinyl- propiophenone HCl Step1->Intermediate Step2 C-O Cross-Coupling (50°C) Intermediate->Step2 Reagents2 n-Butanol, CuI, K2CO3 Trans-4-hydroxy-L-proline Tetrabutylammonium bromide DMSO, Acetonitrile Reagents2->Step2 Product This compound Hydrochloride Step2->Product

Caption: Synthetic pathway for this compound hydrochloride.

B. High-Performance Liquid Chromatography (HPLC) Analysis

A reproducible HPLC method has been developed for the detection and quantification of this compound hydrochloride.[10]

  • Chromatographic Conditions:

    • Column: Cogent Phenyl Hydride™, 4μm, 100Å (4.6 x 75mm)[10]

    • Mobile Phase:

      • A: DI Water with 0.1% Formic Acid (v/v)[10]

      • B: Acetonitrile with 0.1% Formic Acid (v/v)[10]

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 70% B

      • 5-7 min: 70% B

      • 7-7.5 min: 70% to 10% B

      • 7.5-10 min: 10% B[10]

    • Flow Rate: 1.0 mL/minute[10]

    • Injection Volume: 2μL[10]

    • Detection: UV at 270nm[10]

  • Sample Preparation:

    • Prepare a 0.1 mg/mL reference standard solution of this compound HCl in a 50:50 mixture of Acetonitrile and DI Water containing 0.1% Formic Acid.[10]

HPLC Analysis Workflow for this compound Hydrochloride Sample_Prep Sample Preparation (0.1 mg/mL in 50:50 ACN:H2O + 0.1% Formic Acid) Injection Inject 2µL into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (Cogent Phenyl Hydride™ Column) Injection->Separation Elution Gradient Elution (ACN/H2O with Formic Acid) Separation->Elution Detection UV Detection (@ 270nm) Elution->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: HPLC analytical workflow for this compound HCl.

References

A Comprehensive Review of Dyclonine's Primary Research Literature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyclonine, a piperidinopropiophenone derivative, has been utilized for over six decades primarily as a topical local anesthetic. It is a common active ingredient in over-the-counter products for the relief of sore throat and mouth pain. While its principal mechanism of action has long been attributed to the blockade of voltage-gated sodium channels, emerging research has unveiled a more complex pharmacological profile, revealing interactions with other molecular targets. This technical guide provides an in-depth review of the primary research literature on this compound, focusing on its multifaceted mechanisms of action, pharmacokinetics, and clinical applications. This document is intended for researchers, scientists, and drug development professionals, and summarizes quantitative data in structured tables, provides detailed experimental methodologies, and visualizes key pathways and workflows.

Core Mechanisms of Action

This compound's biological effects are attributed to its interaction with multiple molecular targets. The primary mechanism for its anesthetic properties is the blockade of voltage-gated sodium channels. However, recent studies have highlighted its role as a potent antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as an inhibitor of aldehyde dehydrogenases (ALDHs), including ALDH2 and ALDH3A1. There is also emerging, though less defined, evidence of its potential interaction with the histone methyltransferase G9a.

Voltage-Gated Sodium Channel Blockade

Experimental Protocol: General Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

A standard method to investigate the effect of a compound like this compound on voltage-gated sodium channels involves the whole-cell patch-clamp technique using cell lines (e.g., HEK293 cells) stably expressing a specific human Nav channel subtype (e.g., Nav1.7).

  • Cell Preparation: HEK293 cells expressing the target Nav channel are cultured and plated on glass coverslips 24-48 hours prior to the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature (20-22°C).

    • A patch-clamp amplifier and data acquisition system are used to record sodium currents.

    • The membrane potential is held at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

    • To assess the effect of the compound, a concentration-response curve is generated by applying depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents in the presence of increasing concentrations of this compound.

    • To evaluate state-dependent inhibition, the holding potential can be varied (e.g., to -70 mV) to favor the inactivated state of the channel, or repetitive pulses can be applied to assess use-dependent block.

  • Data Analysis: The peak sodium current at each this compound concentration is measured and normalized to the control current (without the drug). The resulting data are fitted with a Hill equation to determine the half-maximal inhibitory concentration (IC50).

Visualization of Sodium Channel Blockade Workflow

cluster_workflow Patch-Clamp Electrophysiology Workflow A HEK293 cells expressing Nav channels B Whole-cell patch-clamp configuration A->B Establish gigaohm seal C Application of voltage protocols B->C Control membrane potential D Recording of sodium currents C->D Measure ion flow E Application of this compound D->E Introduce compound F Data analysis to determine IC50 D->F Quantify inhibition E->D Record inhibited currents

Workflow for assessing sodium channel blockade using patch-clamp electrophysiology.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

Recent primary research has identified this compound as a potent and selective antagonist of the TRPV3 channel, a non-selective cation channel predominantly expressed in skin keratinocytes and implicated in temperature sensation, pain, and skin inflammation.[2][3][4] this compound inhibits both 2-APB- and heat-activated TRPV3 currents in a voltage-independent manner.[2][3] This inhibition occurs through a reduction in the channel's open probability without altering its single-channel conductance.[5]

Quantitative Data: this compound Inhibition of TRPV3 Channels

Cell TypeAgonistThis compound IC50 (µM)Reference
HEK 293T cells (mouse TRPV3)2-APB (100 µM)3.2 ± 0.24[6]
Primary mouse epidermal keratinocytes2-APB (300 µM)5.2 ± 0.71[5]
HEK 293T cells (human TRPV3)2-APB16.2 ± 0.72[4]
HEK 293T cells (frog TRPV3)2-APB12.3 ± 1.6[4]
HEK 293T cells (mouse TRPV3)Heat (~52°C)14.1 ± 2.5[6]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of TRPV3 Currents

This protocol was used to determine the inhibitory effect of this compound on TRPV3 channels expressed in HEK 293T cells.[2][3]

  • Cell Culture and Transfection: HEK 293T cells were cultured and transiently transfected with plasmids encoding for mouse, human, or frog TRPV3.

  • Electrophysiology:

    • Whole-cell patch-clamp recordings were performed at room temperature.

    • Recording pipettes had a resistance of 2–4 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 2.0 MgCl₂, 5 EGTA, and 10 HEPES, pH 7.4 (adjusted with CsOH).

    • The bath solution contained (in mM): 140 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, pH 7.4 (adjusted with NaOH).

    • Cells were held at a holding potential of -60 mV.

    • TRPV3 channels were activated by the application of 100 µM 2-APB. Due to the sensitizing properties of TRPV3, the effect of this compound was examined after the response to repetitive 2-APB application had stabilized.

    • For heat activation, an infrared laser diode was used to generate rapid temperature jumps to ~52°C.

  • Data Analysis: The peak inward currents in the presence of various concentrations of this compound were measured and normalized to the control current. The dose-response curve was fitted with the Hill equation to calculate the IC50 value.

Visualization of this compound's Effect on TRPV3 Signaling

cluster_pathway TRPV3 Signaling Pathway and this compound Inhibition Stimulus Heat or 2-APB TRPV3 TRPV3 Channel (in Keratinocyte Membrane) Stimulus->TRPV3 Activates Ca_influx Ca2+ Influx TRPV3->Ca_influx Opens Cellular_Response Sensation of Pain/Itch, Inflammation Ca_influx->Cellular_Response Initiates This compound This compound This compound->TRPV3 Inhibits (Antagonist)

This compound acts as an antagonist to block the activation of the TRPV3 channel.

Aldehyde Dehydrogenase (ALDH) Inhibition

This compound has been identified as a covalent inhibitor of aldehyde dehydrogenases, including ALDH2 and ALDH3A1.[7] This inhibition is of interest in cancer therapy, as some cancer cells, particularly those resistant to certain chemotherapies, show increased expression of ALDHs. By inhibiting ALDH, this compound can sensitize these cancer cells to treatment.

Quantitative Data: this compound Inhibition of ALDH Isozymes

EnzymeIC50 (µM)Reference
ALDH3A176[7]
ALDH235[7]

Experimental Protocol: ALDH Activity Assay

The inhibitory activity of this compound against ALDH isozymes can be determined by monitoring the production of NADH.[8]

  • Enzyme and Substrates: Purified recombinant human ALDH1A1, ALDH2, or ALDH3A1 are used. The reaction mixture contains the enzyme, NAD⁺ as a cofactor, and a suitable aldehyde substrate (e.g., propionaldehyde (B47417) for ALDH1A1 and ALDH2, benzaldehyde (B42025) for ALDH3A1).

  • Assay Procedure:

    • The reaction is initiated by the addition of the aldehyde substrate.

    • The production of NADH is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Inhibition Studies:

    • To determine the IC50, the enzyme is incubated with varying concentrations of this compound before initiating the reaction.

    • The rate of NADH production is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor.

    • The data are then plotted, and the IC50 is determined from the concentration-response curve.

Visualization of this compound's Role in Sensitizing Cancer Cells

cluster_logical_relationship Logical Relationship of this compound in Cancer Cell Sensitization Chemo_resistance Chemo-resistant Cancer Cells High_ALDH High ALDH Expression Chemo_resistance->High_ALDH is associated with ALDH_inhibition ALDH Inhibition High_ALDH->ALDH_inhibition is targeted by This compound This compound This compound->ALDH_inhibition causes Sensitization Sensitization to Chemotherapy ALDH_inhibition->Sensitization leads to

Logical flow of how this compound's inhibition of ALDH can lead to cancer cell sensitization.

Potential G9a Inhibition

Emerging evidence suggests that this compound may also inhibit the histone methyltransferase G9a, which is implicated in various cancers. However, primary research literature with detailed experimental protocols and quantitative data (e.g., IC50 values) for this compound's specific activity against G9a is currently lacking.

Experimental Protocol: General G9a Histone Methyltransferase Assay

A common method to screen for G9a inhibitors is a continuous protein methylation assay.[4]

  • Reagents: Recombinant G9a enzyme, a biotinylated substrate protein (e.g., WIZ or a histone H3-derived peptide), S-adenosyl-L-methionine (SAM) with a radioactive methyl group, and streptavidin-coated scintillation plates (e.g., FlashPlates).

  • Assay Procedure:

    • The biotinylated substrate is coupled to the streptavidin-coated plate.

    • The G9a enzyme, radioactive SAM, and the test compound (this compound) are added.

    • The transfer of the radioactive methyl group from SAM to the substrate by G9a is monitored continuously by proximity scintillation counting.

  • Data Analysis: The rate of methylation is determined, and the inhibitory effect of the compound is calculated to determine the IC50.

In Vivo Analgesic Activity

The analgesic properties of this compound can be evaluated in preclinical models of pain, such as the formalin test in mice. This test is a valid and reliable model of nociception that is sensitive to various classes of analgesic drugs.[9]

Experimental Protocol: Formalin Test in Mice

  • Animals: Male Swiss albino mice (20-25 g) are typically used.

  • Procedure:

    • A dilute solution of formalin (e.g., 1-5% in saline) is injected subcutaneously into the dorsal surface of the right hind paw.

    • Immediately after the injection, the animal is placed in an observation chamber.

    • The total time the animal spends licking the injected paw is recorded.

    • The observation period is divided into two phases: an early phase (0-5 minutes post-injection), representing direct chemical irritation of nociceptors, and a late phase (20-30 minutes post-injection), which is associated with an inflammatory response.

  • Drug Administration: this compound or a control vehicle is administered (e.g., intraperitoneally or subcutaneously) at a predetermined time before the formalin injection.

  • Data Analysis: The licking time in the this compound-treated group is compared to the control group for both phases to determine the analgesic effect.

Clinical Applications

This compound is primarily used for topical anesthesia of mucous membranes. One of its most common clinical applications is in the prevention and relief of postoperative sore throat (POST) following endotracheal intubation.

Quantitative Data: Clinical Efficacy of this compound Mucilage for Postoperative Sore Throat

A randomized controlled trial compared this compound mucilage with compound lidocaine (B1675312) cream and normal saline as a tracheal catheter lubricant to reduce postoperative pharyngeal complications.[10][11]

Treatment GroupIncidence of POST at 1 hourIncidence of POST at 6 hoursPostoperative Satisfaction Score (1 hr)Postoperative Satisfaction Score (6 hr)
This compound Mucilage (D group)Higher than L group (P=0.015)Higher than L group (P=0.012)Lower than L group (P=0.007)Lower than L group (P=0.009)
Compound Lidocaine Cream (L group)Lower than D groupLower than D groupHigher than D groupHigher than D group
Normal Saline (NS group)Higher than L and D groupsHigher than L and D groupsLower than L and D groupsLower than L and D groups

Note: Specific percentages for the incidence of POST were not provided in the abstract.

Another study compared oral this compound hydrochloride mucilage (ODHM) with tetracaine (B1683103) spray (TS) for anesthesia during electronic flexible laryngoscopy.[12]

AnestheticPatient VAS Score (Overall)Doctor VAS Score (Overall)Patient VAS Score (>100s procedure)Doctor VAS Score (>100s procedure)
ODHMSignificantly higherSignificantly higherHigher than TSHigher than TS
TSSignificantly lowerSignificantly lowerLower than ODHMLower than ODHM

Note: Higher VAS scores indicated better patient tolerance and procedure success.

Experimental Protocol: Randomized Controlled Trial for Postoperative Sore Throat

The following is a general methodology for a randomized controlled trial evaluating the efficacy of this compound for POST.[10]

  • Study Design: A prospective, randomized, double-blind controlled trial.

  • Participants: Patients scheduled for surgery requiring general anesthesia with endotracheal intubation.

  • Intervention: Patients are randomly assigned to one of several groups. For example, the tracheal tube cuff may be lubricated with this compound mucilage, another anesthetic like lidocaine cream, or a placebo like normal saline.

  • Outcome Measures:

    • Primary Outcome: Incidence and severity of POST at various time points post-surgery (e.g., 1, 6, and 24 hours). Severity can be assessed using a Visual Analog Scale (VAS) or a numerical rating scale.

    • Secondary Outcomes: Incidence of postoperative cough, hoarseness of voice, and patient satisfaction scores.

  • Data Analysis: Statistical tests are used to compare the outcomes between the different treatment groups.

Pharmacokinetics

Detailed primary research on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited in the publicly available literature. General information suggests that it is readily absorbed through mucous membranes.[1] A comprehensive pharmacokinetic profile with quantitative parameters from preclinical or clinical studies is needed for a complete understanding of its disposition in the body.

Conclusion

This compound is a local anesthetic with a well-established primary mechanism of action involving the blockade of voltage-gated sodium channels. However, this review of the primary research literature reveals a broader and more complex pharmacological profile. This compound is a potent antagonist of the TRPV3 channel, a property that may contribute to its efficacy in relieving pain and itch associated with skin conditions. Furthermore, its ability to inhibit ALDH enzymes presents a potential avenue for its use in oncology, particularly in sensitizing chemo-resistant tumors.

While significant progress has been made in understanding these newer mechanisms, there remain notable gaps in the primary research literature. Specifically, detailed electrophysiological studies on this compound's interaction with various voltage-gated sodium channel subtypes are needed to fully elucidate its primary anesthetic action at the molecular level. Similarly, more research is required to quantify its inhibitory activity against G9a and to evaluate its analgesic efficacy in preclinical pain models with detailed quantitative outcomes. A comprehensive pharmacokinetic study would also be invaluable for optimizing its clinical use and exploring new therapeutic applications.

This technical guide has synthesized the available primary research to provide a detailed overview for researchers and drug development professionals. The provided experimental protocols and visualizations aim to facilitate further investigation into the multifaceted pharmacology of this compound, a drug with a long history and a potentially expanding future.

References

Initial Toxicity Screening of Dyclonine in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyclonine, a topical anesthetic, has garnered research interest for its potential applications beyond local anesthesia, including its role as a covalent inhibitor of aldehyde dehydrogenase (ALDH) enzymes.[1][2][3][4] This inhibitory action can sensitize cancer cells to other therapies by increasing intracellular levels of toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE).[1] As interest in repurposing this compound grows, a thorough understanding of its cytotoxic profile is essential. This technical guide provides a framework for the initial toxicity screening of this compound in various cell lines, detailing experimental protocols, presenting available quantitative data, and illustrating relevant cellular pathways.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

Comprehensive cytotoxic screening of this compound across a wide range of cell lines is not extensively documented in publicly available literature. However, data on its inhibitory effects on specific enzyme targets provide a valuable starting point for understanding its bioactivity. The following table summarizes the known half-maximal inhibitory concentration (IC50) values for this compound against its enzymatic targets.

Table 1: IC50 Values of this compound Against Aldehyde Dehydrogenase (ALDH) Isozymes

Target EnzymeIC50 Value (µM)Notes
ALDH235Orally effective covalent inhibitor.[2]
ALDH3A176Orally effective covalent inhibitor.[2]

For researchers embarking on a comprehensive toxicity assessment, a systematic approach to determine the IC50 for cell viability across various cell lines is recommended. The following template table is provided as a best-practice example for presenting such data.

Table 2: Template for this compound Cytotoxicity (IC50) Data Across Different Cell Lines

Cell LineCancer Type / Tissue of OriginIC50 (µM)AssayIncubation Time (hours)
e.g., A549Lung CarcinomaDataMTT48
e.g., MCF-7Breast AdenocarcinomaDataMTT48
e.g., HepG2Hepatocellular CarcinomaDataLDH72
e.g., HEK293Human Embryonic KidneyDataMTT48

Experimental Protocols

The following protocols provide a detailed methodology for conducting initial in vitro toxicity screening of this compound. These are generalized protocols based on standard laboratory practices and should be optimized for specific cell lines and experimental conditions.

Cell Culture and Maintenance
  • Cell Lines: Procure cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution
  • Solvent Selection: this compound hydrochloride is soluble in water and DMSO. Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in fresh culture medium. A common starting range is 0.1 to 100 µM.

    • Include vehicle-only controls (medium with the same concentration of solvent used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Measurement:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • LDH Measurement:

    • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Prepare a positive control for maximum LDH release by lysing a set of untreated cells with a lysis buffer (provided in commercial kits).

    • Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

    • Incubate at room temperature for the recommended time, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Plot the percentage of cytotoxicity against the log of this compound concentration to determine the IC50 value.

Apoptosis vs. Necrosis Determination

To determine the mode of cell death induced by this compound, the following assay can be employed:

  • Annexin V and Propidium Iodide (PI) Staining:

    • Seed and treat cells with this compound as described above.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the initial toxicity screening of this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results prep_cells Cell Culture & Seeding treatment Cell Treatment with this compound prep_cells->treatment prep_this compound This compound Stock & Dilutions prep_this compound->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay annexin_v Annexin V / PI Staining incubation->annexin_v data_analysis Data Analysis & IC50 Calculation mtt_assay->data_analysis ldh_assay->data_analysis annexin_v->data_analysis conclusion Conclusion on Cytotoxicity data_analysis->conclusion G This compound This compound ALDH3A1 ALDH3A1 This compound->ALDH3A1 Inhibits Detoxification Detoxification ALDH3A1->Detoxification Mediates Lipid_Peroxidation Lipid Peroxidation HNE 4-HNE (Toxic Aldehyde) Lipid_Peroxidation->HNE HNE->Detoxification Oxidative_Stress Oxidative Stress & Cell Damage HNE->Oxidative_Stress Induces Detoxification->HNE Cell_Death Cell Death Oxidative_Stress->Cell_Death G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL) Death_Receptors Death Receptors (e.g., FasR) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Bcl2_family Bcl-2 Family Regulation (Bax/Bak vs Bcl-2) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Dyclonine Hydrochloride: Application Notes on Solubility in PBS and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility characteristics of dyclonine hydrochloride in two common laboratory solvents: Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO). This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary mechanism of action.

Introduction to this compound Hydrochloride

This compound hydrochloride is a topical anesthetic known for its rapid onset and moderate duration of action.[1] It functions by blocking the initiation and conduction of nerve impulses.[2] This is achieved by reversibly binding to activated sodium channels on the neuronal membrane, which decreases the membrane's permeability to sodium ions and inhibits depolarization.[2][3][4] This mechanism effectively blocks the transmission of nerve signals, leading to a localized anesthetic effect.[1] Beyond its anesthetic properties, this compound hydrochloride also exhibits antimicrobial, anticancer, and neuroprotective activities.[5]

Solubility Data

The solubility of this compound hydrochloride can vary based on the specific experimental conditions, such as temperature and the exact composition of the solvent. The data presented below is a summary of reported solubility values in PBS and DMSO. It is important to note that hygroscopic (moisture-absorbing) DMSO can have a significant impact on solubility, and using fresh DMSO is recommended for optimal results.[3][6]

SolventReported SolubilitySource
Phosphate-Buffered Saline (PBS), pH 7.2 ~ 2 mg/mLCayman Chemical[5]
DMSO ~ 3 mg/mLCayman Chemical[5]
DMSO 15 mg/mL (46.03 mM)Selleck Chemicals[3][7]
DMSO ≥ 25 mg/mL (76.72 mM)MedChemExpress[6]
DMSO ≥ 25 mg/mL (76.72 mM)Taiclone[8]
DMSO 16.67 mg/mL (51.16 mM)TargetMol[9]
DMSO 20 mg/mLChemBK[10]
Water 6 mg/mLSelleck Chemicals[3][7]
Water 50 mg/mL (with ultrasonic)MedChemExpress[6]
Water 50 mg/mL (with ultrasonic)Taiclone[8]
Water 25 mg/mLChemBK[10]
Water 6 mg/mL (18.41 mM)TargetMol[9]

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of this compound hydrochloride. These methods can be adapted based on specific laboratory equipment and requirements.

Kinetic Solubility Assay in PBS (High-Throughput Method)

This method is suitable for rapid screening of solubility.

Materials:

  • This compound hydrochloride

  • DMSO (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or UV spectrophotometer

  • Pipettes and tips

  • Incubator

Protocol:

  • Prepare Stock Solution: Dissolve this compound hydrochloride in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Add Buffer: Add PBS to each well to achieve the desired final concentration of this compound hydrochloride.

  • Mix and Incubate: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).

  • Measurement:

    • Nephelometry: Use a nephelometer to measure light scattering in each well. Increased scattering indicates the presence of undissolved particles.

    • UV Spectrophotometry: Filter the solution to remove any precipitate. Measure the absorbance of the filtrate at the appropriate wavelength for this compound hydrochloride and calculate the concentration based on a standard curve.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility and is considered the gold standard.

Materials:

  • This compound hydrochloride (crystalline solid)

  • PBS, pH 7.4 or DMSO

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Analytical balance

Protocol:

  • Add an excess amount of solid this compound hydrochloride to a glass vial.

  • Add a known volume of the solvent (PBS or DMSO) to the vial.

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound hydrochloride using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (this compound HCl in DMSO) C Add Excess Compound to Solvent (Shake-Flask Method) A->C B Prepare Solvent (PBS or DMSO) B->C D Incubate with Agitation (e.g., 24-48h at 25°C) C->D E Separate Solid and Liquid (Centrifugation/Filtration) D->E F Analyze Supernatant (HPLC/UV-Vis) E->F G Determine Concentration F->G

Caption: Workflow for determining the equilibrium solubility of this compound hydrochloride.

Mechanism of Action of this compound Hydrochloride

G Mechanism of Action: this compound Hydrochloride cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization Leads to Anesthesia Local Anesthesia Nerve_impulse Nerve Impulse Propagation Depolarization->Nerve_impulse Results in This compound This compound Hydrochloride Block Blockade This compound->Block Block->Na_channel Binds to Block->Na_ion_in Inhibits Block->Nerve_impulse Prevents Block->Anesthesia Induces

Caption: this compound hydrochloride blocks sodium channels, preventing nerve impulse propagation.

References

Application Notes: Preparing Dyclonine Hydrochloride Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dyclonine hydrochloride is a versatile compound widely recognized for its potent local anesthetic properties.[1][2][3] It functions primarily by reversibly blocking voltage-gated sodium channels on neuronal membranes, thereby inhibiting nerve impulse transmission.[2][4][5] Beyond its anesthetic effects, recent research has unveiled its activity as an inhibitor of aldehyde dehydrogenase (ALDH) and the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, opening new avenues for its application in cancer research and sensory biology.[3][6][7][8]

This document provides detailed protocols for the preparation, storage, and handling of this compound hydrochloride stock solutions for use in various in vitro biological assays. Accurate and consistent preparation of these solutions is critical for obtaining reproducible and reliable experimental results.

Physicochemical Properties and Solubility Data

This compound hydrochloride is typically supplied as a white crystalline solid.[1][9] Understanding its physical and chemical properties is essential for proper handling and solution preparation.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Chemical Formula C₁₈H₂₇NO₂ • HCl[9][10]
Molecular Weight 325.87 g/mol [4][10][11]
Appearance White Crystalline Solid[1][9]
Melting Point 175-176 °C[1][4][10]
Purity ≥98%[9]
Storage (Solid) -20°C[1][4][9]

The solubility of this compound hydrochloride varies significantly across different solvents. The choice of solvent should be guided by the experimental requirements, including the desired stock concentration and the tolerance of the cell or assay system to the solvent.

Table 2: Solubility of this compound Hydrochloride in Common Laboratory Solvents

SolventReported SolubilityMolar Concentration (Approx.)Notes
DMSO ≥25 mg/mL[6]≥76.7 mMUse fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[6][12]
Ethanol ~34-36 mg/mL[11][13]~104-110 mMSonication is recommended to aid dissolution.[11]
Water 6-50 mg/mL18.4-153.4 mMSolubility in water varies. Sonication is highly recommended.[6][11]
PBS (pH 7.2) ~2 mg/mL[9]~6.1 mMFor direct use in physiological buffers. Prepare fresh.[9]

Experimental Protocols

Materials and Equipment:

  • This compound Hydrochloride (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Absolute Ethanol (200 proof)

  • Sterile Deionized Water or PBS (pH 7.2)

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile microcentrifuge tubes or cryovials

  • Sterile syringe filters (0.22 µm)

Safety Precautions: this compound hydrochloride may be harmful if swallowed and can cause skin and eye irritation.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

Protocol 1: Preparation of a 50 mM this compound HCl Stock Solution in DMSO

DMSO is a common solvent for preparing high-concentration stock solutions due to its high solvating power.

  • Weighing: Accurately weigh 16.29 mg of this compound hydrochloride powder using an analytical balance.

  • Dissolution: Add the weighed powder to a sterile tube. Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes.

  • Sonication: If the solid is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[11]

  • Sterilization (Optional): For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C for short-term (up to 2 months) or -80°C for long-term storage (up to 1 year).[4][10][12] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 mM this compound HCl Stock Solution in Ethanol

Ethanol can be a suitable alternative to DMSO, particularly for assays sensitive to DMSO.

  • Weighing: Accurately weigh 32.59 mg of this compound hydrochloride powder.

  • Dissolution: Transfer the powder to a sterile tube and add 1.0 mL of absolute ethanol.

  • Mixing: Cap the tube and vortex vigorously. Sonication is recommended to ensure complete dissolution.[11]

  • Sterilization: Filter the solution through a 0.22 µm syringe filter if required for the experimental application.

  • Storage: Store aliquots in sterile cryovials at -20°C or -80°C.

Protocol 3: Preparation of a 5 mg/mL this compound HCl Aqueous Solution

Aqueous solutions are often prepared for direct application or when organic solvents are not permissible. Note that aqueous solutions are less stable.

  • Weighing: Accurately weigh 5 mg of this compound hydrochloride powder.

  • Dissolution: Add the powder to a sterile tube. Add 1.0 mL of sterile deionized water.

  • Mixing: Vortex the solution extensively.

  • Sonication: Sonicate the solution until it becomes clear. This step is crucial for dissolution in water.[6][11]

  • Storage: It is highly recommended to prepare aqueous solutions fresh before each experiment. We do not recommend storing aqueous solutions for more than one day.[9]

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects through multiple mechanisms. Its primary role as a local anesthetic is achieved by blocking voltage-gated sodium channels, preventing neuronal depolarization and pain signal propagation.[2][5] Additionally, it has been identified as an inhibitor of the TRPV3 channel, which is implicated in thermosensation and skin diseases, and certain isoforms of aldehyde dehydrogenase (ALDH), a family of enzymes involved in cellular detoxification and metabolism.[6][7][8]

Dyclonine_Pathway This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel TRPV3 TRPV3 Channel This compound->TRPV3 ALDH Aldehyde Dehydrogenase (ALDH2, ALDH3A1) This compound->ALDH Depolarization Neuronal Depolarization Na_Channel->Depolarization Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Aldehyde_Metabolism Aldehyde Metabolism ALDH->Aldehyde_Metabolism Nerve_Impulse Nerve Impulse (Pain Signal) Depolarization->Nerve_Impulse

Caption: this compound's multi-target mechanism of action.

Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound hydrochloride stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_finish Finalization & Storage weigh 1. Weigh this compound HCl Powder add_solvent 2. Add Chosen Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve 3. Facilitate Dissolution (Vortex / Sonicate) add_solvent->dissolve filter 4. Sterile Filter (0.22 µm) (Optional) dissolve->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: General workflow for stock solution preparation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Assay for Dyclonine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantitative analysis of Dyclonine Hydrochloride using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for the determination of this compound hydrochloride in bulk drug substances and pharmaceutical formulations. The protocols are based on established and validated methods to ensure accuracy, precision, and reproducibility.

Introduction

This compound hydrochloride is a local anesthetic used topically to relieve pain and irritation.[1] Accurate and reliable analytical methods are crucial for the quality control and formulation development of pharmaceutical products containing this compound hydrochloride. HPLC is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note details two primary HPLC methods for the assay of this compound hydrochloride: a rapid gradient method and a United States Pharmacopeia (USP) monograph method.

Experimental Protocols

Rapid Gradient HPLC Method

This method is designed for rapid, sensitive, and reproducible analysis of this compound Hydrochloride.[1]

2.1.1. Chromatographic Conditions

A summary of the chromatographic conditions is presented in Table 1.

Table 1: Chromatographic Conditions for Rapid Gradient HPLC Method

ParameterValue
Column Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm[1]
Mobile Phase A DI Water with 0.1% Formic Acid (v/v)[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)[1]
Gradient 0-1 min: 10% B, 1-5 min: 10-70% B, 5-7 min: 70% B, 7-7.5 min: 70-10% B, 7.5-10 min: 10% B[1]
Flow Rate 1.0 mL/minute[1]
Injection Volume 2 µL[1]
Detection UV at 270 nm[1]
Analysis Time Approximately 4 minutes[1]

2.1.2. Preparation of Solutions

  • Standard Solution: Prepare a 0.1 mg/mL reference standard solution of this compound Hydrochloride in a mixture of 50:50 Acetonitrile/DI Water with 0.1% Formic Acid.[1]

  • Sample Solution: Prepare the sample solution to a similar concentration as the standard solution using the same diluent.

USP Monograph Method for this compound Hydrochloride Gel

This method is based on the United States Pharmacopeia monograph for this compound Hydrochloride Gel.[2]

2.2.1. Chromatographic Conditions

A summary of the chromatographic conditions is presented in Table 2.

Table 2: Chromatographic Conditions for USP Monograph Method

ParameterValue
Column 4-mm × 25-cm; 5-µm diameter packing L13[2]
Mobile Phase Dissolve 0.20 g of monobasic potassium phosphate (B84403) and 0.45 mL of n-heptylamine in about 350 mL of water. Adjust with phosphoric acid to a pH of 3.0, dilute with water to 400 mL, add 600 mL of acetonitrile, and mix.[2]
Flow Rate About 1.2 mL per minute[2]
Injection Volume About 20 µL[2][3]
Detection UV at 254 nm[2]
System Suitability Tailing factor is not more than 2.0 and the relative standard deviation for replicate injections is not more than 3.0%.[2]

2.2.2. Preparation of Solutions

  • Standard Preparation: Dissolve an accurately weighed quantity of USP this compound Hydrochloride RS in 0.001 N phosphoric acid to obtain a solution having a known concentration of about 0.1 mg per mL.[2]

  • Assay Preparation (from Gel): Transfer an accurately measured portion of the Gel, equivalent to about 5.0 mg of this compound hydrochloride, to a 50-mL volumetric flask. Dilute with 0.001 N phosphoric acid to volume, and mix.[2]

  • Assay Preparation (from Bulk Drug): Transfer about 50 mg of this compound Hydrochloride, accurately weighed, to a 500-mL volumetric flask, dissolve in 0.001 N phosphoric acid, dilute with 0.001 N phosphoric acid to volume, and mix.[4][5]

Alternative HPLC Methods

Several other HPLC methods have been reported for the determination of this compound hydrochloride. A summary of these methods is presented in Table 3 for comparison.

Table 3: Summary of Alternative HPLC Methods for this compound Hydrochloride Assay

ParameterMethod 1[6][7]Method 2[8]
Column SinoChoom ODS-BP C18 (5 µm, 4.6 mm × 200 mm)Shimadzu shim-pack GIST C18 (250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : water : triethylamine (B128534) (45 : 55 : 1.0), pH adjusted to 3.5 with glacial acetic acidAcetonitrile and Buffer pH 5.9 (70:30)
Flow Rate Not Specified1.0 ml/min
Detection UV (wavelength not specified)UV at 218nm
Retention Time 6.0 min4.4 minutes
Linearity Range 20–200 µg/mL50-150µg/ml

Experimental Workflow

The general workflow for the HPLC assay of this compound hydrochloride is depicted in the following diagram.

This compound Hydrochloride HPLC Assay Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Inject Standard and Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Calculation Calculate Concentration Peak_Integration->Calculation

Caption: HPLC Assay Workflow for this compound Hydrochloride.

Conclusion

The HPLC methods described in this application note are suitable for the routine quality control analysis of this compound hydrochloride. The choice of method may depend on the specific requirements of the analysis, such as the desired run time and the nature of the sample matrix. It is recommended to perform method validation to ensure the suitability of the chosen method for its intended purpose.

References

Application Notes: Spectrophotometric Determination of Dyclonine Hydrochloride Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dyclonine hydrochloride is a potent local anesthetic utilized topically to numb mucosal surfaces, making it a key active ingredient in formulations like throat lozenges and sprays.[1][2] Its unique ketone-based structure allows for its use in patients with allergies to more common ester- or amide-based anesthetics.[2] Accurate and precise quantification of this compound hydrochloride in pharmaceutical products is crucial for ensuring dosage consistency and therapeutic efficacy. This document provides detailed protocols for the determination of this compound hydrochloride concentration using two spectrophotometric methods: direct UV spectrophotometry and ion-pair extractive spectrophotometry.

Mechanism of Action: Sodium Channel Blockade

This compound exerts its anesthetic effect by blocking the conduction of nerve impulses.[3] The primary mechanism involves the reversible binding to activated voltage-gated sodium channels on the neuronal membrane.[3][4][5] This binding stabilizes the membrane and decreases its permeability to sodium ions.[1][3] The subsequent inhibition of sodium influx prevents the depolarization of the nerve membrane, thereby blocking the generation and propagation of action potentials.[1][3] This results in a temporary and localized loss of sensation, particularly of pain and touch.[1][5]

cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel cluster_stimulus cluster_drug cluster_response Na_out Na⁺ (Extracellular) channel_open Open State Na_out->channel_open Influx Na_in Na⁺ (Intracellular) depolarization Depolarization (Action Potential) Na_in->depolarization channel_open->Na_in channel_blocked Blocked State no_signal Signal Blocked (Anesthesia) channel_blocked->no_signal stimulus Nerve Stimulus This compound This compound HCl This compound->channel_blocked Binds & Blocks

Caption: this compound's mechanism of action on a voltage-gated sodium channel.

Method 1: Direct UV Spectrophotometry

Principle

This method relies on the direct measurement of ultraviolet (UV) absorbance of this compound hydrochloride. The molecule possesses a chromophore that absorbs UV radiation at a specific wavelength. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte. A study has established a UV spectrophotometric method for determining the content of this compound hydrochloride in liniment, finding the wavelength of maximum absorbance (λmax) to be 282 nm.[6]

Quantitative Data Summary

The following table summarizes the validation parameters for the direct UV spectrophotometric method for this compound hydrochloride determination.

ParameterValueReference
Wavelength (λmax)282 nm[6]
Linearity Range2 - 12 µg/mL[6]
Correlation Coefficient (r)0.9996[6]
Average Recovery101.7%[6]
Relative Standard Deviation (RSD)0.9%[6]

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer (Double Beam)

  • 1 cm matched quartz cuvettes

  • Analytical Balance

  • Volumetric flasks

  • Pipettes

2. Reagents and Solutions:

  • This compound Hydrochloride Reference Standard

  • Solvent: Methanol or Ethanol (Spectroscopic Grade)

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound Hydrochloride Reference Standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent. Mix thoroughly.

4. Preparation of Calibration Standards:

  • From the stock solution, prepare a series of working standards by serial dilution to cover the linear range of 2 to 12 µg/mL.

  • For example, pipette 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the stock solution into separate 10 mL volumetric flasks.

  • Dilute each to the mark with the solvent and mix well to obtain concentrations of 2, 4, 6, 8, 10, and 12 µg/mL.

5. Preparation of Sample Solution:

  • Accurately weigh or measure a portion of the pharmaceutical formulation (e.g., crushed lozenge, liniment) equivalent to approximately 10 mg of this compound hydrochloride.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of solvent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter.

  • Perform a further dilution with the solvent to bring the concentration within the calibration range (e.g., a 1:10 dilution of the filtered solution).

6. Measurement and Analysis:

  • Set the spectrophotometer to scan from 400 nm to 200 nm to confirm the λmax at 282 nm using a standard solution.

  • Set the instrument to measure absorbance at 282 nm.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound hydrochloride in the sample solution using the regression equation from the calibration curve.

  • Calculate the final concentration in the original pharmaceutical formulation, accounting for all dilutions.

Method 2: Ion-Pair Extractive Spectrophotometry

Principle

This colorimetric method involves the formation of a stable, colored ion-pair complex between the this compound hydrochloride molecule and an acidic dye. This compound hydrochloride, which possesses a tertiary amine, can be protonated in an acidic medium to form a cation.[7] This cation then reacts with an anionic acidic dye, such as Bromophenol Blue (BPB), to form an ion-pair complex.[7][8] This complex is extractable into an immiscible organic solvent like chloroform. The intensity of the color in the organic layer, which is proportional to the drug concentration, is then measured spectrophotometrically at the wavelength of maximum absorbance.

cluster_aqueous Aqueous Phase (Acidic Buffer) cluster_organic Organic Phase (e.g., Chloroform) cluster_analysis D_H This compound Cation (D-H⁺) IonPair Ion-Pair Complex ([D-H⁺][A⁻]) D_H->IonPair + Dye_A Acidic Dye Anion (A⁻) Dye_A->IonPair + Extracted_IP Extracted Colored Complex IonPair->Extracted_IP Extraction Spectro Measure Absorbance at λmax Extracted_IP->Spectro

Caption: Principle of ion-pair extractive spectrophotometry.

Quantitative Data Summary

While specific validated data for this compound hydrochloride using this method is not available in the provided search results, similar methods for other amine-containing drugs show linearity in the µg/mL range with high correlation coefficients.[8][9] The following protocol is a generalized procedure that would require optimization and validation for this compound hydrochloride.

ParameterGeneral Expected Value
Wavelength (λmax)~410 - 420 nm
Linearity Range~1 - 25 µg/mL
Solvent for ExtractionChloroform
Acidic Dye ReagentBromophenol Blue (BPB)

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer (Double Beam)

  • 1 cm matched glass or quartz cuvettes

  • Separatory funnels (125 mL)

  • pH meter

  • Analytical Balance, Volumetric flasks, Pipettes

2. Reagents and Solutions:

  • This compound Hydrochloride Reference Standard

  • Chloroform (HPLC or Spectroscopic Grade)

  • Bromophenol Blue (BPB) solution (e.g., 0.025% w/v in distilled water)

  • Acidic Buffer Solution (e.g., Sodium acetate-hydrochloric acid buffer, pH range 2.5-3.5)

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Prepare as described in Method 1, using distilled water as the solvent.

4. Preparation of Calibration Standards for Extraction:

  • Into a series of 125 mL separatory funnels, pipette aliquots of the standard stock solution to achieve final concentrations within the expected linear range (e.g., 2.5 to 25 µg/mL).

  • Add 5 mL of the acidic buffer solution to each funnel.

  • Add 5 mL of the BPB reagent solution.

  • Add distilled water to bring the total aqueous volume to 20 mL.

5. Extraction Procedure:

  • To each separatory funnel, add 10 mL of chloroform.

  • Shake the funnel vigorously for 2-5 minutes.

  • Allow the layers to separate completely (approx. 5 minutes).

  • Drain the lower organic (chloroform) layer, which contains the colored complex, into a 10 mL volumetric flask or a beaker containing anhydrous sodium sulfate (B86663) to remove any residual water.

6. Preparation of Sample Solution:

  • Prepare an aqueous solution of the pharmaceutical formulation as described in Method 1, Step 5, using distilled water.

  • Transfer an aliquot of the filtered sample solution, containing an amount of this compound hydrochloride expected to be within the calibration range, into a separatory funnel.

  • Treat the sample in the same manner as the calibration standards (Steps 4.2 - 5.4).

7. Measurement and Analysis:

  • Scan the spectrum of the extracted complex from a standard solution against a reagent blank to determine the λmax (expected around 415 nm).

  • Prepare a reagent blank by following the extraction procedure without adding any this compound hydrochloride.

  • Measure the absorbance of the extracted standards and the sample at the determined λmax against the reagent blank.

  • Construct a calibration curve and determine the concentration of this compound in the sample as described in Method 1.

Experimental Workflow Summary

The general workflow for developing and executing a spectrophotometric assay for this compound hydrochloride is outlined below.

cluster_prep Preparation cluster_method Method Execution cluster_analysis Data Analysis prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal prep_sample Prepare Sample Solution prep_std->prep_sample measure Measure Absorbance of Standards & Sample prep_cal->measure extraction Perform Solvent Extraction (for Ion-Pair Method) prep_cal->extraction prep_sample->measure prep_sample->extraction wavelength Determine λmax wavelength->measure plot Plot Calibration Curve measure->plot extraction->measure For colored complex calculate Calculate Sample Concentration plot->calculate validate Validate Method (Accuracy, Precision, etc.) calculate->validate

References

Dyclonine: Application in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dyclonine is a local anesthetic known for its topical application in relieving pain and irritation. Its mechanism of action, like other local anesthetics, involves the modulation of ion channel activity, thereby affecting neuronal excitability. In the field of patch-clamp electrophysiology, this compound serves as a valuable pharmacological tool for investigating the function and modulation of various ion channels. These application notes provide a comprehensive overview of the use of this compound in patch-clamp studies, with a primary focus on its effects on Transient Receptor Potential (TRP) channels, voltage-gated sodium (Nav) channels, and voltage-gated potassium (Kv) channels. Detailed protocols and quantitative data are presented to facilitate the design and execution of experiments aimed at characterizing the electrophysiological profile of this compound.

Mechanism of Action

This compound primarily exerts its anesthetic effect by blocking the conduction of nerve impulses. This is achieved by reversibly binding to and inhibiting the function of ion channels embedded in the neuronal membrane. The primary targets of local anesthetics are voltage-gated sodium channels, which are essential for the propagation of action potentials.[1][2][3] By blocking these channels, this compound prevents the influx of sodium ions that is necessary for membrane depolarization, thus halting signal transmission.[1][3]

Recent studies have revealed that this compound also exhibits potent and selective inhibitory effects on specific members of the TRP channel family, notably the TRPV3 channel.[4][5] This interaction suggests a broader role for this compound in modulating sensory perception beyond its classical local anesthetic action. The effects of this compound on potassium channels are less characterized but are of interest due to the role of these channels in setting the resting membrane potential and in action potential repolarization.

Data Presentation

The following tables summarize the quantitative data available on the effects of this compound on various ion channels as determined by patch-clamp electrophysiology.

Table 1: Inhibitory Effects of this compound on TRP Channels

Channel SubtypeAgonistThis compound Concentration% Inhibition / IC50Cell TypeReference
TRPV3Carvacrol (B1668589)3.5 µMIC50 = 3.5 ± 0.34 µMHEK293[4]
TRPV32-APB29.8 µMIC50 = 29.8 ± 5.3 µMHEK293[1][5]
TRPV1Capsaicin10 µM~2%HEK293[4]
TRPV22-APB10 µM~6%HEK293[4]
TRPM8Menthol10 µMLittle inhibitionHEK293[4]
TRPA1AITC10 µMLittle inhibitionHEK293[4]

Table 2: Effects of this compound on Voltage-Gated Sodium (Nav) Channels (Representative Data for Local Anesthetics)

Channel SubtypeThis compound ConcentrationEffectVoltage DependenceUse-DependencyReference
General Nav ChannelsNot SpecifiedBlocks sodium currentState-dependent (higher affinity for open and inactivated states)Exhibits use-dependent block[3][6][7]

Table 3: Effects of this compound on Voltage-Gated Potassium (Kv) Channels (Representative Data for Local Anesthetics)

Channel TypeThis compound ConcentrationEffectReference
Delayed Rectifier K+ CurrentsLow concentrations (µM range)May enhance currents[8]
Delayed Rectifier K+ CurrentsHigh concentrations (>100 µM)Partial block[8]
A-type K+ CurrentsNot SpecifiedInhibition reported for some local anesthetics[9]

Note: Specific data on this compound's effects on Kv channels is limited. The table reflects the complex, concentration-dependent effects observed with other local anesthetics.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on TRPV3, Nav, and Kv channels using the whole-cell patch-clamp technique.

Protocol 1: Characterization of this compound Inhibition of TRPV3 Channels

1. Cell Preparation:

  • Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the TRPV3 channel.

  • Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water and dilute to the desired final concentrations in the external solution on the day of the experiment.

  • Agonist Stock Solution: Prepare a stock solution of a TRPV3 agonist (e.g., 100 mM 2-APB or 1 M carvacrol in DMSO) and dilute to the final working concentration in the external solution.

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at room temperature.

  • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) and achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply the TRPV3 agonist to elicit a stable baseline current.

  • Perfuse the cell with external solution containing various concentrations of this compound and the agonist.

  • To assess voltage-dependence, apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) in the presence and absence of this compound.

4. Data Analysis:

  • Measure the peak inward or outward current amplitude in response to the agonist before and after this compound application.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

  • Plot current-voltage (I-V) relationships to assess the voltage-dependence of the block.

Protocol 2: General Protocol for Assessing this compound's Effect on Voltage-Gated Sodium Channels

1. Cell Preparation:

  • Use cell lines stably expressing a specific Nav channel subtype (e.g., HEK293 cells expressing Nav1.7) or primary neuronal cultures (e.g., dorsal root ganglion neurons).[2][10]

  • Plate cells on coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., TEA-Cl, 4-AP, and CdCl₂) can be added.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium and fluoride (B91410) ions help to block potassium and calcium currents, respectively).

  • This compound Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings.

  • Use pipettes with a resistance of 2-4 MΩ.

  • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV or -120 mV) to ensure channels are in the resting state.

  • Tonic Block: Apply depolarizing voltage steps (e.g., to 0 mV for 20-50 ms) at a low frequency (e.g., 0.1 Hz) to measure the effect on resting channels.

  • Use-Dependent Block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 5-10 Hz) to assess the block of channels in the open and inactivated states.[6][7]

  • Steady-State Inactivation: Apply a series of conditioning pre-pulses of varying voltages before a test pulse to determine the effect of this compound on the voltage-dependence of inactivation.

4. Data Analysis:

  • Measure the peak inward sodium current for each voltage protocol.

  • For tonic block, calculate the percentage of inhibition at a given concentration.

  • For use-dependent block, plot the normalized peak current against the pulse number to visualize the development of block.

  • For steady-state inactivation, plot the normalized current against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V½).

Protocol 3: General Protocol for Investigating this compound's Modulation of Voltage-Gated Potassium Channels

1. Cell Preparation:

  • Utilize cell lines expressing specific Kv channel subtypes (e.g., CHO cells expressing Kv2.1) or primary neurons.

  • Plate cells on coverslips prior to recording.

2. Solutions:

  • External Solution (in mM): 140 Choline-Cl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Sodium is replaced with choline (B1196258) to eliminate sodium currents. A sodium channel blocker like tetrodotoxin (B1210768) (TTX, 300 nM) can also be added.

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings.

  • Use pipettes with a resistance of 2-5 MΩ.

  • Hold the membrane potential at a hyperpolarized level (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.

  • To distinguish between different types of potassium currents (e.g., transient A-type vs. sustained delayed rectifier), specific voltage protocols and pharmacological tools (e.g., 4-AP for A-type currents, TEA for delayed rectifiers) can be employed.[11][12]

4. Data Analysis:

  • Measure the peak and steady-state outward potassium currents.

  • Analyze the effect of this compound on the current amplitude, activation, and inactivation kinetics.

  • Construct concentration-response curves to determine IC50 or EC50 values if a clear inhibitory or potentiating effect is observed.

Mandatory Visualizations

Dyclonine_Signaling_Pathway cluster_membrane Cell Membrane cluster_effect Physiological Effect This compound This compound Nav Voltage-Gated Sodium Channel (Nav) This compound->Nav Blocks TRPV3 TRPV3 Channel This compound->TRPV3 Inhibits Kv Voltage-Gated Potassium Channel (Kv) This compound->Kv Modulates ActionPotential Action Potential Propagation Nav->ActionPotential Decreases SensoryTransduction Sensory Transduction (e.g., Itch, Pain) TRPV3->SensoryTransduction Decreases NeuronalExcitability Neuronal Excitability Kv->NeuronalExcitability Alters

Caption: Signaling pathway of this compound's action on key ion channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis CellPrep Cell Preparation (e.g., HEK293 with target channel) GigaSeal Giga-ohm Seal Formation CellPrep->GigaSeal SolutionPrep Solution Preparation (Internal, External, this compound) SolutionPrep->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell Baseline Record Baseline Current WholeCell->Baseline DyclonineApp Apply this compound Baseline->DyclonineApp RecordEffect Record Current in presence of this compound DyclonineApp->RecordEffect DataAnalysis Measure Current Parameters (Amplitude, Kinetics) RecordEffect->DataAnalysis DoseResponse Construct Dose-Response Curve & Determine IC50 DataAnalysis->DoseResponse IVCurve Plot I-V Curves DataAnalysis->IVCurve

Caption: Experimental workflow for patch-clamp analysis of this compound.

Conclusion

This compound is a multifaceted local anesthetic with well-documented inhibitory effects on voltage-gated sodium channels and a potent, selective inhibitory action on TRPV3 channels. Its application in patch-clamp electrophysiology allows for the detailed characterization of these interactions. While its effects on potassium channels are less defined and appear to be complex, the provided protocols offer a framework for systematic investigation. For drug development professionals, understanding the full electrophysiological profile of this compound can inform the design of novel therapeutics with improved selectivity and efficacy for treating pain, itch, and other conditions involving ion channel dysregulation. Further research is warranted to elucidate the precise molecular interactions of this compound with a broader range of Nav and Kv channel subtypes to fully comprehend its pharmacological actions.

References

Application Notes and Protocols for Dyclonine in Cell-Based Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyclonine, a topical anesthetic, has garnered interest in oncological research for its potential cytotoxic effects against various cancer cell lines. Traditionally used for its sodium channel blocking properties, recent studies have unveiled its ability to modulate key cellular pathways, leading to cell death.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in cell-based cytotoxicity assays, including detailed experimental protocols, a summary of its cytotoxic activity, and a visual representation of the implicated signaling pathways.

This compound hydrochloride is an oral local anesthetic that functions by reversibly binding to activated sodium channels on neuronal membranes.[4] This action decreases the permeability of the neuronal membrane to sodium ions, leading to an increased excitation threshold and subsequent conduction blockade.[4] Beyond its anesthetic properties, this compound has been identified as a covalent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, notably ALDH2 and ALDH3A1, and as an inhibitor of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel.[5][6]

Data Presentation: this compound Cytotoxicity

The cytotoxic and inhibitory activities of this compound have been evaluated in various contexts. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against specific molecular targets. It is important to note that while these values indicate target engagement, the cytotoxic IC50 values in cancer cell lines may vary depending on the cell line and experimental conditions.

Target/Cell LineAssay TypeIC50 Value (µM)Reference
ALDH2Enzyme Inhibition Assay35[6]
ALDH3A1Enzyme Inhibition Assay76[6]
Human TRPV3Channel Inhibition Assay16.2[5]
Mouse TRPV3Channel Inhibition Assay29.8[7]

Note: The majority of published studies investigate this compound's cytotoxic effects in combination with other therapeutic agents, which enhances its efficacy. Data for this compound as a standalone cytotoxic agent is limited.

Experimental Protocols

Herein are detailed protocols for commonly employed cell-based assays to evaluate the cytotoxic effects of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound hydrochloride

  • Target cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HepG2)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound hydrochloride

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and this compound treatment as described in the MTT assay protocol.

    • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution), and a vehicle control.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • Percentage of cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound hydrochloride

  • Target cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Visualizations

This compound's cytotoxic effects are attributed to its interaction with multiple cellular pathways. The following diagrams illustrate the proposed mechanisms.

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding dyclonine_prep This compound Preparation (Stock and Dilutions) incubation Incubation with this compound (24, 48, 72 hours) dyclonine_prep->incubation cell_seeding->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay annexin_v_pi Annexin V/PI Assay (Apoptosis) incubation->annexin_v_pi data_acquisition Data Acquisition (Microplate Reader/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition annexin_v_pi->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination pathway_analysis Signaling Pathway Analysis ic50_determination->pathway_analysis

Caption: Experimental workflow for assessing this compound's cytotoxicity.

This compound's role as an ALDH inhibitor can contribute to cytotoxicity by promoting the accumulation of toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), especially in cancer cells with a compromised antioxidant system.[1][8] This accumulation can lead to cellular stress and apoptosis.

aldh_inhibition_pathway This compound-Mediated ALDH Inhibition Pathway This compound This compound aldh ALDH (e.g., ALDH2, ALDH3A1) This compound->aldh Inhibits reactive_aldehydes Accumulation of Reactive Aldehydes (e.g., 4-HNE) aldh->reactive_aldehydes Prevents accumulation of oxidative_stress Oxidative Stress reactive_aldehydes->oxidative_stress er_stress ER Stress reactive_aldehydes->er_stress apoptosis Apoptosis oxidative_stress->apoptosis er_stress->apoptosis apoptosis_pathway Proposed Apoptotic Pathway Enhanced by this compound This compound This compound cellular_stress Cellular Stress (e.g., Oxidative, ER Stress) This compound->cellular_stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Dyclonine Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyclonine hydrochloride is a topical anesthetic with a primary mechanism of action involving the blockade of voltage-gated sodium channels, which inhibits the transmission of nerve impulses and results in localized anesthesia.[1][2] It is structurally distinct from many common local anesthetics like lidocaine (B1675312), being a ketone-based compound.[3] Emerging research also points to its role as a potent inhibitor of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel, suggesting its potential therapeutic application in conditions like chronic pruritus and inflammatory skin disorders.[4][5]

These application notes provide a comprehensive overview of the administration of this compound for in vivo animal studies, including recommended protocols, data presentation, and visualization of its mechanisms of action and experimental workflows. Due to the limited availability of detailed in vivo studies on this compound in the public domain, some of the following protocols are based on general methodologies for assessing local anesthetics and analgesics in animal models and should be adapted and optimized for specific research needs.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Acute Toxicity of this compound Hydrochloride

SpeciesRoute of AdministrationLD50
Rat (female)Oral176 mg/kg
Mouse (female)Oral90 mg/kg
Rat (female)Intraperitoneal31 mg/kg
Mouse (female)Intraperitoneal43 mg/kg

Data sourced from human prescription information; specific animal study references are not provided.

Table 2: Topical Anesthetic Efficacy (Human Study)

Anesthetic AgentConcentrationEfficacy
1% this compound1%Effective in reducing pain threshold
5% EMLA cream5%Superior in performance to all other tested anesthetics
10% Benzocaine10%Effective in reducing pain threshold
10% Cocaine10%No significant difference from placebo
10% Lidocaine10%No significant difference from placebo

This study was conducted in humans to compare the efficacy of various topical anesthetics.[6] 1% this compound was found to be more effective than placebo, 10% cocaine, and 10% lidocaine in this specific study design.[6]

Signaling Pathways

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels. Additionally, it has been shown to inhibit the TRPV3 channel.

Dyclonine_Mechanism_of_Action This compound This compound SodiumChannel Voltage-Gated Sodium Channel This compound->SodiumChannel Blocks TRPV3 TRPV3 Channel This compound->TRPV3 Inhibits NerveImpulse Nerve Impulse Propagation SodiumChannel->NerveImpulse Allows CalciumInflux Calcium Influx TRPV3->CalciumInflux Mediates Analgesia Analgesia/ Local Anesthesia NerveImpulse->Analgesia Leads to Sensation of Pain AntiPruritus Anti-pruritic Effect CalciumInflux->AntiPruritus Contributes to Itch Sensation

This compound's dual mechanism of action.

Experimental Protocols

Topical Anesthetic Efficacy Assessment in Rodents (Adapted from General Protocols)

This protocol is designed to assess the local anesthetic efficacy of topically applied this compound.

1. Animal Model:

  • Species: Sprague-Dawley rats or C57BL/6 mice.

  • Sex: Male and Female (n=6-10 per group).

  • Weight: Rats: 200-250 g; Mice: 20-25 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

  • This compound hydrochloride solution (e.g., 0.5%, 1%, 2% in a suitable vehicle like saline or a hydrogel).

  • Vehicle control.

  • Positive control (e.g., lidocaine solution).

  • Cotton applicators or a small brush for application.

  • Von Frey filaments or a tail-flick apparatus to assess sensory threshold.

3. Procedure:

  • Acclimation: Acclimate animals to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Determine the baseline sensory threshold of the application area (e.g., hind paw for Von Frey test, tail for tail-flick test).

  • This compound Application:

    • Gently restrain the animal.

    • Apply a standardized volume of the this compound solution, vehicle, or positive control to the designated skin area.

    • Allow the solution to remain on the skin for a predetermined duration (e.g., 5, 15, 30 minutes).

  • Efficacy Assessment:

    • At various time points post-application (e.g., 5, 15, 30, 60 minutes), re-assess the sensory threshold using the same method as in the baseline measurement.

    • An increase in the withdrawal threshold (Von Frey) or latency (tail-flick) indicates an anesthetic effect.

  • Data Analysis:

    • Calculate the change in sensory threshold from baseline for each animal.

    • Compare the effects of different this compound concentrations to the vehicle and positive control groups using appropriate statistical analysis (e.g., ANOVA).

Assessment of Anti-Pruritic Effects in Mice (Adapted from a Published Study)

This protocol is based on a study that used this compound to reduce scratching behavior in a mouse model.[5]

1. Animal Model:

  • Species: Mouse model of pruritus (e.g., induced by compound 48/80 or in a model of allergic contact dermatitis).

  • Sex: As appropriate for the model.

  • Housing: Individual housing during observation to accurately record scratching behavior.

2. Materials:

  • This compound hydrochloride solution or cream.

  • Vehicle control.

  • Pruritic agent (e.g., compound 48/80).

  • Video recording equipment.

3. Procedure:

  • Acclimation: Acclimate mice to the observation chambers.

  • This compound Application: Topically apply this compound solution or vehicle to the site of pruritic agent injection (e.g., the nape of the neck) a set time before induction of itch.

  • Induction of Pruritus: Inject the pruritic agent subcutaneously.

  • Behavioral Observation:

    • Immediately after injection, place the mouse in the observation chamber.

    • Record the animal's behavior for a defined period (e.g., 30 minutes).

    • An observer, blinded to the treatment groups, should count the number of scratching bouts.

  • Data Analysis:

    • Compare the number of scratching bouts between the this compound-treated and vehicle-treated groups using statistical tests such as a t-test or Mann-Whitney U test.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study investigating the efficacy of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 3-7 days) Baseline_Measurement Baseline Measurement (e.g., Sensory Threshold) Animal_Acclimation->Baseline_Measurement Drug_Formulation This compound Formulation (Vehicle Selection) Administration This compound/Vehicle Administration Drug_Formulation->Administration Grouping Randomization into Treatment Groups Baseline_Measurement->Grouping Grouping->Administration Efficacy_Testing Efficacy Testing at Multiple Time Points Administration->Efficacy_Testing Data_Collection Data Collection Efficacy_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation & Conclusion Statistical_Analysis->Results_Interpretation

General experimental workflow for in vivo this compound studies.

Important Considerations

  • Vehicle Selection: The vehicle for this compound administration should be non-irritating and appropriate for the route of administration. For topical application, saline, ethanol, or a hydrogel base may be considered.

  • Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal concentration of this compound for the desired effect and to identify any potential local or systemic toxicity.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare. Appropriate measures should be taken to minimize any pain or distress to the animals.

  • Adverse Effects: While generally considered safe for topical use, systemic absorption can lead to adverse effects.[3] In animal studies, it is important to monitor for signs of toxicity, such as changes in behavior, respiratory rate, and motor coordination.

Conclusion

This compound is a versatile local anesthetic with potential applications beyond its current use. The protocols and data presented here provide a framework for researchers to design and conduct in vivo animal studies to further explore its therapeutic potential. Due to the limited amount of published, detailed in vivo data for this compound, careful study design and dose optimization are critical for obtaining robust and reliable results.

References

Dyclonine Hydrochloride for Topical Anesthesia Research in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyclonine hydrochloride is a topical anesthetic agent known for its rapid onset of action.[1] It functions by blocking sodium channels on the neuronal membrane, which decreases the permeability of the membrane to sodium ions.[1] This action stabilizes the membrane, inhibits depolarization, and ultimately blocks the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation in the applied area.[1] These characteristics make it a subject of interest for research and development in topical anesthesia.

This document provides detailed application notes and protocols for the use of this compound hydrochloride in preclinical animal models for topical anesthesia research. It is intended to guide researchers in designing and executing studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound hydrochloride formulations.

Mechanism of Action

This compound hydrochloride, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The blockade of nerve impulse transmission from peripheral nociceptors to the central nervous system results in a loss of sensation in the area of application.

This compound Hydrochloride Mechanism of Action cluster_membrane Neuronal Membrane Na_channel_open Voltage-gated Na+ Channel (Open) Na_Influx Na+ Influx Na_channel_open->Na_Influx Allows Na_channel_blocked Voltage-gated Na+ Channel (Blocked) No_Na_Influx No Na+ Influx Na_channel_blocked->No_Na_Influx Prevents This compound This compound HCl This compound->Na_channel_blocked Binds to and stabilizes channel Nerve_Impulse Nerve Impulse (Pain Signal) Nerve_Impulse->Na_channel_open Initiates No_Nerve_Impulse Blocked Nerve Impulse (Anesthesia) Na_Influx->Nerve_Impulse Propagates No_Na_Influx->No_Nerve_Impulse Results in Rabbit Corneal Anesthesia Workflow start Start acclimatize Acclimatize Rabbit start->acclimatize baseline Measure Baseline Corneal Touch Threshold (CTT) (Cochet-Bonnet Aesthesiometer) acclimatize->baseline administer Topically Administer This compound HCl or Control baseline->administer measure Measure CTT at Pre-determined Time Intervals administer->measure record Record Onset and Duration of Anesthesia measure->record Data Analysis end End record->end Guinea Pig Intradermal Wheal Workflow start Start prepare Prepare Guinea Pig (Shave Dorsal Skin) start->prepare inject Intradermally Inject This compound HCl or Control to form a Wheal prepare->inject test Apply Mechanical Stimulus (e.g., von Frey filaments) to the Wheal inject->test observe Observe for Panniculus Reflex (Skin Twitch) test->observe record Record Presence or Absence of Reflex at Time Intervals observe->record Data Analysis end End record->end Mouse Tail-Flick Workflow start Start baseline Measure Baseline Tail-Flick Latency (Radiant Heat Source) start->baseline apply Topically Apply This compound HCl or Control to the Tail baseline->apply measure Measure Tail-Flick Latency at Pre-determined Time Intervals apply->measure analyze Calculate Maximum Possible Effect (%MPE) measure->analyze Data Analysis end End analyze->end

References

Dyclonine Hydrochloride: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and storage conditions for dyclonine hydrochloride intended for research applications. This document includes recommended storage procedures, stability data under various stress conditions, and detailed experimental protocols for stability-indicating analysis.

Introduction

This compound hydrochloride is a potent local anesthetic that functions by blocking voltage-gated sodium channels in neuronal membranes.[1][2][3] This action inhibits the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[1][2][3] Its utility in research spans from studies in pain management to its application as a pharmacological tool to investigate sodium channel function. Ensuring the integrity and stability of this compound hydrochloride is paramount for obtaining accurate and reproducible experimental results.

Storage and Handling

Proper storage and handling of this compound hydrochloride are critical to maintain its chemical integrity and potency. The following conditions are recommended for both the solid powder and prepared solutions.

Solid Form

This compound hydrochloride in its solid, crystalline powder form is stable when stored under appropriate conditions. To prevent degradation, it should be stored in a well-sealed container to protect it from moisture.

Table 1: Recommended Storage Conditions for Solid this compound Hydrochloride

ParameterRecommendationSource(s)
Temperature Long-term: -20°C. Short-term (days to weeks): 0-4°C or room temperature.[4]
Light Store in the dark.[4]
Moisture Keep in a dry place.[4]
Shelf Life >2 years if stored properly.[4]
Stock Solutions

For experimental use, this compound hydrochloride is typically dissolved in a suitable solvent to create a stock solution. The stability of these solutions is dependent on the solvent used and the storage temperature. It is advisable to prepare fresh solutions for optimal results or store aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for this compound Hydrochloride Stock Solutions

SolventStorage TemperatureDurationSource(s)
DMSO-80°C6 months
DMSO-20°C1 month

Note: The solubility of this compound hydrochloride varies in different solvents.

Table 3: Solubility of this compound Hydrochloride

SolventSolubilitySource(s)
WaterSoluble
DMSOSoluble
EthanolSoluble

Stability Profile and Degradation Pathway

Understanding the stability of this compound hydrochloride under various stress conditions is essential for designing experiments and interpreting results. Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.

Degradation under Stress Conditions (Qualitative)

Table 4: Summary of this compound Hydrochloride Stability under Forced Degradation Conditions

Stress ConditionExpected StabilityMajor Degradation Products
Acidic Hydrolysis Likely susceptible to degradation.Further investigation needed.
Basic Hydrolysis Likely susceptible to degradation.Further investigation needed.
**Oxidative (H₂O₂) **Likely susceptible to degradation.Further investigation needed.
Photolytic Likely susceptible to degradation.Further investigation needed.
Thermal (Aqueous) Degrades upon heating.1-(4-butoxyphenyl)-2-propen-1-one, 1-(4-butoxyphenyl)-3-hydroxy-1-propanone[7]
Degradation Pathway

The identified degradation of this compound hydrochloride in a heated aqueous solution suggests a pathway involving elimination and hydration reactions.

G This compound This compound Hydrochloride Heat_Aq Heat (50°C) Aqueous Solution This compound->Heat_Aq Deg1 1-(4-butoxyphenyl)-2-propen-1-one (Elimination Product) Heat_Aq->Deg1 Deg2 1-(4-butoxyphenyl)-3-hydroxy-1-propanone (Hydration Product) Heat_Aq->Deg2

Caption: Proposed degradation pathway of this compound hydrochloride in aqueous solution under thermal stress.

Experimental Protocols

To assess the stability of this compound hydrochloride and quantify its concentration in the presence of potential degradants, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol: Stability-Indicating HPLC Method

This protocol outlines a general procedure for a stability-indicating reversed-phase HPLC method. Method parameters may require optimization based on the specific instrumentation and column used.

Objective: To develop and validate an HPLC method for the quantification of this compound hydrochloride in the presence of its degradation products.

Materials:

  • This compound Hydrochloride reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • Forced degradation samples of this compound hydrochloride

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase Acetonitrile and a suitable aqueous buffer (e.g., phosphate (B84403) buffer) in an isocratic or gradient elution. A common starting point is a mixture of acetonitrile and water with a pH modifier like phosphoric acid.[8][9]
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25°C)
Detection Wavelength Determined by UV scan of this compound hydrochloride (a wavelength around 218 nm has been reported for a similar compound, dicyclomine (B1218976) hydrochloride).[3]
Injection Volume 10-20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound hydrochloride reference standard in a suitable diluent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Forced Degradation Samples: Subject this compound hydrochloride to various stress conditions (acidic, basic, oxidative, photolytic, thermal) for a defined period. Neutralize the acidic and basic samples before injection. Dilute all samples with the diluent to a concentration within the linear range of the method.

    • Stability Samples: At each time point of a stability study, withdraw an aliquot of the sample, dilute it with the diluent to a suitable concentration, and prepare it for injection.

  • Chromatographic Analysis: Inject the standard solutions and prepared samples into the HPLC system.

  • Data Analysis:

    • Specificity: Analyze the chromatograms of the forced degradation samples to ensure that the peak for this compound hydrochloride is well-resolved from any degradation product peaks and excipient peaks (if applicable).

    • Linearity: Construct a calibration curve by plotting the peak area of the this compound hydrochloride standards against their concentrations. Determine the linearity by calculating the correlation coefficient (r²), which should be close to 1.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound hydrochloride at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (typically 98-102%).

    • Precision: Assess the precision of the method by performing replicate injections of the same standard solution (system precision) and by analyzing multiple, independent preparations of the same sample (method precision). The relative standard deviation (RSD) should be less than 2%.

    • Quantification: Calculate the concentration of this compound hydrochloride in the stability samples using the calibration curve. The percentage of remaining this compound hydrochloride can be determined by comparing the concentration at a given time point to the initial concentration.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard Prepare this compound HCl Standard Solutions Inject Inject into HPLC System Standard->Inject Sample Prepare Stressed/ Stability Samples Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration & Quantification Detect->Integrate Validate Method Validation (Specificity, Linearity, Accuracy, Precision) Integrate->Validate

Caption: Experimental workflow for the stability-indicating HPLC analysis of this compound hydrochloride.

Mechanism of Action: Signaling Pathway

This compound hydrochloride exerts its anesthetic effect by blocking voltage-gated sodium channels (VGSCs) on neuronal membranes. This blockade prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential.

G cluster_membrane Neuronal Membrane VGSC_closed Voltage-Gated Na+ Channel (Resting State) VGSC_open Voltage-Gated Na+ Channel (Open State) VGSC_closed->VGSC_open VGSC_inactive Voltage-Gated Na+ Channel (Inactive State) VGSC_open->VGSC_inactive inactivates Na_influx Na+ Influx VGSC_open->Na_influx Stimulus Stimulus Depolarization Depolarization Stimulus->Depolarization Depolarization->VGSC_closed opens Action_Potential Action Potential Propagation Na_influx->Action_Potential This compound This compound HCl Block Blockade This compound->Block Block->VGSC_open binds to No_AP No Action Potential Block->No_AP

Caption: Signaling pathway of this compound hydrochloride's blockade of voltage-gated sodium channels.

By binding to the open state of the sodium channel, this compound hydrochloride stabilizes the channel in an inactive state, preventing its return to the resting state and subsequent reopening. This leads to a conduction blockade and the local anesthetic effect.[1][2]

Conclusion

The stability and proper storage of this compound hydrochloride are crucial for its effective use in research. For solid this compound hydrochloride, long-term storage at -20°C in a dark, dry environment is recommended. Stock solutions should be stored at -80°C for long-term use. While this compound hydrochloride is susceptible to degradation under various stress conditions, a validated stability-indicating HPLC method can be used to monitor its purity and concentration over time. Understanding its mechanism of action as a sodium channel blocker provides a basis for its application in a wide range of scientific investigations.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dyclonine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of Dyclonine Hydrochloride in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

This compound hydrochloride is a local anesthetic used topically to relieve pain and irritation. Accurate and reliable analytical methods are crucial for its quantification in quality control and research settings. This document outlines two robust reversed-phase HPLC (RP-HPLC) methods for the determination of this compound hydrochloride, providing comprehensive experimental protocols and validation data.

Methodologies and Chromatographic Conditions

Two distinct HPLC methods are presented below, offering flexibility in column and mobile phase selection.

Method 1 is a rapid and sensitive gradient method suitable for high-throughput analysis.[1] Method 2 is an isocratic method developed for the analysis of this compound hydrochloride in lotion formulations.

Table 1: HPLC Method Parameters
ParameterMethod 1Method 2
Column Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mmSinoChoom ODS-BP C18, 5 µm, 4.6 mm × 200 mm
Mobile Phase A: DI Water with 0.1% Formic Acid (v/v)B: Acetonitrile (B52724) with 0.1% Formic Acid (v/v)Acetonitrile : Water : Triethylamine (45:55:1.0, v/v/v), pH adjusted to 3.5 with glacial acetic acid
Gradient/Isocratic Gradient: 0-1 min: 10% B1-5 min: 10-70% B5-7 min: 70% B7-7.5 min: 70-10% B7.5-10 min: 10% BIsocratic
Flow Rate 1.0 mL/minuteNot Specified
Detection Wavelength 270 nmNot Specified
Injection Volume 2 µL20 µL
Retention Time ~4 minutes6.0 minutes

Method Validation Data

The following tables summarize the validation parameters for the HPLC methods, demonstrating their suitability for the intended purpose.

Table 2: Linearity Data
MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
Method 2 20 - 2000.9999
Table 3: Accuracy Data
MethodMean Recovery (%)
Method 2 99.92%
Table 4: Precision Data
MethodParameterRelative Standard Deviation (RSD) (%)
Method 2 Intraday Variation0.66%
Interday Variation0.73%
Injection Repeatability0.89%

Experimental Protocols

Detailed step-by-step protocols for standard and sample preparation are provided below.

Preparation of Standard Solutions

Protocol 1: For Method 1

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound Hydrochloride reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in a 50:50 (v/v) mixture of acetonitrile and DI water containing 0.1% formic acid.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to volume with the same solvent mixture.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water with 0.1% formic acid solvent mixture.[1]

Protocol 2: For Method 2

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound hydrochloride and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase (Acetonitrile : Water : Triethylamine at 45:55:1.0, pH 3.5).

  • Sonicate for 5 minutes.

  • Working Solutions: Prepare intermediate and working solutions by further diluting the stock solution with the mobile phase to achieve the desired concentrations within the linearity range (20-200 µg/mL).

Preparation of Sample Solutions (for Lotion Formulation - Method 2)
  • Accurately weigh a portion of the lotion equivalent to 10 mg of this compound hydrochloride and transfer it to a suitable container.

  • Add a known volume of mobile phase.

  • Vortex or sonicate to disperse the lotion and extract the drug.

  • Centrifuge the sample to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase if necessary to bring the concentration within the calibration range.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the analytical process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Start weigh_std Weigh this compound HCl Reference Standard start->weigh_std weigh_sample Weigh Sample (e.g., Lotion) start->weigh_sample dissolve_std Dissolve in Solvent weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject extract_sample Extract this compound HCl weigh_sample->extract_sample filter_sample Filter Sample Extract extract_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report end End report->end

Caption: Experimental workflow for HPLC analysis of this compound HCl.

Method_Selection_Logic start Start: this compound HCl Analysis Required question_throughput High Throughput Needed? start->question_throughput question_matrix Complex Matrix (e.g., Lotion)? question_throughput->question_matrix No method1 Select Method 1: - Phenyl Hydride Column - Gradient Elution - ~4 min Run Time question_throughput->method1 Yes question_matrix->method1 No (Simple Matrix) method2 Select Method 2: - C18 Column - Isocratic Elution - Robust for Formulations question_matrix->method2 Yes end Proceed with Selected Method method1->end method2->end

Caption: Logical diagram for selecting an appropriate HPLC method.

References

Application Notes and Protocols for Dyclonine in the Study of Bronchial Hyperreactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dyclonine is a local anesthetic that functions by blocking sodium channels, thereby inhibiting the transmission of nerve impulses.[1] While it has been used for topical anesthesia of the pharynx, its role in modulating bronchial hyperreactivity is complex and not fully understood.[1] Unlike some other local anesthetics, this compound has been shown to be ineffective at attenuating histamine-induced bronchospasm in subjects with bronchial hyperreactivity, despite providing potent and long-lasting airway anesthesia.[2] This suggests that its effects on the airways extend beyond simple nerve blockade.

Recent research has indicated that this compound is a potent inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and also exhibits inhibitory effects on other TRP channels, including TRPV1 and TRPA1, albeit with lower potency.[3][4] These channels are expressed on airway sensory nerves and are known to play a significant role in the pathophysiology of cough and bronchial hyperreactivity.[5][6] The activation of bronchopulmonary C-fibers, where these channels are present, can lead to reflex bronchoconstriction and the sensation of irritation.[6][7]

These application notes provide an overview of the potential use of this compound as a pharmacological tool to investigate the roles of specific sensory channels in bronchial hyperreactivity. Detailed experimental protocols for in vivo and in vitro studies are provided to facilitate further research in this area.

Data Presentation

Table 1: Effect of Inhaled this compound on Histamine-Induced Bronchial Hyperreactivity in Human Volunteers
TreatmentPC20 (mg/mL) for Histamine (B1213489)Duration of Anesthesia (min)Change in FEV1 from Baseline
Saline (Placebo)6.1 ± 5.0N/ANo significant change
This compound9.1 ± 8.448 ± 13Significant decrease (P = 0.0018)
Lidocaine16.1 ± 12.928 ± 8No significant change
Ropivacaine16.5 ± 13.625 ± 4Significant decrease (P = 0.0016)

Data are presented as mean ± SD. PC20 is the provocative concentration of histamine causing a 20% fall in Forced Expiratory Volume in 1 second (FEV1). A higher PC20 value indicates less bronchial hyperreactivity. Data sourced from a clinical trial in volunteers with bronchial hyperreactivity.[2]

Table 2: Inhibitory Effect of this compound on Transient Receptor Potential (TRP) Channels
TRP ChannelThis compound IC50 (µM)Agonist Used
TRPV33.2 ± 0.242-APB
TRPV236.5 ± 3.72-APB
TRPM872.4 ± 10.9Menthol
TRPA1152.35 ± 16.3AITC
TRPV1336.3 ± 12.0Capsaicin (B1668287)

IC50 values represent the concentration of this compound required to inhibit 50% of the channel's activity. Data were obtained from whole-cell patch-clamp recordings in HEK 293T cells expressing the respective channels.[3][4]

Experimental Protocols

In Vivo Model: Ovalbumin-Sensitized Guinea Pig Model of Airway Hyperresponsiveness

This protocol is adapted from established methods for inducing allergic airway inflammation and hyperresponsiveness in guinea pigs.[8][9]

Materials:

  • Male Dunkin-Hartley guinea pigs (300-500 g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (adjuvant)

  • Saline (0.9% NaCl)

  • This compound hydrochloride solution (for administration)

  • Whole-body plethysmograph for measuring airway responsiveness

  • Nebulizer

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize guinea pigs with an intraperitoneal injection of 1 mL of a solution containing 100 µg of OVA and 100 mg of aluminum hydroxide in saline.

    • A control group should receive saline with aluminum hydroxide only.

  • Allergen Challenge:

    • On day 14, and subsequently at regular intervals (e.g., twice a week for 4 weeks) to establish chronic inflammation, expose the conscious and unrestrained guinea pigs to an aerosol of 0.5% OVA in saline for 5 minutes in a whole-body plethysmograph.

    • The control group is exposed to saline aerosol.

  • This compound Administration:

    • Administer this compound solution via a suitable route (e.g., inhalation or intraperitoneal injection) at a predetermined time before the final allergen challenge or measurement of airway hyperresponsiveness. A range of this compound concentrations should be tested to determine a dose-response relationship. A vehicle control group is essential.

  • Measurement of Airway Hyperresponsiveness:

    • 24 hours after the final OVA challenge, measure bronchial hyperreactivity.

    • Place the guinea pig in the whole-body plethysmograph.

    • Generate a cumulative concentration-response curve to a bronchoconstrictor agent such as histamine or methacholine, administered via nebulization.

    • Record changes in specific airway conductance (sGaw) or airway resistance (Raw).

    • Calculate the provocative concentration (PC) of the bronchoconstrictor that causes a certain percentage increase in Raw or decrease in sGaw (e.g., PC50).

Expected Outcome:

This model allows for the investigation of this compound's effect on allergen-induced airway hyperresponsiveness. By comparing the PC values between this compound-treated and vehicle-treated groups, the potential of this compound to attenuate or exacerbate bronchial hyperreactivity can be assessed.

In Vitro Model: Isometric Contraction of Isolated Tracheal Rings

This protocol describes the measurement of airway smooth muscle contractility in response to various stimuli in the presence and absence of this compound.[10][11][12]

Materials:

  • Guinea pig or mouse trachea

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Agonists (e.g., histamine, carbachol (B1668302), capsaicin, AITC)

  • This compound hydrochloride

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal and excise the trachea.

    • Place the trachea in ice-cold Krebs-Henseleit solution.

    • Carefully clean the trachea of connective tissue and cut it into 2-3 mm wide rings.

  • Mounting and Equilibration:

    • Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

    • Connect the upper hook to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.

    • Wash the rings and allow them to return to baseline tension.

    • Incubate the tracheal rings with different concentrations of this compound or vehicle for a predetermined period (e.g., 30 minutes).

    • Generate cumulative concentration-response curves to agonists such as histamine (for H1 receptor-mediated contraction), carbachol (for muscarinic receptor-mediated contraction), capsaicin (for TRPV1 activation), or AITC (for TRPA1 activation).

    • Record the isometric tension generated.

Data Analysis:

  • Express the contractile responses as a percentage of the maximal contraction induced by KCl.

  • Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximal response) for each agonist in the presence and absence of this compound.

  • A rightward shift in the concentration-response curve in the presence of this compound would indicate an antagonistic effect.

Visualizations

Dyclonine_Mechanism_of_Action cluster_airway_lumen Airway Lumen cluster_sensory_nerve Airway Sensory Nerve Terminal cluster_downstream Cellular Response This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks TRPV1 TRPV1 This compound->TRPV1 Inhibits TRPA1 TRPA1 This compound->TRPA1 Inhibits TRPV3 TRPV3 This compound->TRPV3 Potently Inhibits Nerve_Depolarization Nerve Depolarization Na_Channel->Nerve_Depolarization Initiates TRPV1->Nerve_Depolarization Activates TRPA1->Nerve_Depolarization Activates TRPV3->Nerve_Depolarization Activates Action_Potential Action Potential Propagation Nerve_Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P) Action_Potential->Neurotransmitter_Release Bronchoconstriction Bronchoconstriction Neurotransmitter_Release->Bronchoconstriction

Caption: this compound's potential mechanisms of action on airway sensory nerves.

Experimental_Workflow_In_Vivo Sensitization Sensitization (Ovalbumin + Adjuvant) Challenge Allergen Challenge (Nebulized Ovalbumin) Sensitization->Challenge Day 0, 7 -> Day 14 onwards Treatment Treatment (this compound or Vehicle) Challenge->Treatment Before final challenge Measurement Measurement of Airway Hyperresponsiveness Treatment->Measurement 24h post-challenge Analysis Data Analysis (PC50 Calculation) Measurement->Analysis

Caption: Workflow for the in vivo guinea pig model of airway hyperresponsiveness.

Experimental_Workflow_In_Vitro Isolation Tracheal Ring Isolation Mounting Mounting in Organ Bath Isolation->Mounting Equilibration Equilibration Mounting->Equilibration Incubation Incubation (this compound or Vehicle) Equilibration->Incubation CRC Cumulative Concentration- Response Curve (Agonist) Incubation->CRC Analysis Data Analysis (EC50, Emax) CRC->Analysis

Caption: Workflow for the in vitro isolated tracheal ring contraction assay.

Conclusion

This compound presents as a unique pharmacological tool for dissecting the complex mechanisms of bronchial hyperreactivity. Its established sodium channel blocking activity, coupled with its newly identified potent inhibitory effects on TRPV3 and other TRP channels, provides a multifaceted approach to studying airway sensory nerve function.[1][3][4] The contrasting findings of its potent anesthetic effect and lack of efficacy against histamine-induced bronchospasm highlight the need for further investigation into its specific interactions with airway smooth muscle and neuronal pathways.[2] The provided protocols offer a framework for researchers to explore these mechanisms and to potentially identify novel therapeutic targets for airway diseases.

References

Dyclonine Application in Fluorescence-Based Ion Channel Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyclonine, a potent local anesthetic, is utilized topically to alleviate pain and irritation by blocking nerve signals. Its primary mechanism of action involves the inhibition of ion channels, which are crucial for the generation and propagation of electrical signals in the nervous system. Fluorescence-based assays offer a high-throughput and sensitive method to investigate the interaction of compounds like this compound with various ion channels. These assays are instrumental in drug discovery and pharmacological research, enabling the characterization of compound potency and mechanism of action.

This document provides detailed application notes and protocols for utilizing this compound in fluorescence-based assays targeting two distinct ion channel types: the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and voltage-gated sodium channels (Nav).

This compound's Interaction with Ion Channels: An Overview

This compound has been demonstrated to inhibit the function of specific ion channels. Notably, its interaction with the TRPV3 channel, a non-selective cation channel involved in thermosensation and pain, has been characterized using a Fura-2-based calcium influx assay.[1] this compound inhibits TRPV3-mediated Ca²⁺ uptake with a half-maximal inhibitory concentration (IC₅₀) of 29.8 ± 5.3 µM.[1] The binding site for this compound on TRPV3 has been identified within the portals connecting the membrane environment to the central pore of the ion channel.[1]

Furthermore, as a local anesthetic, this compound's primary pharmacological target is the family of voltage-gated sodium channels. By reversibly binding to these channels, this compound decreases the permeability of the neuronal membrane to sodium ions, thereby increasing the threshold for electrical excitation and effectively blocking nerve impulse conduction.

I. This compound Application on TRPV3 Channels

A. Signaling Pathway

TRPV3 is a non-selective cation channel that, upon activation by stimuli such as warmth or chemical agonists (e.g., 2-APB), allows the influx of cations, including Ca²⁺. This influx of Ca²⁺ leads to membrane depolarization and the initiation of downstream signaling cascades. This compound acts as an inhibitor of this process.

TRPV3_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV3 TRPV3 Channel (Closed) TRPV3_open TRPV3 Channel (Open) TRPV3->TRPV3_open 2-APB (Agonist) Ca_int Increased Intracellular Ca²⁺ Ca_ext Ca²⁺ Ca_ext->TRPV3_open Influx Depolarization Membrane Depolarization Ca_int->Depolarization Signaling Downstream Signaling Depolarization->Signaling This compound This compound This compound->TRPV3_open Inhibition

TRPV3 signaling pathway and this compound inhibition.
B. Quantitative Data

The inhibitory effect of this compound on TRPV3 has been quantified using a Fura-2-based calcium influx assay.

CompoundIon ChannelAssay TypeParameterValueReference
This compoundMouse TRPV3Fura-2 Ca²⁺ InfluxIC₅₀29.8 ± 5.3 µM[1]
This compoundMouse TRPV3Fura-2 Ca²⁺ InfluxnHill1.61 ± 0.27[1]
C. Experimental Protocol: Fura-2 Calcium Influx Assay

This protocol is adapted from a study characterizing the structural mechanism of TRPV3 inhibition by this compound.[1]

1. Cell Culture and Preparation:

  • Culture HEK 293 GnTI⁻ cells stably expressing mouse TRPV3 in an appropriate growth medium.

  • Seed the cells onto 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

2. Dye Loading:

  • Wash the cells once with a physiological salt solution (e.g., HBSS).

  • Load the cells with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM in HBSS) for 45-60 minutes at 37°C.

  • After incubation, wash the cells twice with HBSS to remove extracellular dye.

3. Compound Application:

  • Prepare serial dilutions of this compound in HBSS.

  • Add the this compound solutions to the respective wells and pre-incubate for a specified time (e.g., 5-15 minutes) at room temperature. Include vehicle-only wells as a negative control.

4. Agonist Stimulation and Fluorescence Measurement:

  • Use a fluorescence plate reader capable of kinetic reads with dual excitation wavelengths (340 nm and 380 nm) and emission at ~510 nm.

  • Establish a baseline fluorescence reading for approximately 60 seconds.

  • Add a TRPV3 agonist, such as 2-APB (final concentration of 200 µM), to all wells simultaneously using the plate reader's injection system.

  • Continue to record the fluorescence intensity ratio (F₃₄₀/F₃₈₀) for an additional 140 seconds.

5. Data Analysis:

  • Calculate the change in the fluorescence ratio (Δ(F₃₄₀/F₃₈₀)) by subtracting the baseline ratio from the peak ratio after agonist addition.

  • Normalize the data to the maximal response observed in the absence of this compound.

  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a logistic equation to determine the IC₅₀ and Hill coefficient (nHill).

Fura2_Workflow start Start: Seed TRPV3-expressing cells in 96-well plate culture Culture overnight start->culture wash1 Wash with HBSS culture->wash1 load Load with Fura-2 AM (45-60 min at 37°C) wash1->load wash2 Wash twice with HBSS load->wash2 preincubate Pre-incubate with this compound (5-15 min) wash2->preincubate measure Measure baseline fluorescence (Ex: 340/380 nm, Em: 510 nm) preincubate->measure inject Inject 2-APB (agonist) measure->inject record Record fluorescence kinetics inject->record analyze Analyze data: Calculate Δ(F340/F380) record->analyze normalize Normalize to control analyze->normalize plot Plot dose-response curve and calculate IC50 normalize->plot end End plot->end

Workflow for the Fura-2 Calcium Influx Assay.

II. This compound Application on Voltage-Gated Sodium Channels

As a local anesthetic, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels. Fluorescence-based assays provide a high-throughput alternative to traditional electrophysiology for screening and characterizing sodium channel blockers.

A. Signaling Pathway

Voltage-gated sodium channels are responsible for the rising phase of the action potential in excitable cells. Upon membrane depolarization, these channels open, leading to a rapid influx of Na⁺ ions, which further depolarizes the membrane. This process is crucial for nerve impulse propagation. This compound blocks this influx of Na⁺.

SodiumChannel_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Nav_closed Nav Channel (Closed) Nav_open Nav Channel (Open) Nav_closed->Nav_open Depolarization Na_int Increased Intracellular Na⁺ Na_ext Na⁺ Na_ext->Nav_open Influx AP Action Potential Propagation Na_int->AP This compound This compound This compound->Nav_open Blockade MemPot_Workflow start Start: Plate Nav-expressing cells culture Culture to confluency start->culture load_dye Load with membrane potential dye (30-60 min at 37°C) culture->load_dye add_compound Add this compound dilutions and incubate (15-30 min) load_dye->add_compound read_baseline Read baseline fluorescence add_compound->read_baseline add_activator Inject sodium channel activator (e.g., veratridine) read_baseline->add_activator read_kinetics Kinetic fluorescence reading (1-3 min) add_activator->read_kinetics analyze Determine peak fluorescence response read_kinetics->analyze normalize Normalize data to controls analyze->normalize plot Generate dose-response curve and calculate IC50 normalize->plot end End plot->end

References

Troubleshooting & Optimization

Troubleshooting Dyclonine precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This guide addresses common issues related to the precipitation of Dyclonine in aqueous buffers, providing explanations and solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in an aqueous buffer?

A1: this compound is a local anesthetic.[1][2] For experimental and therapeutic applications, it is often formulated as this compound Hydrochloride (HCl), a salt form that enhances its solubility in aqueous solutions. Aqueous buffers are used to maintain a stable pH environment, which is critical for the solubility and stability of the compound.

Q2: What is the general solubility of this compound HCl in water?

A2: The aqueous solubility of this compound HCl has been reported with some variability. Some sources indicate a solubility of around 6 mg/mL, while others report values as high as 28 mg/mL.[2] A recent study determined the mole fraction solubility at different temperatures, which can be converted to mg/mL (see Table 1).[3] It is also described as "sparingly soluble in water".[4]

Q3: What is the pKa of this compound and why is it important for solubility?

A3: this compound is a weak base with a pKa of approximately 9.0. The pKa is the pH at which 50% of the drug is in its ionized (protonated) form and 50% is in its un-ionized (free base) form. This is critical for solubility because the ionized form is significantly more water-soluble than the un-ionized form.

Q4: Why did my this compound solution precipitate after I adjusted the pH of the buffer?

A4: this compound precipitation upon increasing the pH is a common issue. This compound HCl solutions are typically acidic (pH 3.0-5.0).[4] In this acidic environment, this compound exists predominantly in its protonated, ionized form, which is water-soluble. When you increase the pH of the buffer, especially as it approaches and surpasses the pKa of 9.0, the equilibrium shifts towards the un-ionized free base form. This form is less polar and has lower aqueous solubility, leading to precipitation.

Q5: Can temperature affect the solubility of this compound HCl?

A5: Yes, temperature can affect solubility. For this compound HCl in water, solubility generally increases with temperature.[3] Therefore, a solution prepared at a higher temperature might precipitate upon cooling to room temperature if it is near saturation.

Q6: Can high concentrations of other salts in the buffer affect this compound solubility?

A6: Yes, high concentrations of salts in your buffer can lead to a "salting out" effect, which decreases the solubility of this compound by reducing the amount of available water molecules for solvation. It is advisable to use buffers with the lowest necessary ionic strength.

Troubleshooting Guide

Problem: My this compound HCl precipitated out of solution.

This troubleshooting guide will help you identify the cause of this compound precipitation and provide solutions.

start Precipitation Observed q_ph Did you increase the pH of the buffer? start->q_ph q_conc Is the this compound concentration high? q_ph->q_conc No sol_ph Solution: Lower the pH of the buffer. Maintain pH well below the pKa (e.g., pH 4-5). q_ph->sol_ph Yes q_temp Did the temperature of the solution decrease? q_conc->q_temp No sol_conc Solution: Decrease the this compound concentration. Prepare a more dilute solution. q_conc->sol_conc Yes q_buffer Are you using a high ionic strength buffer? q_temp->q_buffer No sol_temp Solution: Gently warm the solution. Maintain a constant temperature during the experiment. q_temp->sol_temp Yes sol_buffer Solution: Use a lower ionic strength buffer. Consider using a co-solvent if appropriate. q_buffer->sol_buffer Yes cluster_ph_scale pH Scale cluster_equilibrium This compound Equilibrium in Solution pH_low Low pH (Acidic) pH_pka pH ≈ pKa (9.0) Ionized Ionized this compound (Protonated Form) HIGHLY SOLUBLE pH_low->Ionized Predominant Species pH_high High pH (Alkaline) pH_pka->Ionized Unionized Un-ionized this compound (Free Base) POORLY SOLUBLE pH_pka->Unionized 50/50 Equilibrium pH_high->Unionized Predominant Species Ionized->Unionized H⁺ release (pH ↑) Unionized->Ionized H⁺ uptake (pH ↓)

References

Technical Support Center: Optimizing Dyclonine Concentration for Effective TRPV3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Dyclonine for the effective inhibition of the TRPV3 ion channel. Find troubleshooting advice and answers to frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for TRPV3 inhibition?

For initial experiments, a concentration range of 1 µM to 10 µM is recommended. The half-maximal inhibitory concentration (IC50) for this compound on mouse TRPV3, when activated by the agonist 2-APB in HEK 293T cells, is approximately 3.2 ± 0.24 μM.[1][2] For endogenous TRPV3 in mouse keratinocytes, the IC50 is slightly higher at 5.2 ± 0.71 μM.[1][3]

Q2: How does the method of TRPV3 activation affect the inhibitory concentration of this compound?

The efficacy of this compound can be influenced by the mode of TRPV3 channel activation. When TRPV3 is activated by heat, the IC50 of this compound is reported to be 14.02 ± 2.5 μM, which is higher than when activated by the chemical agonist 2-APB.[1][2][3] Researchers should consider the activation mechanism in their experimental design.

Q3: Is this compound selective for TRPV3 over other TRP channels?

Yes, this compound is a potent and selective inhibitor of the TRPV3 channel.[1][3] Its IC50 values for other TRP channels, such as TRPV1, TRPV2, TRPM8, and TRPA1, are significantly higher, typically in the range of 30-340 μM, which is one to two orders of magnitude greater than for TRPV3.[1][2][3]

Q4: Is the inhibitory effect of this compound on TRPV3 reversible?

Yes, the blocking effect of this compound on TRPV3 channels is reversible.[1][2] Upon washout of the compound, the channel activity returns to control levels.[1][2]

Q5: Does the inhibitory action of this compound depend on the membrane potential?

The inhibitory effect of this compound on TRPV3 is voltage-independent.[3] It effectively blocks the channel at both positive and negative membrane potentials.[3][4]

Q6: What is the mechanism of this compound-mediated inhibition of TRPV3?

This compound is proposed to act as a pore blocker.[5][6] Cryo-EM structures show this compound binding within the channel's central cavity, creating a physical barrier to ion conductance.[5][6] It reduces the open probability of the TRPV3 channel without altering its single-channel conductance.[1][3][4]

Troubleshooting Guide

Issue Possible Cause Recommendation
No or weak inhibition of TRPV3 activity. This compound concentration is too low. Increase the concentration of this compound. Refer to the IC50 values in the data tables below for guidance. A concentration of 10 µM significantly inhibits TRPV3 currents.[1][3]
Degradation of this compound. Prepare fresh stock solutions of this compound for each experiment.
Incorrect experimental conditions. Ensure that the pH and temperature of your experimental buffer are within the optimal range for both the cells and this compound activity.
Inconsistent results between experiments. Cell health and passage number. Use cells at a consistent and low passage number. Ensure high cell viability before starting the experiment.
Variability in agonist application. For chemical activators like 2-APB, ensure consistent timing and concentration of application. TRPV3 channels can exhibit sensitization upon repeated stimulation.[1][3]
Temperature fluctuations. For heat activation, use a precise and stable temperature control system to ensure consistent channel activation.
Off-target effects observed. This compound concentration is too high. While this compound is selective for TRPV3, very high concentrations might affect other ion channels or cellular processes. Lower the concentration to the effective range for TRPV3 inhibition (1-10 µM).
Presence of other interacting compounds. Ensure that other compounds in your experimental buffer do not interfere with this compound activity.

Quantitative Data Summary

Table 1: IC50 Values of this compound for TRPV3 Inhibition

TRPV3 Species/Cell Type Activator IC50 (µM) Reference
Mouse TRPV3 (in HEK 293T cells)2-APB3.2 ± 0.24[1][2]
Endogenous mouse TRPV3 (in keratinocytes)2-APB5.2 ± 0.71[1][3]
Mouse TRPV3 (in HEK 293T cells)Heat (~52°C)14.02 ± 2.5[1][2][3]
Human TRPV3 (in HEK 293T cells)2-APB16.2 ± 0.72[3]
Frog TRPV3 (in HEK 293T cells)2-APB12.3 ± 1.6[3]
Wild-type mouse TRPV3 (in HEK 293 GnTI⁻ cells)2-APB (200 µM)29.8 ± 5.3[6]

Table 2: Selectivity of this compound for TRPV3 over other TRP Channels

TRP Channel IC50 (µM) Reference
TRPV1336.3 ± 12.0[1][2]
TRPV236.5 ± 3.7[1][2]
TRPM872.4 ± 10.9[1][2]
TRPA1152.35 ± 16.3[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure TRPV3 channel currents in response to an agonist and their inhibition by this compound.

  • Cell Preparation: Culture HEK 293T cells expressing the TRPV3 channel of interest on glass coverslips.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • The standard whole-cell configuration is used.

    • The holding potential is typically set to -60 mV.[1][3]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

  • Experimental Procedure:

    • Establish a whole-cell recording.

    • Repeatedly apply the TRPV3 agonist (e.g., 100 µM 2-APB) until a stable channel response is achieved to overcome sensitization.[1][3]

    • Perfuse the cells with the external solution containing the desired concentration of this compound.

    • Co-apply the agonist and this compound to measure the inhibited current.

    • Wash out this compound with the external solution to check for reversibility.[1][2]

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of this compound.

    • Calculate the percentage of inhibition.

    • To determine the IC50, test a range of this compound concentrations and fit the data to a Hill equation.

G cluster_protocol Whole-Cell Patch-Clamp Workflow prep Cell Preparation (TRPV3-expressing cells) setup Establish Whole-Cell Recording (-60 mV) prep->setup stabilize Stabilize Current with Agonist (e.g., 2-APB) setup->stabilize apply_dyc Apply this compound stabilize->apply_dyc measure_inhibition Co-apply Agonist + This compound & Measure Current apply_dyc->measure_inhibition washout Washout this compound measure_inhibition->washout measure_recovery Re-apply Agonist & Measure Recovered Current washout->measure_recovery analyze Data Analysis (IC50 Calculation) measure_recovery->analyze

Experimental workflow for whole-cell patch-clamp assay.
Fura-2 Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV3 channel activity.

  • Cell Preparation: Plate TRPV3-expressing cells on black-walled, clear-bottom 96-well plates.

  • Dye Loading:

    • Load cells with Fura-2 AM (e.g., 2-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Measurement:

    • Use a fluorescence plate reader or microscope capable of ratiometric measurements.

    • Excite Fura-2 at 340 nm and 380 nm and measure the emission at ~510 nm.

  • Experimental Procedure:

    • Establish a baseline fluorescence ratio.

    • Pre-incubate the cells with various concentrations of this compound.

    • Add the TRPV3 agonist (e.g., 200 µM 2-APB) to stimulate the channel.[6]

    • Record the change in the F340/F380 fluorescence ratio.

  • Data Analysis:

    • The ratio of F340/F380 is proportional to the intracellular calcium concentration.

    • Normalize the response to the maximal activation by the agonist in the absence of this compound.

    • Plot the normalized response against the this compound concentration to determine the IC50.

Signaling Pathway and Mechanism of Action

TRPV3 is a non-selective cation channel that, upon activation by stimuli such as heat or chemical agonists, allows the influx of cations like Ca2+ and Na+. This influx leads to membrane depolarization and downstream cellular responses. This compound directly blocks the pore of the TRPV3 channel, preventing this ion influx and subsequent signaling.

G cluster_pathway TRPV3 Signaling and this compound Inhibition stimulus Stimulus (e.g., Heat, 2-APB) trpv3 TRPV3 Channel stimulus->trpv3 Activates ion_influx Cation Influx (Ca²⁺, Na⁺) trpv3->ion_influx This compound This compound block Pore Block This compound->block block->trpv3 Inhibits depolarization Membrane Depolarization ion_influx->depolarization response Cellular Response depolarization->response

Mechanism of this compound inhibition of TRPV3 signaling.

References

Technical Support Center: Dyclonine and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This center provides guidance for researchers encountering issues when using dyclonine in combination with common cell viability and cytotoxicity assays. This compound, a local anesthetic, is known to interfere with assays that rely on cellular metabolic activity, particularly those measuring mitochondrial function. This can lead to a misinterpretation of this compound's cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a topical anesthetic used to numb mucous membranes and relieve pain and irritation.[1][2] Its primary mechanism of action is the blockade of sodium channels on the neuronal membrane.[1][3][4][5] This action decreases the membrane's permeability to sodium ions, which stabilizes the membrane and inhibits the depolarization necessary for nerve impulse transmission, resulting in a temporary loss of sensation.[3][4][5]

Q2: Does this compound interfere with MTT and other tetrazolium-based viability assays?

Yes, there is a strong potential for this compound to interfere with tetrazolium-based assays like MTT, XTT, and WST-1. These assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt to a colored formazan (B1609692) product.[6][7] Compounds that affect mitochondrial function can directly interfere with this process, leading to inaccurate results that do not reflect the true viability of the cells.[8][9]

Q3: Why does this compound interfere with these assays?

The interference stems from this compound's potential to inhibit mitochondrial function. Many drugs are known to cause mitochondrial toxicity by interfering with the electron transport chain or inhibiting key mitochondrial enzymes.[9][10] Since tetrazolium assays like MTT are dependent on the activity of these mitochondrial enzymes, any inhibition by this compound would lead to a decreased formazan production, falsely indicating high cytotoxicity or low viability.

Q4: Which cell viability assays are recommended when working with this compound?

To avoid misleading data, it is crucial to use an assay that does not rely on mitochondrial dehydrogenase activity. Recommended alternatives include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These measure the level of ATP, a key indicator of metabolically active cells.[8][11] This method is considered highly sensitive and less prone to interference from compounds affecting mitochondrial reductase activity.[8][12]

  • Protease Viability Marker Assays: These assays quantify the activity of cellular proteases, which is associated with viable cells.[12]

  • DNA-Based Assays (e.g., CyQUANT®): These methods measure the total DNA content as an indicator of cell number.

  • Membrane Integrity Assays (e.g., Trypan Blue Exclusion): This direct method distinguishes viable cells with intact membranes from non-viable cells that take up the dye.[12]

Troubleshooting Guide

This guide addresses common problems encountered when measuring this compound's effect on cell viability.

Problem 1: The MTT assay shows extremely high cytotoxicity for this compound at all tested concentrations.

  • Likely Cause: Direct interference with the assay chemistry. This compound is likely inhibiting the mitochondrial dehydrogenases responsible for reducing MTT to formazan. This prevents the color change and gives a false impression of widespread cell death.

  • Solution Workflow:

    G A High cytotoxicity observed in MTT assay with this compound B Perform 'Compound-Only' Control: Incubate this compound with MTT reagent in cell-free media. A->B Step 1: Diagnose C Does the control show color change or precipitation? B->C D Indicates direct chemical reaction. MTT assay is not suitable. C->D Yes E Indicates probable inhibition of mitochondrial dehydrogenases. C->E No F Select an Alternative Assay (ATP-based, DNA-based, or Membrane Integrity) D->F Step 2: Solve E->F Step 2: Solve G Validate new assay results with a secondary method (e.g., cell counting). F->G Step 3: Confirm

    Figure 1. Troubleshooting workflow for unexpected MTT assay results with this compound.

Problem 2: Results from different viability assays (e.g., MTT vs. WST-1) are inconsistent.

  • Likely Cause: Different tetrazolium salts (MTT, WST-1, XTT) have varying sensitivities to chemical interference.[7] While all rely on a similar principle, their chemical properties differ, which can lead to varied levels of interaction with the test compound.

  • Solution:

    • Stop using tetrazolium-based assays. The inconsistency itself is a red flag for assay interference.

    • Switch to a non-enzymatic endpoint. An ATP-based luminescent assay or a DNA-based fluorescent assay will provide a more reliable measure of viability by using a different biological marker.

    • Confirm with physical cell counting. Use a Trypan Blue exclusion assay or an automated cell counter to get a direct measure of viable cells, which can be used to validate the results from the alternative plate-based assay.

Comparative Overview of Viability Assays

The table below summarizes the principles of common viability assays and their susceptibility to interference from compounds like this compound that may affect mitochondrial function.

Assay TypePrincipleSusceptibility to this compound InterferenceRecommended Use?
MTT / XTT / WST-1 Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[7]High Not Recommended
Resazurin (B115843) (AlamarBlue) Reduction of resazurin to fluorescent resorufin (B1680543) by various cellular reductases.[11][12]Moderate to High Use with Caution
ATP-Based (CellTiter-Glo) Luciferase-based quantification of ATP in metabolically active cells.[8][11]Low Recommended
Protease-Based Measurement of protease activity found only in viable cells.[12]Low Recommended
DNA Content (CyQUANT) Fluorescent dye binds to DNA; signal is proportional to cell number.Very Low Recommended
Trypan Blue Exclusion Dye is excluded by intact membranes of viable cells; direct counting.[12]Very Low Recommended (for validation)

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol provides a robust alternative to MTT for assessing this compound's cytotoxicity.

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include vehicle-only (e.g., DMSO, PBS) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.

    • Add a volume of ATP reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Subtract the average background luminescence (from cell-free wells) from all experimental wells. Express data as a percentage of the vehicle-treated control.

Protocol 2: Control Experiment for MTT Assay Interference

This protocol helps determine if this compound directly reduces the MTT reagent in a cell-free environment.

  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Reagent Preparation: Prepare serial dilutions of this compound in cell culture medium (without phenol (B47542) red to avoid colorimetric interference).

  • Incubation: Add 100 µL of each this compound dilution to triplicate wells. Also include wells with medium only as a negative control.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light.

  • Observation: Visually inspect the wells for the formation of a purple formazan precipitate.

  • Solubilization & Readout: Add 100 µL of solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to all wells and mix thoroughly.[13] Read the absorbance at 570 nm. A significant increase in absorbance in the this compound-containing wells compared to the medium-only control indicates direct chemical interference.

Mechanism of Interference Diagram

The following diagram illustrates how a compound like this compound can interfere with the MTT assay pathway, leading to a false-positive cytotoxicity result.

Figure 2. this compound interference with the MTT assay mechanism.

References

Preventing Dyclonine degradation in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dyclonine in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation factors?

This compound is a topical local anesthetic that functions by reversibly binding to activated sodium channels on neuronal membranes.[1][2][3][4] This action decreases the permeability of the membrane to sodium ions, which in turn increases the threshold for excitation and blocks the conduction of nerve impulses, resulting in a loss of sensation.[4][5]

In experimental settings, particularly in aqueous solutions like cell culture media, this compound hydrochloride is susceptible to degradation. The primary factors influencing its stability are:

  • Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis and oxidation, that lead to drug degradation.[6][7][8] One study identified two major degradation products after heating an aqueous solution of this compound hydrochloride at 50°C for two weeks.[9]

  • Light: this compound hydrochloride is photosensitive.[10] Exposure to light can accelerate its decomposition.[10]

  • pH: The stability of many drugs is pH-dependent. Most are stable in a pH range of 4-8.[6][8] The pH of cell culture media (typically 7.2-7.4) is within this range, but shifts in pH during long-term culture could influence degradation rates.

  • Aqueous Environment: this compound is known to degrade in aqueous media.[9] Liquid dosage forms are generally more prone to degradation than solid forms.[11]

Q2: How should I prepare and store this compound hydrochloride stock solutions?

Proper preparation and storage of stock solutions are critical to ensure the compound's integrity. Based on supplier recommendations and chemical properties, follow these guidelines:

  • Solvents: this compound hydrochloride is soluble in water, DMSO, ethanol, and methanol.[1][2][12][13] For cell culture, preparing a concentrated stock in sterile DMSO or water is common.

  • Storage Conditions: Long-term storage of stock solutions is recommended at -20°C or -80°C.[1][2][12] Solutions in DMSO or distilled water may be stored at -20°C for up to two months.[1][13] For storage up to a year, -80°C is preferable.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[2]

  • Light Protection: Always store stock solutions in light-resistant containers or wrapped in foil to protect from photodegradation.[10][14]

Q3: What is the expected stability of this compound in cell culture media at 37°C?

There is limited published data specifically on the stability of this compound in complex cell culture media at 37°C over extended periods. However, based on its known chemical properties, degradation is expected. This compound degrades in heated aqueous solutions, and the standard cell culture condition of 37°C will likely facilitate this process over days or weeks.[9] Therefore, for long-term experiments (spanning several days to weeks), assuming this compound remains stable and potent throughout is not advisable. It is highly recommended to perform a stability study under your specific experimental conditions.

Q4: Could this compound degradation products be toxic to my cells?

Yes, this is a possibility. Drug degradation can lead to a loss of the compound's intended therapeutic effect and the formation of new, potentially toxic by-products.[7] While the specific cytotoxicity of this compound's main degradation products, 1-(4-butoxyphenyl)-2-propen-1-one and 1-(4-butoxyphenyl)-3-hydroxy-1-propanone, is not well-documented in cell culture, it is a critical variable to consider.[9] Unexpected changes in cell viability or morphology could be attributed to the degradation products.[15][16]

Troubleshooting Guide

Problem: I am observing a decreased or inconsistent biological effect of this compound in my multi-day experiment.

This is a common indicator of compound degradation. The effective concentration of this compound in the culture medium may be decreasing over time.

start Observed Decrease in This compound Efficacy cause1 Potential Cause: This compound Degradation in Media (at 37°C, exposure to light, etc.) start->cause1 solution1 Solution 1: Prepare fresh this compound-containing media for each treatment/media change. cause1->solution1 Immediate Action solution2 Solution 2: Protect culture plates from light (e.g., wrap in foil). cause1->solution2 Preventative Measure solution3 Solution 3: Increase frequency of media changes to replenish active this compound. cause1->solution3 Procedural Change validation Validation Step: Perform a stability study to quantify degradation rate under your conditions. (See Protocol Below) solution1->validation solution2->validation solution3->validation end Consistent Experimental Results validation->end Optimized Protocol prep Step 1: Preparation - Prepare this compound-spiked media - Prepare cell-free control plates/flasks - Prepare media-only blank incubate Step 2: Incubation - Place samples in a 37°C, 5% CO2 incubator - Protect from light prep->incubate sample Step 3: Sample Collection - Collect aliquots at defined time points (e.g., 0, 24, 48, 72, 96, 120 hours) - Immediately freeze samples at -80°C incubate->sample analysis Step 4: HPLC Analysis - Thaw and prepare samples - Inject onto HPLC system - Quantify this compound peak area sample->analysis data Step 5: Data Interpretation - Plot this compound concentration vs. time - Calculate degradation rate and half-life analysis->data

References

Technical Support Center: Dyclonine-Induced Cellular Changes In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro effects of dyclonine on cell morphology.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how might it affect cell morphology?

A1: this compound hydrochloride is primarily known as a local anesthetic that reversibly binds to and blocks activated sodium channels on neuronal membranes.[1][2][3][4] This action decreases the permeability of the neuronal membrane to sodium ions, leading to the inhibition of depolarization and a blockade of nerve impulse conduction.[2][3]

In the context of cancer research, this compound has been identified as a covalent inhibitor of aldehyde dehydrogenase (ALDH), particularly ALDH3A1.[5] By inhibiting ALDH, this compound can lead to the accumulation of toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), especially in cells with a compromised glutathione (B108866) (GSH)-mediated antioxidant system.[5] This can induce necrotic cell death.[5]

While direct, extensive studies on this compound-induced changes in cell morphology are limited, its known cytotoxic and pro-apoptotic effects in cancer cells suggest that morphological alterations are likely secondary to these processes.[6][7] Apoptosis, for instance, is characterized by significant morphological changes, including cell shrinkage, membrane blebbing, and chromatin condensation.

Q2: What are the expected cytotoxic or anti-proliferative effects of this compound in vitro?

A2: this compound has been shown to enhance the cytotoxic effects of proteasome inhibitors like MG132 and bortezomib (B1684674) in breast cancer and multiple myeloma cells, respectively.[1][6] It can also sensitize cancer cells that are resistant to glutathione (GSH) deficiency to xCT inhibitors, leading to necrotic cell death.[5] The cytotoxic effects are often dose-dependent.[6] For example, in combination with sulfasalazine (B1682708) (an xCT inhibitor), this compound has been shown to reduce the viability of head and neck squamous cell carcinoma (HNSCC) and gastric cancer stem-like cells.[5][8]

Q3: Can this compound induce apoptosis or other forms of programmed cell death?

A3: Yes, there is evidence to suggest that this compound can be involved in inducing apoptosis. For instance, it may facilitate MG132-induced apoptosis in cancer cells.[6] The induction of apoptosis is a plausible mechanism by which this compound could cause changes in cell morphology. Apoptosis involves a cascade of events that lead to distinct morphological features. It is important to perform specific assays, such as Annexin V/PI staining, to confirm if the observed morphological changes are due to apoptosis.

Q4: Are there any known effects of this compound on the cytoskeleton?

A4: The current body of research primarily focuses on this compound's anesthetic and ALDH-inhibiting properties, with limited direct investigation into its effects on the cytoskeleton. However, drugs that induce apoptosis or significant cellular stress can indirectly lead to cytoskeletal rearrangements. For example, the actin cytoskeleton is known to be reorganized during apoptosis. Therefore, any observed changes in cell shape, adhesion, or motility after this compound treatment could potentially involve cytoskeletal alterations. We recommend performing specific cytoskeleton staining, such as with phalloidin (B8060827) for F-actin, to investigate these potential effects directly.

Troubleshooting Guide

This guide addresses common issues encountered when studying this compound-induced changes in cell morphology.

Problem Potential Cause(s) Recommended Solution(s)
High variability in cell morphology between replicates. - Inconsistent cell seeding density.- Cells are not in the logarithmic growth phase.- High passage number of cells.- Contamination (e.g., mycoplasma).- Ensure uniform cell seeding in all wells.- Use cells that are healthy and actively dividing.- Use cells with a consistent and low passage number.- Regularly test for and eliminate contamination.
No observable change in cell morphology after this compound treatment. - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound.- this compound stock solution has degraded.- Perform a dose-response experiment to determine the optimal concentration.- Perform a time-course experiment.- Verify the sensitivity of your cell line to ALDH inhibitors or agents that induce oxidative stress.- Prepare fresh this compound stock solution and store it properly, avoiding multiple freeze-thaw cycles.
Cells are detaching from the culture surface. - High levels of cytotoxicity or apoptosis.- Suboptimal culture vessel surface.- Lower the this compound concentration or reduce the incubation time.- Use coated culture vessels (e.g., with poly-L-lysine or fibronectin) to enhance cell attachment.
Poor quality of cytoskeleton staining (e.g., high background, weak signal). - Inadequate cell fixation or permeabilization.- Incorrect concentration of staining reagents (e.g., phalloidin, antibodies).- Suboptimal imaging parameters.- Optimize fixation and permeabilization times and reagent concentrations.- Titrate staining reagents to find the optimal concentration.- Adjust microscope settings (e.g., laser power, exposure time) to improve signal-to-noise ratio.
Difficulty in quantifying morphological changes. - Subjective assessment of cell shape.- Lack of appropriate image analysis tools.- Use image analysis software to quantify specific morphological parameters (e.g., cell area, perimeter, circularity).- Ensure a sufficient number of cells are analyzed to obtain statistically significant data.

Quantitative Data Summary

Table 1: Summary of this compound's In Vitro Cytotoxic Effects in Combination Therapies

Cell LineCombination AgentThis compound ConcentrationEffect
HSC-4 (HNSCC)Sulfasalazine50 µMSignificantly decreased cell viability.[5]
K19-Wnt1/C2mE-KP (Gastric cancer stem-like)Sulfasalazine50 µMMarkedly reduced cell viability.[5]
BT549 (Breast cancer)MG13230 µg/mlSubstantially enhanced cytotoxicity.[6]
MDA-MB-231 (Breast cancer)MG13230 µg/mlSubstantially enhanced cytotoxicity.[6]

Experimental Protocols

Protocol: F-Actin Cytoskeleton Staining with TRITC-Phalloidin

This protocol provides a detailed methodology for staining the F-actin cytoskeleton in adherent cells for fluorescence microscopy.[9]

Materials and Reagents:

  • Adherent cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)[9]

  • 0.1% Triton X-100 in PBS[9]

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • TRITC-phalloidin stock solution (e.g., in methanol (B129727) or DMSO)

  • DAPI (4',6-diamidino-2-phenylindole) stock solution for nuclear counterstaining

  • Antifade mounting medium

  • Microscope slides

Staining Procedure:

  • Cell Preparation: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control group.

  • Rinsing: Gently aspirate the culture medium and rinse the cells twice with PBS.[10]

  • Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[11]

  • Rinsing: Remove the fixative and rinse the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization: Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.[9][10] This step is crucial for allowing the phalloidin conjugate to enter the cell.[9]

  • Rinsing: Remove the permeabilization buffer and rinse the cells twice with PBS.

  • Blocking: Block non-specific binding by adding 1% BSA in PBS and incubating for 30 minutes at room temperature.[10]

  • F-Actin Staining: Dilute the TRITC-phalloidin stock solution to its working concentration (typically 80-200 nM) in 1% BSA in PBS.[9] Remove the blocking buffer and add the TRITC-phalloidin solution to the coverslips. Incubate for 30-60 minutes at room temperature, protected from light.[9]

  • Rinsing: Remove the staining solution and rinse the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining (Optional): If desired, incubate the cells with DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.[9]

  • Final Rinsing: Rinse the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

  • Sealing: Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for TRITC (for F-actin) and DAPI (for nuclei).

Visualizations

Dyclonine_Apoptosis_Pathway This compound This compound ALDH_Inhibition ALDH Inhibition This compound->ALDH_Inhibition Aldehyde_Accumulation Toxic Aldehyde Accumulation (4-HNE) ALDH_Inhibition->Aldehyde_Accumulation Oxidative_Stress Increased Oxidative Stress Aldehyde_Accumulation->Oxidative_Stress Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic) Oxidative_Stress->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Morphological_Changes Cell Shrinkage, Membrane Blebbing, Cytoskeletal Reorganization Apoptosis->Morphological_Changes

Caption: A potential signaling pathway for this compound-induced apoptosis and morphological changes.

Experimental_Workflow Cell_Culture 1. Cell Culture (Adherent Cells) Dyclonine_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Dyclonine_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, LDH) Dyclonine_Treatment->Viability_Assay Morphology_Analysis 3b. Morphological Analysis Dyclonine_Treatment->Morphology_Analysis Fix_Perm 4. Fixation & Permeabilization Morphology_Analysis->Fix_Perm Staining 5. Cytoskeleton Staining (e.g., Phalloidin) Fix_Perm->Staining Imaging 6. Fluorescence Microscopy Staining->Imaging Image_Analysis 7. Image Analysis & Quantification Imaging->Image_Analysis

Caption: Experimental workflow for investigating this compound-induced morphological changes.

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Mitigating Dyclonine's Off-Target Effects in Cellular Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise from the off-target effects of dyclonine in cellular screening experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels.[1] By reversibly binding to these channels on the neuronal membrane, it decreases the membrane's permeability to sodium ions.[1] This inhibition of ion exchange blocks the generation and transmission of nerve impulses, resulting in a local anesthetic effect.[1]

Q2: What are the potential off-target effects of this compound that I should be aware of in my cellular screening assays?

While this compound is primarily a sodium channel blocker, researchers should be aware of potential off-target activities that can influence experimental results. Based on studies of this compound and similar local anesthetics, potential off-target effects include:

  • Cytotoxicity: At high concentrations, this compound can exhibit cytotoxic effects in various cell lines.[2]

  • Interaction with other ion channels:

    • TRPV3 Channels: this compound has been shown to be a potent inhibitor of the TRPV3 channel.[3][4]

    • Potassium Channels: Other local anesthetics have been shown to interact with potassium channels, which could be a possibility for this compound.

    • Acid-Sensing Ion Channels (ASICs): Local anesthetics like lidocaine (B1675312) can inhibit ASIC currents, suggesting a potential for this compound to have similar effects.[5][6]

  • G-Protein Coupled Receptors (GPCRs):

Q3: How can I differentiate between on-target and off-target effects in my experiment?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. Here are some strategies:

  • Use a structurally unrelated compound with the same on-target activity: If a different class of sodium channel blocker produces the same phenotype, it is more likely an on-target effect.

  • Rescue experiments: Attempt to reverse the observed phenotype by bypassing the target. For example, if this compound is affecting a downstream signaling event, try to activate that event with another stimulus.

  • Knockdown or knockout of the intended target: If the effect of this compound persists in cells where the sodium channel is knocked down or knocked out, the effect is likely off-target.[11]

  • Vary the concentration: Off-target effects are often observed at higher concentrations.[7] A dose-response curve can help identify a window where on-target effects are dominant.

Troubleshooting Guides

This section provides practical advice for specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected Cytotoxicity Observed in My Cell Line

  • Potential Cause: this compound can be cytotoxic at high concentrations.[2][7] This can be an off-target effect unrelated to sodium channel blockade.

  • Troubleshooting Steps:

    • Determine the EC50 for cytotoxicity: Perform a dose-response experiment using a cell viability assay (e.g., MTT, LDH, or ATP-based assay) to determine the concentration at which this compound becomes toxic to your specific cell line.

    • Work below the cytotoxic concentration: Once the cytotoxic threshold is established, ensure your screening concentrations are well below this level.

    • Use an orthogonal viability assay: Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT).[12] Confirm your cytotoxicity results with an alternative method, such as an ATP-based assay.

Issue 2: Inconsistent or Unexpected Changes in Intracellular Calcium Levels

  • Potential Cause: This could be an off-target effect on GPCRs that modulate intracellular calcium, such as muscarinic or histamine receptors.[7]

  • Troubleshooting Steps:

    • Profile for muscarinic and histamine receptor activity: Use specific antagonists for M1 muscarinic receptors (e.g., pirenzepine) and H1 histamine receptors (e.g., diphenhydramine) to see if they can block the effect of this compound.

    • Use a more specific sodium channel blocker: Compare the results with a more selective voltage-gated sodium channel blocker to see if the calcium changes persist.

    • Directly measure receptor binding: If resources permit, perform a competitive binding assay with known radioligands for muscarinic and histamine receptors.

Issue 3: Altered Cellular Proliferation or Cell Cycle Arrest

  • Potential Cause: Some compounds that interact with GPCRs, like histamine H1 receptor antagonists, have been shown to affect the cell cycle.[7]

  • Troubleshooting Steps:

    • Perform cell cycle analysis: Use flow cytometry with propidium (B1200493) iodide staining to analyze the cell cycle distribution of this compound-treated cells.

    • Conduct an apoptosis assay: Use Annexin V/PI staining to determine if this compound is inducing apoptosis.[7]

    • Compare with a selective antagonist: Treat cells with a more selective antagonist for the suspected off-target receptor (e.g., a selective M1 muscarinic antagonist) and compare the cell cycle profiles.

Quantitative Data Summary

Table 1: this compound and Dicyclomine Receptor Affinities (Illustrative)

CompoundReceptorAffinity (pA2 or Ki)Reference
DicyclomineMuscarinic M19.13 (pA2)[8]
DicyclomineMuscarinic M2 (prejunctional)7.61 (pA2)[8]
DicyclomineMuscarinic M2 (postjunctional)7.21 (pA2)[8]

Table 2: Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell LineThis compound Concentration% Cell Viability (approx.)
BT54930 µg/ml~80%
MDA-MB-23130 µg/ml~90%

Data adapted from a study showing mild cytotoxic effects of this compound alone at the tested concentration.[2]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Calcium Flux Assay for GPCR Activity

  • Cell Preparation: Plate cells expressing the GPCR of interest (e.g., muscarinic or histamine receptors) in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescence plate reader with an injection system to add this compound at various concentrations to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of this compound to detect changes in intracellular calcium.

  • Controls: Include a positive control (a known agonist for the receptor) and a negative control (vehicle). To test for antagonism, pre-incubate cells with this compound before adding the known agonist.

Visualizations

Dyclonine_On_Target_Pathway cluster_inhibition Inhibition Cascade This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Blocks Na_Influx Sodium Ion Influx VGSC->Na_Influx Inhibits Depolarization Membrane Depolarization Na_Influx->Depolarization Prevents Nerve_Impulse Nerve Impulse Propagation Depolarization->Nerve_Impulse Blocks Anesthetic_Effect Local Anesthetic Effect Nerve_Impulse->Anesthetic_Effect Leads to

Caption: this compound's on-target mechanism of action.

Dyclonine_Off_Target_Troubleshooting cluster_causes Potential Causes cluster_investigation Investigative Steps Observed_Phenotype Unexpected Experimental Phenotype On_Target On-Target Effect (Sodium Channel) Off_Target Off-Target Effect Dose_Response Perform Dose-Response Curve Observed_Phenotype->Dose_Response Orthogonal_Compound Use Structurally Different Na+ Channel Blocker Observed_Phenotype->Orthogonal_Compound Rescue_Experiment Conduct Rescue Experiment Observed_Phenotype->Rescue_Experiment Target_Knockdown Target Knockdown/out Observed_Phenotype->Target_Knockdown Conclusion Differentiate On- vs. Off-Target Effect Dose_Response->Conclusion Orthogonal_Compound->Conclusion Rescue_Experiment->Conclusion Target_Knockdown->Conclusion

Caption: Workflow for troubleshooting unexpected phenotypes.

Potential_Off_Targets cluster_channels Ion Channels cluster_gpcrs GPCRs This compound This compound TRPV3 TRPV3 This compound->TRPV3 Inhibits K_Channels Potassium Channels This compound->K_Channels Potential Interaction ASICs ASICs This compound->ASICs Potential Interaction Muscarinic_R Muscarinic Receptors This compound->Muscarinic_R Potential Interaction Histamine_R Histamine H1 Receptors This compound->Histamine_R Potential Interaction Cytotoxicity Cytotoxicity This compound->Cytotoxicity Can Cause

References

Improving the solubility of Dyclonine hydrochloride for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Dyclonine hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound hydrochloride?

This compound hydrochloride is described as sparingly or partly soluble in water.[1][2] It is, however, soluble in several organic solvents, including ethanol (B145695), methanol, acetone, chloroform, and DMSO.[2][3][4] The solubility in aqueous solutions is significantly influenced by pH.

Q2: Why do different suppliers report varying aqueous solubility values for this compound hydrochloride?

The reported aqueous solubility of this compound hydrochloride can vary (e.g., 6 mg/mL, 25 mg/mL, 40 mg/mL, 50 mg/mL) due to differences in experimental conditions.[2][4][5][6] Factors such as temperature, pH of the solution, and the method used for measurement (e.g., kinetic vs. thermodynamic solubility) can all impact the final value. For consistent results, it is crucial to control these parameters in your experiments.

Q3: What is the recommended pH for dissolving this compound hydrochloride in aqueous solutions?

This compound hydrochloride is a salt of a weak base, and its solubility is pH-dependent. It is more soluble in acidic conditions.[7] Commercially available topical solutions of this compound hydrochloride are typically formulated at a pH between 3.0 and 5.0.[8][9] For a 1% solution in water (1 in 100), the pH is expected to be in the range of 4.0 to 7.0.[10] At a neutral pH of 7.4, the solubility has been reported to be significantly lower, at >48.9 µg/mL.[11]

Q4: Are there any stability concerns when preparing this compound hydrochloride solutions?

Yes, this compound hydrochloride can degrade in aqueous media, particularly when heated.[12] Studies have shown that heating an aqueous solution can lead to the formation of degradation products.[12] It is advisable to use freshly prepared solutions and avoid high temperatures unless required for a specific protocol. For storage, solutions in DMSO or distilled water may be kept at -20°C for up to two months.[2]

Q5: Is sonication necessary when dissolving this compound hydrochloride?

Many suppliers recommend sonication to aid in the dissolution of this compound hydrochloride, especially in aqueous solutions where it may dissolve slowly.[4][5] This process helps to break down particle agglomerates and increase the surface area available for solvation.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Precipitate forms in the aqueous solution. The concentration exceeds the solubility limit at the given pH and temperature. The pH of the solution is too high (neutral or basic).Verify the pH of your solution; adjust to a more acidic pH (e.g., 3.0-5.0) if your experimental design allows. Consider using a co-solvent like ethanol to increase solubility. Ensure the temperature is controlled, as solubility is temperature-dependent.
The compound is not dissolving completely in water. This compound hydrochloride has limited aqueous solubility. Insufficient mixing or agitation.Use sonication to facilitate dissolution.[4][5] Gently warm the solution, but be mindful of potential degradation.[12] Alternatively, prepare a stock solution in a suitable organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer.
Inconsistent results in bioassays. Degradation of this compound hydrochloride in the stock solution or assay medium. Precipitation of the compound upon dilution into the assay buffer.Prepare fresh stock solutions for each experiment. When diluting a stock solution (e.g., in DMSO), add it to the aqueous buffer slowly while vortexing to prevent precipitation. Check the final concentration to ensure it is below the solubility limit in the final assay medium.
Difficulty preparing a high-concentration stock solution. The chosen solvent is not optimal for high concentrations.For high-concentration stock solutions, consider using DMSO (≥ 25 mg/mL) or ethanol (34-36 mg/mL).[5][13] Be aware that using hygroscopic DMSO can negatively impact solubility, so use a fresh, unopened vial.[5]

Quantitative Solubility Data

The solubility of this compound hydrochloride has been determined in various solvents. The data below is summarized from a detailed study by Zhang et al. (2022) and other sources.

Table 1: Solubility of this compound Hydrochloride in Pure Solvents

SolventTemperature (°C)Molar Fraction (10^3 x)Solubility (mg/mL)
Water250.051~3.0
Water300.061~3.6
Water350.073~4.3
Ethanol251.838~29.1
Ethanol302.147~33.9
Ethanol352.502~39.5
Methanol253.395~19.5
Acetone251.151~16.5
Dimethylformamide (DMF)2519.31~296.8
Tetrahydrofuran (THF)250.229~4.3
Ethyl Acetate250.041~0.6
n-Hexane250.001~0.01

Note: Molar fraction data is from Zhang et al., J Chem Eng Data 2022. Solubility in mg/mL is calculated for comparison and is approximate.

Table 2: Solubility Data from Various Suppliers

SolventReported SolubilitySource
Water6 mg/mL (Sonication recommended)[4]
Water25 mg/mL[2]
Water40 mg/mL[6]
Water50 mg/mL (Ultrasonic needed)[5]
Ethanol34 mg/mL (Sonication recommended)[4]
Ethanol36 mg/mL[13]
DMSO15 mg/mL[13]
DMSO16.67 mg/mL (Sonication recommended)[4]
DMSO20 mg/mL[6]
DMSO≥ 25 mg/mL[5]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the static equilibrium method, a reliable way to determine thermodynamic solubility.[14]

  • Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of the desired solvent (e.g., pH-adjusted buffer, water, or organic solvent) in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the suspension at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16]

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in a water-miscible organic solvent where it is highly soluble, such as DMSO or ethanol.[1]

  • Working Solution Preparation: To prepare the final working solution, slowly add the stock solution dropwise into the aqueous buffer while continuously vortexing or stirring vigorously.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is likely soluble at that final concentration.

  • Final Concentration Check: It is recommended to confirm the final concentration and ensure no precipitation has occurred, for instance, by filtering and measuring the concentration of the filtrate.

Visualizations

experimental_workflow Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound HCl to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate solubility quant2->quant3 logical_relationship Factors Influencing this compound HCl Solubility cluster_factors Influencing Factors cluster_methods Enhancement Methods center This compound HCl Solubility pH pH (more soluble in acidic) pH->center Temp Temperature Temp->center Solvent Solvent System (Aqueous vs. Organic) Solvent->center CoSolvent Co-solvents (e.g., Ethanol, PEG) CoSolvent->center Sonication Sonication Sonication->center Stirring Agitation/Stirring Stirring->center

References

Dyclonine in DMSO: A Technical Guide to Long-Term Storage Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of Dyclonine Hydrochloride when stored in Dimethyl Sulfoxide (DMSO) at -20°C. Below you will find frequently asked questions, detailed experimental protocols, and visual guides to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage duration for this compound in DMSO at -20°C?

A1: Based on available data, this compound hydrochloride solutions in DMSO can be stored at -20°C for up to 2 months without significant degradation.[1] For storage beyond this period, it is crucial to perform periodic stability assessments to ensure the integrity of the compound.

Q2: What are the potential degradation pathways for this compound?

A2: this compound hydrochloride is known to be susceptible to degradation in aqueous media.[2] While DMSO is an aprotic solvent, the presence of water can facilitate hydrolysis. Key degradation products that have been identified in aqueous solutions include 1-(4-butoxyphenyl)-2-propen-1-one and 1-(4-butoxyphenyl)-3-hydroxy-1-propanone. Therefore, using anhydrous DMSO is critical for long-term storage.

Q3: How critical are freeze-thaw cycles to the stability of this compound in DMSO?

A3: Repeated freeze-thaw cycles can compromise the stability of small molecules in DMSO. It is highly recommended to aliquot stock solutions into single-use volumes to minimize the number of times the main stock is subjected to temperature changes. Studies on other small molecules have shown that minimizing freeze-thaw cycles is a best practice for maintaining compound integrity.[3][4]

Q4: What is the primary mechanism of action of this compound?

A4: this compound functions as a local anesthetic by acting as a sodium channel inhibitor.[5] It reversibly binds to voltage-gated sodium channels on the neuronal membrane, which decreases the membrane's permeability to sodium ions.[6][7] This inhibition prevents the generation and conduction of nerve impulses, leading to a loss of sensation.[6][7]

Quantitative Stability Data

While specific long-term stability data for this compound in DMSO at -20°C beyond two months is not extensively published, the following table provides a representative example of expected stability based on general knowledge of small molecule stability in DMSO. Note: This is an illustrative table and should be confirmed by experimental validation.

Storage Duration (Months)TemperatureExpected % this compound Remaining (Illustrative)
0-20°C100%
1-20°C>99%
2-20°C>98%
6-20°C90-95%
12-20°C85-90%

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound in DMSO

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and detect potential degradation products over time.

1. Materials and Reagents:

  • This compound Hydrochloride (analytical standard)

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic Acid, LC-MS grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound hydrochloride powder.

  • Dissolve in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Aliquot the stock solution into multiple single-use, tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.

3. Storage Conditions:

  • Store the aliquoted vials at -20°C in a light-protected environment.

  • Designate specific time points for analysis (e.g., 0, 1, 2, 3, 6, 12 months).

4. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure separation of this compound from any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 279 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

5. Sample Analysis:

  • At each designated time point, remove one aliquot from storage and allow it to equilibrate to room temperature.

  • Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram to determine the peak area of this compound.

  • Calculate the percentage of this compound remaining relative to the initial (time 0) sample.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visual Guides

This compound's Mechanism of Action: Sodium Channel Inhibition

Dyclonine_MoA cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel No_Nerve_Impulse Conduction Blocked (Anesthesia) Na_Channel->No_Nerve_Impulse No Na+ Influx Na_in Na+ Influx Na_Channel->Na_in Channel Opening This compound This compound This compound->Na_Channel Binds and Inhibits Nerve_Impulse Nerve Impulse (Action Potential) Na_in->Nerve_Impulse Propagation Na_out Na+ Na_out->Na_Channel Depolarization Signal Stability_Workflow start Start: Prepare this compound in Anhydrous DMSO aliquot Aliquot into Single-Use Vials start->aliquot storage Store at -20°C (Light Protected) aliquot->storage timepoint Retrieve Sample at Pre-defined Time Point (t = 0, 1, 2, 6, 12 months) storage->timepoint prepare_sample Equilibrate to RT & Prepare for HPLC timepoint->prepare_sample hplc HPLC Analysis (C18, UV 279nm) prepare_sample->hplc analyze Analyze Chromatogram: - this compound Peak Area - New Peaks (Degradants) hplc->analyze calculate Calculate % this compound Remaining vs. t=0 analyze->calculate end End: Assess Stability calculate->end

References

Technical Support Center: Managing Dyclonine Autofluorescence in Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to dyclonine autofluorescence in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging experiments?

Autofluorescence is the natural emission of light by biological structures or compounds, such as this compound, when they are excited by light.[1] This phenomenon can be problematic as it can mask the specific fluorescent signals from your probes or labels of interest, leading to a low signal-to-noise ratio, and potentially resulting in inaccurate data and misinterpretation of results.[2][3]

Q2: Does this compound exhibit autofluorescence?

While this compound is a well-known local anesthetic, its intrinsic fluorescence properties are not extensively documented in scientific literature.[4][5][6][7] However, like many organic molecules with aromatic rings and conjugated systems in their structure, this compound has the potential to autofluoresce.[4] It is crucial for researchers using this compound in fluorescence imaging to characterize its potential autofluorescence under their specific experimental conditions.

Q3: What causes autofluorescence in biological samples?

Autofluorescence in biological samples can originate from several sources:

  • Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, flavins, collagen, and elastin, can fluoresce.[1] Lipofuscin, an age-related pigment, is a particularly strong source of autofluorescence.[2]

  • Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines and proteins to form fluorescent products.[8]

  • Exogenous Compounds: Introduction of external molecules, such as drugs like this compound, can contribute to the overall autofluorescence of the sample.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating this compound-related autofluorescence.

Issue 1: High background fluorescence observed in this compound-treated samples.

Step 1: Confirm the source of autofluorescence.

  • Unstained Control: Image an unstained, this compound-treated sample using the same imaging settings as your experiment. This will help determine the contribution of this compound and the biological sample itself to the background fluorescence.

  • Vehicle Control: Image a sample treated with the vehicle used to dissolve this compound (e.g., DMSO, PBS) to rule out fluorescence from the solvent.

  • Spectral Imaging: If your microscopy system has a spectral detector, acquire the emission spectrum of the background fluorescence. This can help to identify the fluorescent species.

Step 2: Optimize your imaging protocol.

  • Fluorophore Selection: If the emission spectrum of the this compound autofluorescence is known or determined, choose fluorophores for your probes that have emission spectra well separated from the autofluorescence. Fluorophores in the far-red or near-infrared range often exhibit a better signal-to-noise ratio as autofluorescence is typically weaker at longer wavelengths.

  • Filter Sets: Use narrow bandpass emission filters to specifically collect the signal from your fluorophore and exclude as much of the autofluorescence as possible.

Issue 2: this compound autofluorescence overlaps with the emission of your chosen fluorophore.

If spectral separation is not possible, consider the following chemical and photophysical quenching methods.

Experimental Protocols for Autofluorescence Reduction

Below are detailed protocols for common methods to reduce autofluorescence. It is recommended to test these methods on control samples to assess their effectiveness and potential impact on your specific staining.

Protocol 1: Sodium Borohydride (B1222165) Treatment

This method is primarily used to reduce aldehyde-induced autofluorescence but may also be effective against other sources.

  • Reagents:

    • Sodium borohydride (NaBH₄)

    • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Procedure:

    • Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS or TBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety precautions.

    • After fixation and permeabilization steps, incubate the sample with the sodium borohydride solution for 15-30 minutes at room temperature.

    • Wash the sample thoroughly with PBS or TBS (3 x 5 minutes).

    • Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining

Sudan Black B (SBB) is effective at quenching lipofuscin-based autofluorescence.

  • Reagents:

  • Procedure:

    • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

    • Incubate the sample with the SBB solution for 10-20 minutes at room temperature in the dark.

    • Wash the sample with 70% ethanol to remove excess SBB.

    • Rinse thoroughly with PBS or TBS.

    • Proceed with your staining protocol. Note: SBB can introduce a dark precipitate, so optimization of the incubation time is crucial.

Protocol 3: Commercial Quenching Reagents

Several commercial kits are available that are designed to quench autofluorescence from various sources.

  • Examples: TrueBlack™ Lipofuscin Autofluorescence Quencher, TrueVIEW™ Autofluorescence Quenching Kit.[8][9]

  • Procedure: Follow the manufacturer's instructions provided with the specific kit. These reagents are often applied after the secondary antibody incubation and before mounting.

Quantitative Data on Autofluorescence Reduction

The effectiveness of different quenching methods can vary depending on the tissue type and the source of autofluorescence. The following table summarizes reported reduction efficiencies for some common methods.

Quenching MethodTissue TypeAutofluorescence Reduction (%)Reference
TrueBlack™ Lipofuscin Autofluorescence QuencherMouse Adrenal Cortex89-93%[8]
MaxBlock™ Autofluorescence Reducing Reagent KitMouse Adrenal Cortex90-95%[8]
Sudan Black BPlacenta and TeratomaEffective[10]
Vector TrueVIEW™ Autofluorescence Quenching KitHuman KidneySignificant Reduction[9]

Visualizing Experimental Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes when dealing with autofluorescence.

autofluorescence_troubleshooting_workflow cluster_start Start: High Background Fluorescence cluster_identification Source Identification cluster_mitigation Mitigation Strategies cluster_end Outcome start High Background Detected unstained_control Image Unstained, this compound-Treated Sample start->unstained_control vehicle_control Image Vehicle-Treated Sample unstained_control->vehicle_control spectral_imaging Perform Spectral Imaging vehicle_control->spectral_imaging optimize_imaging Optimize Imaging Parameters (Fluorophore/Filter Selection) spectral_imaging->optimize_imaging chemical_quenching Apply Chemical Quenching (NaBH4, Sudan Black B, etc.) optimize_imaging->chemical_quenching If optimization is insufficient end_success Reduced Background, Improved Signal-to-Noise optimize_imaging->end_success If successful commercial_kits Use Commercial Quenching Kits chemical_quenching->commercial_kits If quenching is incomplete chemical_quenching->end_success If successful commercial_kits->end_success end_reassess Re-evaluate and Combine Methods commercial_kits->end_reassess If still problematic

Caption: A general workflow for troubleshooting autofluorescence.

characterize_unknown_autofluorescence cluster_prep Sample Preparation cluster_acquisition Spectral Data Acquisition cluster_analysis Data Analysis cluster_application Application to Experiment prep Prepare Sample with Unknown Autofluorescent Compound (e.g., this compound) excitation_scan Excite sample across a range of wavelengths (e.g., 350-600 nm) prep->excitation_scan emission_scan For each excitation wavelength, acquire the full emission spectrum excitation_scan->emission_scan plot_spectra Plot Excitation and Emission Spectra emission_scan->plot_spectra determine_peaks Identify Peak Excitation and Emission Wavelengths plot_spectra->determine_peaks select_fluorophores Choose Fluorophores with minimal spectral overlap determine_peaks->select_fluorophores select_filters Select optimal filter sets to isolate desired signal determine_peaks->select_filters

Caption: Workflow to characterize an unknown autofluorescent compound.

References

HPLC analysis of Dyclonine: common pitfalls and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC analysis of Dyclonine. The information is intended for researchers, scientists, and drug development professionals to help overcome common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A good starting point for this compound analysis is a reversed-phase HPLC method. A common approach involves using a C18 or a Phenyl Hydride column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (or a buffer) with an acid additive like formic acid.[1] Detection is typically carried out using a UV detector at around 270-280 nm.[2]

Q2: Why is peak tailing a common issue in this compound analysis?

A2: this compound is a basic compound containing a tertiary amine functional group. This basicity can lead to strong interactions with residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[3][4] These secondary interactions, in addition to the primary reversed-phase retention mechanism, can cause the analyte to elute slowly from the active sites, resulting in asymmetrical, tailing peaks.[3][4]

Q3: How can I improve the peak shape of my this compound chromatogram?

A3: To improve peak shape and reduce tailing, consider the following:

  • Mobile Phase pH: Operate the mobile phase at a low pH (e.g., around 3.5) by adding an acid like formic acid or adjusting the pH with glacial acetic acid.[2][5] At a lower pH, the silanol groups on the column are less likely to be ionized, reducing their interaction with the basic this compound molecule.

  • Mobile Phase Modifier: Add a basic modifier like triethylamine (B128534) to the mobile phase.[2][5] Triethylamine acts as a competing base, binding to the active silanol sites and masking them from interacting with this compound.

  • Column Choice: Utilize a column with a Phenyl ring in the stationary phase, which can provide beneficial π-π interactions with this compound.[1] Alternatively, use a highly deactivated, end-capped column to minimize the number of available silanol groups.[3]

Q4: What should I do if I observe inconsistent retention times for this compound?

A4: Inconsistent retention times can be caused by several factors:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run, including the exact composition and pH. Small variations can lead to shifts in retention time.[6]

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. Inadequate equilibration can cause retention time drift.[7]

  • Pump Performance: Check for leaks or air bubbles in the pump, which can cause fluctuations in the flow rate and lead to inconsistent retention times.[8]

  • Column Temperature: Maintain a stable column temperature using a column oven, as temperature fluctuations can affect retention.[8]

Troubleshooting Guides

Problem 1: Peak Tailing
  • Symptom: The this compound peak in the chromatogram has an asymmetrical shape with a pronounced "tail."

  • Potential Causes & Solutions:

Potential CauseSolution
Secondary Interactions with Silanol Groups Acidify the mobile phase with 0.1% formic acid or adjust the pH to ~3.5 with glacial acetic acid.[1][2] Add a small amount of triethylamine (e.g., 0.1-1.0%) to the mobile phase to compete for active sites.[2][5]
Inappropriate Column Use a column with a different stationary phase, such as a Phenyl Hydride column, to leverage alternative interactions.[1] Employ a modern, high-purity, end-capped C18 column to minimize silanol interactions.[3]
Column Overload Reduce the concentration of the injected sample or decrease the injection volume.[3][6]
Contamination of the Column Inlet Frit If all peaks are tailing, reverse-flush the column (if permitted by the manufacturer) to remove particulates.[6] Install a guard column to protect the analytical column from sample matrix components.[9]
Problem 2: Poor Resolution or Co-eluting Peaks
  • Symptom: The this compound peak is not well separated from other peaks in the chromatogram, such as impurities or degradation products.

  • Potential Causes & Solutions:

Potential CauseSolution
Suboptimal Mobile Phase Composition Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. A lower organic content will generally increase retention and may improve separation.[9]
Inadequate Separation Efficiency Switch to a column with a smaller particle size or a longer column length to increase the number of theoretical plates and improve efficiency.[4]
Presence of an Interfering Compound If a co-eluting peak is suspected, try altering the detection wavelength to see if the peak shape changes.[4] Employ sample cleanup techniques like Solid Phase Extraction (SPE) to remove interfering substances before injection.[4]

Experimental Protocols

Key Experiment 1: HPLC Method for this compound Hydrochloride Assay

This protocol is adapted from a validated method for the determination of this compound Hydrochloride.[2][5]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: SinoChoom ODS-BP C18, 5 µm, 4.6 mm × 200 mm.

  • Mobile Phase: Acetonitrile:Water:Triethylamine (45:55:1.0, v/v/v). Adjust pH to 3.5 with glacial acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare a standard solution of this compound Hydrochloride in the mobile phase at a concentration of 100 µg/mL.

Key Experiment 2: Gradient HPLC Method for this compound Hydrochloride

This protocol is based on a rapid and reproducible method for the detection of this compound Hydrochloride.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm.

  • Mobile Phase:

    • A: DI Water with 0.1% Formic Acid (v/v)

    • B: Acetonitrile with 0.1% Formic Acid (v/v)

  • Gradient Program:

Time (minutes)%B
0.010
1.010
5.070
7.070
7.510
10.010
  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the this compound HCl reference standard in a 50:50 mixture of Acetonitrile and DI Water with 0.1% Formic Acid to a final concentration of 0.1 mg/mL.[1]

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Problem Observed (e.g., Peak Tailing) check_all_peaks Are all peaks affected? start->check_all_peaks mechanical_issue Suspect Mechanical/Flow Path Issue check_all_peaks->mechanical_issue Yes chemical_issue Suspect Chemical Interaction Issue check_all_peaks->chemical_issue No all_peaks_yes Yes check_frit Check for blocked column frit or guard column mechanical_issue->check_frit flush_column Reverse flush column (if applicable) check_frit->flush_column end_node Problem Resolved flush_column->end_node all_peaks_no No check_mobile_phase Verify Mobile Phase (pH, Composition) chemical_issue->check_mobile_phase optimize_method Optimize Method: - Adjust pH/Modifier - Change Column - Reduce Sample Load check_mobile_phase->optimize_method optimize_method->end_node

Caption: General troubleshooting workflow for HPLC peak shape problems.

Dyclonine_Peak_Tailing_Causes peak_tailing This compound Peak Tailing cause1 Silanol Interactions peak_tailing->cause1 cause2 Column Overload peak_tailing->cause2 cause3 Suboptimal Mobile Phase pH peak_tailing->cause3 solution1a Add Triethylamine cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2 Decrease Sample Concentration cause2->solution2 solution3 Lower Mobile Phase pH cause3->solution3

Caption: Common causes and solutions for this compound peak tailing.

References

How to avoid Dyclonine aggregation in high-concentration stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to avoid aggregation in high-concentration Dyclonine stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern in stock solutions?

This compound is a local anesthetic that functions by reversibly binding to and blocking sodium channels on neuronal membranes, which inhibits the transmission of nerve impulses.[1][2] It is supplied as this compound Hydrochloride (HCl), a salt form that enhances its solubility in aqueous solutions.[3] Aggregation, which can manifest as precipitation or the formation of larger molecular clusters, is a concern in high-concentration stock solutions. This can lead to inaccurate dosing, reduced efficacy, and potential toxicity in experimental models.

Q2: What are the key physicochemical properties of this compound Hydrochloride?

Understanding the physicochemical properties of this compound HCl is crucial for preparing stable, high-concentration stock solutions.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₇NO₂·HCl[3]
Molecular Weight 325.87 g/mol [3]
pKa (of the free base) ~9[1]
Melting Point 175-176°C[4]
Appearance White crystalline powder[4]

Q3: What is the solubility of this compound Hydrochloride in common laboratory solvents?

The solubility of this compound HCl can vary slightly between different suppliers and batches. The following table summarizes reported solubility data.

SolventSolubilitySource(s)
Water 6 mg/mL[2]
25 mg/mL[5]
Sparingly soluble[6]
DMSO 15 mg/mL[2]
20 mg/mL[5]
Ethanol 36 mg/mL[2]
Methanol Soluble[5]
Acetone Soluble[5]
Chloroform Soluble[5]

Troubleshooting Guide: Preventing this compound Aggregation

Use this guide to diagnose and resolve issues with this compound aggregation in your stock solutions.

Dyclonine_Troubleshooting start Start: this compound Aggregation Observed check_ph Is the pH of the solution significantly above 5? start->check_ph adjust_ph Action: Adjust pH to 3.0-5.0 using dilute HCl. check_ph->adjust_ph Yes check_solvent Is an aqueous solvent being used exclusively? check_ph->check_solvent No end_stable End: Stable Solution Achieved adjust_ph->end_stable use_cosolvent Action: Prepare solution using a co-solvent system (e.g., Ethanol/Water, Propylene Glycol/Water). check_solvent->use_cosolvent Yes check_concentration Is the desired concentration exceeding the known solubility? check_solvent->check_concentration No use_cosolvent->end_stable add_excipient Action: Add a solubilizing excipient (e.g., Tween 80) to the formulation. check_concentration->add_excipient Yes check_temp Was the solution prepared at room temperature? check_concentration->check_temp No add_excipient->end_stable gentle_warming Action: Gently warm the solution (e.g., to 37°C) and/or sonicate. check_temp->gentle_warming Yes end_reassess End: Reassess Formulation/ Consult Literature check_temp->end_reassess No gentle_warming->end_stable CoSolvent_Protocol cluster_0 Preparation Steps weigh 1. Weigh this compound HCl add_etoh 2. Add Ethanol weigh->add_etoh dissolve 3. Vortex/Sonicate to Dissolve add_etoh->dissolve add_water 4. Add Water to Final Volume dissolve->add_water mix 5. Vortex to Homogenize add_water->mix store 6. Aliquot and Store at -20°C mix->store Aqueous_Protocol start Start: Prepare Aqueous Solution weigh 1. Weigh this compound HCl start->weigh add_water 2. Add ~80% Final Volume of Water weigh->add_water vortex1 3. Vortex Mixture add_water->vortex1 adjust_ph 4. Add 0.1M HCl Dropwise while monitoring pH vortex1->adjust_ph check_dissolution Is the this compound HCl fully dissolved and pH 3-5? adjust_ph->check_dissolution check_dissolution->adjust_ph No final_volume 5. Add Water to Final Volume check_dissolution->final_volume Yes confirm_ph 6. Confirm Final pH final_volume->confirm_ph store 7. Aliquot and Store at -20°C confirm_ph->store

References

Technical Support Center: Dyclonine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of Dyclonine in aqueous solutions. Here you will find troubleshooting advice and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of this compound in an aqueous solution?

Q2: What are the known degradation products of this compound?

This compound is known to degrade in aqueous solutions. The two major degradation products that have been identified are 1-(4-butoxyphenyl)-2-propen-1-one and 1-(4-butoxyphenyl)-3-hydroxy-1-propanone[1]. It is essential to have a stability-indicating analytical method that can separate these degradation products from the parent this compound molecule to accurately assess its stability.

Q3: My this compound solution is showing rapid degradation. What are the potential causes and how can I troubleshoot this?

Rapid degradation of your this compound solution could be due to several factors, primarily an inappropriate pH.

  • Verify Solution pH: The most critical factor is the pH of your solution. If the pH is neutral or alkaline, this compound will degrade more rapidly. Use a calibrated pH meter to check the pH of your solution. If it is outside the optimal acidic range (i.e., above 5.0), adjust it accordingly using a suitable acidifying agent like hydrochloric acid.

  • Temperature: Elevated temperatures can accelerate the degradation process. Ensure your solutions are stored at the recommended temperature and protected from excessive heat.

  • Light Exposure: Photodegradation can also contribute to instability. Protect your solutions from light by using amber-colored vials or by storing them in the dark.

  • Purity of Starting Material: Ensure the this compound hydrochloride you are using is of high purity and has not already degraded during storage.

Q4: What type of analytical method is recommended for a this compound stability study?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique. Several HPLC methods have been developed for the determination of this compound hydrochloride. A reverse-phase C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like glacial acetic acid or formic acid to adjust the pH. The method must be validated to ensure it can accurately separate and quantify this compound in the presence of its degradation products and any other excipients in the formulation.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your this compound stability experiments.

Issue Potential Cause Recommended Solution
Inconsistent this compound concentration readings in replicates. Improper solution preparation or dilution.Ensure accurate and consistent pipetting techniques. Use calibrated volumetric flasks and pipettes. Prepare fresh stock solutions for each experiment.
Instability of the analytical instrument.Check the HPLC system for leaks, ensure the pump is delivering a consistent flow rate, and allow the detector to warm up and stabilize before analysis.
Peak tailing or fronting for this compound in HPLC analysis. Inappropriate mobile phase pH.Adjust the mobile phase pH. For a basic compound like this compound, a mobile phase pH around 3.5 can improve peak shape.
Column degradation.Use a guard column to protect the analytical column. If the column performance degrades, wash it according to the manufacturer's instructions or replace it.
Appearance of unknown peaks in the chromatogram over time. Formation of new degradation products.This is expected in a stability study. Characterize these new peaks using techniques like mass spectrometry (MS) to identify potential new degradation pathways under your specific experimental conditions.
Precipitation observed in the this compound solution. pH is outside the optimal range for solubility.This compound hydrochloride is sparingly soluble in water. Ensure the pH of your solution is within a range that maintains its solubility. Adjusting the pH to the acidic range (3.0-5.0) should also aid in solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions at Various pH Values

This protocol describes how to prepare this compound solutions across a range of pH values for a stability study.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 2, 4, 7, 9, and 12) using standard buffer systems (e.g., phosphate, citrate, borate).

  • Prepare this compound Stock Solution: Accurately weigh a known amount of this compound hydrochloride and dissolve it in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) to prepare a concentrated stock solution.

  • Prepare Sample Solutions: Dilute the this compound stock solution with each of the prepared buffer solutions to achieve the desired final concentration of this compound for the stability study.

  • Initial Analysis (T=0): Immediately after preparation, analyze each sample solution using a validated stability-indicating HPLC method to determine the initial concentration of this compound. This will serve as the baseline (100% initial concentration).

  • Storage: Store the prepared sample solutions under controlled temperature and light conditions for the duration of the study.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each sample solution and analyze it by HPLC to determine the remaining concentration of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method suitable for this compound stability testing. Method optimization and validation are required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v) containing an acidic modifier (e.g., 1.0% triethylamine, with pH adjusted to 3.5 with glacial acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., 280 nm).

  • Injection Volume: 20 µL.

  • Run Time: Sufficient to allow for the elution of this compound and all potential degradation products.

Visualizations

Dyclonine_Stability_Workflow cluster_prep Solution Preparation cluster_analysis Analysis & Storage cluster_data Data Interpretation prep_buffers Prepare Buffers (pH 2-12) prep_samples Prepare Sample Solutions at each pH prep_buffers->prep_samples prep_stock Prepare this compound Stock prep_stock->prep_samples initial_analysis Initial HPLC Analysis (T=0) prep_samples->initial_analysis storage Store Solutions (Controlled Temp/Light) initial_analysis->storage timepoint_analysis Time-Point HPLC Analysis storage->timepoint_analysis calc_conc Calculate this compound Concentration timepoint_analysis->calc_conc plot_data Plot % this compound vs. Time calc_conc->plot_data det_kinetics Determine Degradation Kinetics plot_data->det_kinetics

Caption: Experimental workflow for assessing the pH stability of this compound.

ph_stability_logic cluster_acidic Acidic pH (e.g., 3.0 - 5.0) cluster_neutral_alkaline Neutral/Alkaline pH (e.g., > 6.0) ph Solution pH stable Increased this compound Stability ph->stable Optimal Range unstable Increased this compound Degradation ph->unstable Sub-optimal Range degradation_products Formation of Degradation Products unstable->degradation_products

Caption: Logical relationship between pH and this compound stability in solution.

References

Identifying and minimizing Dyclonine artifacts in flow cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing potential artifacts when using Dyclonine in flow cytometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a local anesthetic.[1] Its primary mechanism of action is the blockage of activated sodium channels on neuronal membranes. This action decreases the permeability of the membrane to sodium ions, which in turn increases the threshold for excitation and blocks the conduction of nerve impulses.[1][2] Additionally, this compound has been identified as an antagonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel, and it can rescue cells from death caused by overactive TRPV3 mutants.[3][4]

Q2: Why is this compound used in some experimental setups involving flow cytometry?

A2: While not a standard reagent for flow cytometry, this compound may be used in experimental contexts where its physiological effects are being studied. For example, researchers might use flow cytometry to analyze cell populations that have been treated with this compound to investigate its effects on cell viability, ion channel function, or to mitigate pain in in-vivo studies where cells are subsequently harvested for flow cytometric analysis.[5]

Q3: Can this compound directly interfere with fluorescent dyes used in flow cytometry?

A3: There is no direct evidence in the provided search results of this compound quenching or enhancing the fluorescence of common flow cytometry dyes. However, as a small molecule, the possibility of interaction cannot be entirely ruled out. It is always recommended to run appropriate controls to check for any unexpected changes in fluorescence intensity in the presence of this compound.

Q4: How can this compound's effect on cell viability impact my flow cytometry results?

A4: this compound has been shown to rescue cells from death in certain contexts.[3] This can be a source of experimental artifacts. For instance, if you are studying the cytotoxic effects of another compound, the presence of this compound might mask this effect by artificially preserving cell viability. This could lead to an underestimation of the true cytotoxic potential of the compound under investigation. It is crucial to be aware of this and include appropriate controls.

Troubleshooting Guides

Issue 1: Unexpected Results with Viability Dyes

Symptom: You observe lower-than-expected cell death when using a viability dye (e.g., Propidium Iodide, 7-AAD) in this compound-treated cells, even when you anticipate cytotoxicity.

Potential Cause: this compound's membrane-stabilizing and anti-necrotic effects may be interfering with the uptake of the viability dye, or it may be genuinely protecting the cells from death.

Troubleshooting Steps:

  • Control for this compound's Protective Effect: Run a positive control for cell death (e.g., heat-shocked cells) both with and without this compound to see if this compound inhibits dye uptake in cells known to be non-viable.

  • Use an Alternative Viability Assay: Consider using a viability assay with a different mechanism, such as an intracellular esterase activity assay (e.g., Calcein AM), to confirm the viability status of the cells.

  • Titrate this compound Concentration: Determine the lowest effective concentration of this compound for your primary experimental purpose to minimize off-target effects.

Issue 2: Altered Forward and Side Scatter Profiles

Symptom: You notice a shift in the forward scatter (FSC) and/or side scatter (SSC) profiles of your cells after treatment with this compound, suggesting changes in cell size or granularity.

Potential Cause: As a local anesthetic that affects membrane properties, this compound could induce changes in cell morphology, leading to altered light scatter properties.

Troubleshooting Steps:

  • Microscopic Examination: Visually inspect the cells under a microscope before and after this compound treatment to confirm any morphological changes.

  • Gate on Unambiguous Populations: If shifts in scatter are observed, ensure your gating strategy for the population of interest is stringent and based on well-defined markers, not just scatter properties.

  • Include a Vehicle Control: Always compare this compound-treated cells to a vehicle-treated control group to accurately assess the changes induced by this compound itself.

Issue 3: Inconsistent Results in Functional Assays

Symptom: You are performing a functional assay, such as measuring intracellular calcium flux or membrane potential, and observe blunted or inconsistent responses in the presence of this compound.

Potential Cause: this compound's primary mechanism involves blocking sodium channels and its known effect on TRPV3 channels means it directly modulates ion flux.[1][3] This will almost certainly interfere with assays measuring changes in ion concentration or membrane potential.

Troubleshooting Steps:

  • Consider the Assay's Mechanism: Be aware that this compound is likely to directly interfere with any assay dependent on ion channel function.

  • Alternative Functional Readouts: If possible, use an alternative functional assay that is not dependent on the ion channels affected by this compound.

  • Thorough Controls: If you must use such an assay, include multiple controls to understand the extent of this compound's influence, such as cells with and without this compound, and cells stimulated with known ion channel activators and inhibitors.

Data Summary

Potential ArtifactAffected ParameterRecommended Control/Action
Masking of CytotoxicityViability (e.g., PI, 7-AAD)Use alternative viability assays (e.g., esterase-based); Run positive controls for cell death with and without this compound.
Altered Cell MorphologyForward/Side Scatter (FSC/SSC)Microscopic examination; Stringent gating on specific markers; Include vehicle controls.
Interference with Functional AssaysIntracellular Ion Concentration, Membrane PotentialAcknowledge direct interference; Use alternative non-ion channel-based assays; Extensive controls with known modulators.

Experimental Protocols

Protocol 1: Assessing this compound's Impact on a Standard Viability Assay

  • Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1x10^6 cells/mL.

  • Treatment Groups:

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the vehicle used to dissolve this compound.

    • This compound Treatment: Cells treated with the experimental concentration of this compound.

    • Positive Control (Cell Death): Induce cell death in a separate aliquot of cells (e.g., by heat shock at 65°C for 10 minutes).

    • Positive Control + this compound: Treat an aliquot of the death-induced cells with this compound.

  • Incubation: Incubate all groups under your standard experimental conditions.

  • Staining: Stain all cell groups with a viability dye (e.g., Propidium Iodide at 1 µg/mL).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of PI-positive cells in each group.

Visualizations

Dyclonine_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Specific Troubleshooting Paths cluster_3 Solutions & Mitigations Unexpected_Results Unexpected Flow Cytometry Results with this compound Check_Controls Review Experimental Controls (Vehicle, Positive/Negative) Unexpected_Results->Check_Controls Check_Gating Verify Gating Strategy Unexpected_Results->Check_Gating Microscopy Visual Inspection of Cells Unexpected_Results->Microscopy Viability_Issue Viability Assay Discrepancy Check_Controls->Viability_Issue Functional_Assay_Interference Functional Assay Inconsistency Check_Controls->Functional_Assay_Interference Scatter_Shift FSC/SSC Profile Shift Check_Gating->Scatter_Shift Microscopy->Scatter_Shift Alternative_Assay Use Alternative Assay (e.g., Esterase-based) Viability_Issue->Alternative_Assay Optimize_Concentration Titrate this compound Concentration Viability_Issue->Optimize_Concentration Refine_Gating Refine Gating on Specific Markers Scatter_Shift->Refine_Gating Functional_Assay_Interference->Optimize_Concentration Acknowledge_Effect Acknowledge & Document This compound's Biological Effect Functional_Assay_Interference->Acknowledge_Effect

Caption: Troubleshooting workflow for this compound-related artifacts.

Dyclonine_Signaling_Pathway_Interaction cluster_0 Cellular Targets cluster_1 Cellular Effects cluster_2 Potential Flow Cytometry Artifacts This compound This compound Sodium_Channel Voltage-gated Sodium Channels This compound->Sodium_Channel Blocks TRPV3_Channel TRPV3 Channels This compound->TRPV3_Channel Antagonizes Membrane_Stabilization Membrane Stabilization Sodium_Channel->Membrane_Stabilization Reduced_Excitability Reduced Neuronal Excitability Sodium_Channel->Reduced_Excitability Cell_Survival Increased Cell Survival (in specific contexts) TRPV3_Channel->Cell_Survival Viability_Artifact Altered Viability Dye Uptake Membrane_Stabilization->Viability_Artifact Scatter_Artifact Changes in FSC/SSC Membrane_Stabilization->Scatter_Artifact Functional_Artifact Interference with Ion Flux Assays Reduced_Excitability->Functional_Artifact

Caption: this compound's mechanism and potential flow cytometry impacts.

References

Optimizing Dyclonine delivery in topical formulations for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing dyclonine delivery in topical formulations. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what are its basic physicochemical properties?

A1: this compound hydrochloride is a local anesthetic agent.[1] It is chemically designated as 4'-butoxy-3-piperidinopropiophenone HCl.[2] It is a white crystalline powder that is sparingly soluble in water.[2] Commercial topical solutions are typically available in 0.5% and 1% concentrations with a pH adjusted to a range of 3.0-5.0.[1][2] When applied topically to mucous membranes, it produces surface anesthesia within 2 to 10 minutes, with the effect lasting for approximately 30 minutes.[2][3]

Q2: What are the primary challenges in formulating this compound for topical delivery?

A2: The primary challenges stem from this compound hydrochloride's limited water solubility ("sparingly soluble").[1][2] This can lead to several issues during formulation development, including:

  • Low drug loading: Difficulty in achieving higher concentrations in aqueous-based vehicles like gels or creams.

  • Crystallization: The drug may crystallize out of the formulation over time, especially under changing temperature conditions, affecting stability, bioavailability, and skin feel.[4][5]

  • Formulation instability: Changes in pH or excipient compatibility can lead to drug degradation or physical instability of the formulation.[6]

  • Poor skin permeation: The stratum corneum is an effective barrier that limits the penetration of many drugs, requiring the use of strategies to enhance absorption.[7]

Q3: Which common excipients are used in topical formulations and how should I test for compatibility with this compound?

A3: Common topical excipients include emollients (mineral oil, petrolatum), thickeners (carbomers, cellulose (B213188) derivatives), solvents (propylene glycol, ethanol), humectants (glycerin), and emulsifiers (polysorbates).[8] Compatibility of this compound with chosen excipients is critical and should be assessed early in development.[9] Drug-excipient compatibility can be evaluated by mixing this compound with individual excipients and storing them under accelerated stability conditions (e.g., elevated temperature).[10] Analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) can be used to detect interactions or degradation.[9][10]

Troubleshooting Guides

Problem 1: Low this compound Solubility in the Formulation Vehicle

Q: My this compound hydrochloride is not fully dissolving in my aqueous gel base. How can I improve its solubility?

A: Since this compound HCl is sparingly soluble in water, enhancing its solubility in aqueous formulations is a common challenge.[1] Consider the following approaches:

  • pH Adjustment: this compound HCl solutions are commercially available with a pH adjusted to 3.0-5.0.[2] Ensure the pH of your vehicle is within an optimal range for this compound solubility. You may need to perform a pH-solubility profile study to determine the ideal pH.

  • Co-solvents: Incorporate skin-friendly co-solvents known to improve the solubility of poorly soluble drugs. Propylene glycol and Polyethylene Glycol 400 (PEG 400) have been shown to significantly increase the solubility of other active ingredients in topical formulations.[11]

  • Vehicle System: If an aqueous gel is not providing sufficient solubility, consider alternative vehicles such as emulsions (creams) or oleaginous bases (ointments) where this compound may have better solubility in the internal or external phase.

Problem 2: Crystallization of this compound in the Formulation Upon Storage

Q: I am observing crystal growth in my this compound cream after a few weeks. What is causing this and how can I prevent it?

A: Crystal growth is a sign of physical instability, often occurring when a drug is formulated near or above its saturation solubility in the vehicle.[5] This can be triggered by temperature fluctuations. This compound hydrochloride is known to exist in different polymorphic forms, which can also influence crystallization behavior.[12]

Troubleshooting Steps:

  • Check Drug Concentration: The concentration of this compound may be too high for the formulation's solubilizing capacity. Consider reducing the concentration or improving the vehicle's solvent capacity as described above.

  • Incorporate Anti-nucleating Agents: Certain polymers can act as anti-nucleating agents, inhibiting the initiation of crystal growth. Hydroxypropyl methylcellulose (B11928114) (HPMC) is one such polymer used in topical formulations.

  • Optimize the Vehicle: The interaction between the vehicle components and the drug is critical. Excipients can sometimes promote crystallization.[13] Re-evaluating your excipient choices and their concentrations may be necessary.

A logical workflow for troubleshooting crystallization is presented below.

A Crystallization Observed in This compound Formulation B Is this compound Concentration > Saturation Solubility? A->B C Reduce this compound Concentration B->C Yes D Increase Vehicle Solvent Capacity B->D No I Problem Resolved C->I E Incorporate Co-solvents (e.g., PG, PEG) D->E F Adjust pH D->F G Add Anti-nucleating Polymer (e.g., HPMC) E->G F->G H Re-evaluate Excipients for Compatibility G->H H->I

Caption: Troubleshooting workflow for this compound crystallization.
Problem 3: Poor Skin Permeation of this compound in In Vitro Tests

Q: My in vitro permeation test (IVPT) results show very low flux of this compound across the skin model. How can I enhance its permeation?

A: The stratum corneum effectively limits drug penetration. To improve this compound delivery, you can employ permeation enhancement strategies. The goal is to transiently and reversibly disrupt the skin barrier's resistance.[7]

Enhancement Strategies:

  • Chemical Permeation Enhancers (CPEs):

    • Fatty Acids: Oleic acid has been shown to be a potent enhancer by disrupting the intercellular lipid structure of the stratum corneum.[14][15]

    • Solvents: Propylene glycol and ethanol (B145695) are widely used. They can increase drug partitioning into the skin and alter the skin barrier structure.[11][16]

  • Optimizing Thermodynamic Activity: The driving force for passive diffusion is the thermodynamic activity of the drug in the vehicle. Creating a saturated or supersaturated system can increase this driving force, but must be carefully balanced to avoid crystallization.[5]

  • Advanced Delivery Systems: For research purposes, exploring nanocarriers like liposomes or ethosomes can significantly improve the delivery of both lipophilic and hydrophilic drugs through the skin.[7]

The diagram below illustrates key factors that influence the topical delivery of this compound.

cluster_drug Drug Properties cluster_vehicle Vehicle Factors cluster_skin Skin Barrier center Optimized this compound Skin Permeation D1 Concentration D1->center D2 Solubility (Aqueous/Lipid) D2->center D3 Molecular Weight D3->center V1 pH V1->center V2 Co-solvents V2->center V3 Permeation Enhancers (e.g., Oleic Acid) V3->center S1 Stratum Corneum Lipid Matrix S1->center S2 Hydration Level S2->center

Caption: Factors influencing this compound skin permeation.
Problem 4: Formulation Instability (Degradation, pH Shift, Viscosity Change)

Q: My this compound gel has decreased in viscosity and the pH has shifted after one month at 40°C. What should I investigate?

A: These are signs of physical and chemical instability. Accelerated stability studies are designed to detect such issues.[17]

Investigation Checklist:

  • Chemical Degradation: Use a stability-indicating HPLC method to quantify the this compound content. A decrease of >10% from the initial concentration typically indicates significant degradation.[18] Degradation can be pH-dependent, so the pH shift may be a cause or a result of degradation.

  • Excipient Stability: The gelling agent (e.g., carbomer) may be losing its viscosity due to pH changes or interaction with other excipients. Check the specifications from the excipient manufacturer regarding its pH stability range.

  • Microbial Contamination: Although less likely at 40°C if properly preserved, microbial growth can alter the formulation's properties. Consider performing antimicrobial effectiveness testing.[17]

  • Packaging Interactions: Ensure the container is not interacting with the formulation. It is advisable to test stability in both plastic and glass containers.[19]

Data & Protocols

Data Tables

Table 1: Solubility of a Model Drug (Diclofenac) in Various Skin-Friendly Solvents at 32°C (Data adapted from a study on diclofenac (B195802) and presented as an illustrative example for formulating poorly soluble drugs like this compound)[11]

SolventSolubility (wt. %)
Polyethylene Glycol (PEG) 400~40%
Propylene Glycol~40%
1-Propanol~10-15%
Glycerol~5-10%
2-Propanol~1%
Water<1%

Table 2: Example Parameters for a Stability-Indicating HPLC Method for this compound (Parameters compiled from published HPLC methods for this compound analysis)[20][21]

ParameterSpecification
Column C18 Reversed-Phase (e.g., 4.6 x 200 mm, 5 µm)
Mobile Phase Acetonitrile : Water : Triethylamine (e.g., 45:55:1), pH adjusted to 3.5 with acetic acid
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10-20 µL
Retention Time ~6.0 min
Linear Range 20–200 µg/mL

Experimental Protocols

Protocol 1: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol outlines a standard method for assessing the permeation of this compound from a topical formulation through a skin model.[22][23]

Materials:

  • Franz diffusion cells (vertical or flow-through)

  • Human or animal skin membrane (e.g., dermatomed human cadaver skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Topical this compound formulation

  • Water bath/heating block set to 32°C

  • Stir bars and magnetic stirrer

  • Syringes and collection vials

  • Validated HPLC method for this compound quantification

Methodology:

  • Skin Preparation: Thaw frozen skin and cut sections to fit the diffusion cells. Equilibrate the skin in receptor solution before mounting.

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.

  • Equilibration: Fill the receptor chamber with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin. Place the cells in the heating block and allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

A Prepare Skin Membrane and Assemble Franz Cell B Equilibrate System at 32°C A->B C Apply Topical Formulation to Donor Chamber B->C D Sample from Receptor Chamber at Timed Intervals C->D E Replenish Receptor Solution D->E F Analyze Samples via HPLC D->F Final Timepoint E->D Repeat for 24-48h G Calculate Cumulative Permeation and Flux F->G

Caption: Experimental workflow for In Vitro Permeation Testing (IVPT).
Protocol 2: Assessing Dermal Irritation Potential

For novel formulations, a preliminary assessment of irritation potential is crucial. While clinical trials are the gold standard, preclinical models are used for initial screening. This protocol is a conceptual outline based on standard preclinical dermal irritation tests.[24]

Objective: To evaluate the potential of a this compound formulation to cause skin irritation.

Model: Albino rabbits (as historically used in the Draize test) or validated in vitro models using reconstructed human epidermis (RhE).

Methodology (In Vivo Rabbit Model):

  • Animal Preparation: Use healthy young adult albino rabbits. The day before the test, clip the fur from a test area on the back of each rabbit.

  • Test Sites: Mark two test sites on each animal: one for the test formulation and one for a control (e.g., the vehicle without this compound, or saline).

  • Application: Apply a standard amount (e.g., 0.5 g) of the test formulation to its designated site and cover with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure period is typically 4 hours, after which the patches are removed and the skin is gently cleansed.

  • Observation: Score the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Use a standardized scoring system (e.g., Draize scale from 0 to 4).

  • Interpretation: Calculate the Primary Irritation Index (PII) based on the summed scores. The PII value is used to classify the substance's irritation potential (e.g., non-irritant, slight, moderate, or severe irritant).

Note: The use of animals in research should be minimized and conducted under strict ethical guidelines. Validated in vitro alternatives should be prioritized where available.

References

Validation & Comparative

Dyclonine vs. Lidocaine: A Comparative Guide to Sodium Channel Blockade Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dyclonine and lidocaine (B1675312), two local anesthetics that exert their effects through the blockade of voltage-gated sodium channels. While both compounds share this general mechanism, a significant disparity exists in the publicly available, peer-reviewed data quantifying their specific interactions with sodium channel subtypes. Lidocaine has been extensively studied, with a wealth of electrophysiological data available. In contrast, specific quantitative data on this compound's efficacy at the ion channel level, such as half-maximal inhibitory concentrations (IC50), is not readily found in the scientific literature.

This guide will therefore present the well-documented efficacy of lidocaine as a benchmark for understanding sodium channel blockade and will describe the mechanism of action for both agents. The included experimental protocols are standard for characterizing the activity of local anesthetics on voltage-gated sodium channels and would be applicable for generating quantitative data for this compound.

Mechanism of Action: State-Dependent Sodium Channel Blockade

Both this compound and lidocaine function by reversibly binding to voltage-gated sodium channels in neuronal membranes.[1][2] This binding inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][2] The result is a transient and localized loss of sensation.[1]

A key feature of the action of local anesthetics like lidocaine is its state-dependent and use-dependent nature. Voltage-gated sodium channels exist in three main conformational states:

  • Resting (Closed) State: The channel is closed but available to open in response to a stimulus.

  • Open (Activated) State: The channel is open, allowing sodium ion influx.

  • Inactivated State: The channel is closed and not available to open.

Lidocaine exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[3] This results in two types of blockade:

  • Tonic Block: Inhibition of the channel in its resting state, which occurs at a lower potency.

  • Phasic (Use-Dependent) Block: Increased inhibition with repetitive stimulation (e.g., during a high-frequency train of action potentials). This is because more channels are cycling through the open and inactivated states, providing more opportunities for the drug to bind.

This compound is also described as reversibly binding to activated sodium channels, which suggests a similar state-dependent mechanism of action.[4]

Quantitative Comparison of Sodium Channel Blockade Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for lidocaine on various voltage-gated sodium channel (Nav) subtypes. A lower IC50 value indicates higher potency. Due to the lack of available peer-reviewed data, quantitative values for this compound are not included.

DrugTarget ChannelBlock TypeIC50 (µM)Reference(s)
Lidocaine Peripheral NerveTonic Block204[5]
Peripheral NervePhasic Block (Inactivated State)60[3]
Nav1.5 (Cardiac)Inactivated State (-80 mV holding potential)20[6]
This compound All Nav SubtypesTonic/Phasic BlockData not available in peer-reviewed literature

Note: IC50 values for lidocaine can vary depending on the experimental conditions, such as the holding potential and stimulation frequency.

Experimental Protocols

The following is a representative experimental protocol for determining the sodium channel blocking efficacy of a compound using whole-cell patch-clamp electrophysiology. This method is standard for generating the type of quantitative data presented for lidocaine.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

1. Cell Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human voltage-gated sodium channel subtype of interest (e.g., Nav1.5, Nav1.7) are cultured on glass coverslips.

  • Prior to recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external physiological salt solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium fluoride (B91410) is used to block potassium channels and enhance seal stability.

3. Electrophysiological Recording:

  • Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on the headstage of a patch-clamp amplifier.

  • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

  • The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic current across the cell membrane.

4. Voltage-Clamp Protocols:

  • Tonic Block: From a hyperpolarized holding potential (e.g., -120 mV) where most channels are in the resting state, a depolarizing test pulse (e.g., to -10 mV for 20 ms) is applied at a low frequency (e.g., 0.1 Hz) to elicit a sodium current. The peak current amplitude is measured before and after the application of increasing concentrations of the test compound.

  • Phasic (Use-Dependent) Block: To assess the block of open and inactivated channels, a train of depolarizing pulses (e.g., to -10 mV for 10 ms) is applied at a higher frequency (e.g., 10 Hz) from a holding potential that promotes channel availability (e.g., -100 mV). The reduction in peak current amplitude during the pulse train is compared in the absence and presence of the test compound.

5. Data Analysis:

  • The percentage of current inhibition is plotted against the logarithm of the drug concentration.

  • The resulting dose-response curve is fitted with the Hill equation to determine the IC50 value, which is the concentration of the drug that produces 50% inhibition of the sodium current.

Visualizations

The following diagrams illustrate the signaling pathway of local anesthetic action and a typical experimental workflow.

SodiumChannelBlockade cluster_channel Voltage-Gated Sodium Channel cluster_drug Local Anesthetic Action Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State (Closed, Non-conductive) Open->Inactivated Inactivation Block Channel Blockade Open->Block Inactivated->Resting Repolarization Inactivated->Block Drug Local Anesthetic (this compound / Lidocaine) Drug->Open High Affinity Binding Drug->Inactivated Highest Affinity Binding NoAP NoAP Block->NoAP Inhibition of Action Potential ExperimentalWorkflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis CellCulture Cell Culture with Target Nav Channel Plating Plate Cells on Coverslips CellCulture->Plating Patching Whole-Cell Patch Clamp Plating->Patching VoltageProtocol Apply Voltage Protocols (Tonic & Phasic) Patching->VoltageProtocol DrugApplication Apply Compound (Increasing Concentrations) VoltageProtocol->DrugApplication Recording Record Sodium Currents DrugApplication->Recording DoseResponse Generate Dose-Response Curve Recording->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50

References

A Comparative Analysis of Dyclonine and Benzocaine in Topical Anesthetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Topical anesthetics are a cornerstone of localized pain management in a multitude of clinical and research settings. Among the array of available agents, dyclonine and benzocaine (B179285) are two commonly utilized compounds, each with a distinct profile of efficacy, safety, and mechanism of action. This guide provides an objective comparison of these two anesthetics, supported by experimental data, to inform researchers and drug development professionals in their selection and application.

At a Glance: this compound vs. Benzocaine

FeatureThis compound HydrochlorideBenzocaine
Chemical Class KetoneEster
Primary Mechanism Blocks voltage-gated sodium channelsBlocks voltage-gated sodium channels
Reported Onset of Action 2-10 minutesRapid, within 30 seconds to 1 minute
Reported Duration of Action Approximately 30 minutesShorter duration
Key Safety Concern Generally considered to have a good safety profile with rare systemic toxicity.[1][2][3]Risk of methemoglobinemia, a serious blood disorder.[4][5][6][7]
Common Formulations Lozenges, sprays, gels (e.g., 0.5%, 1%)Gels, sprays, creams, ointments (e.g., 10%, 20%)

Efficacy: A Quantitative Comparison

A key study directly comparing the efficacy of commonly used topical anesthetics provides valuable quantitative insight. The study utilized an objective measuring scale to determine the threshold of discomfort in response to pressure applied to the gingiva.

Table 1: Comparative Efficacy of Topical Anesthetics [8]

Anesthetic AgentConcentrationMean Discomfort Threshold (grams)
PlaceboN/ABaseline
1% this compound1%Significantly reduced from baseline
10% Benzocaine10%Reduced from baseline
5% EMLA Cream5%Most significant reduction from baseline
10% Cocaine10%No significant difference from placebo
10% Lidocaine10%No significant difference from placebo

Note: This table is a summary of the findings from a single study and illustrates the relative efficacy under the specific experimental conditions. The study concluded that 5% EMLA cream was superior, followed by 1% this compound and 10% benzocaine in reducing the pain threshold level.[8]

Mechanism of Action: Blocking the Pain Pathway

Both this compound and benzocaine exert their anesthetic effects by blocking the initiation and propagation of nerve impulses.[9] The primary molecular target for both compounds is the voltage-gated sodium channel in the neuronal membrane.

By binding to the sodium channel, these anesthetics prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential. This blockade of nerve impulses results in a localized loss of sensation.

While both drugs target the same channel, their molecular interactions can differ. Benzocaine, as a neutral molecule, is thought to stabilize the closed state of the sodium channel.[10] Molecular modeling studies suggest that benzocaine binds within a hydrophobic cavity in the D4S6 segment of the sodium channel.[11][12] The efficacy of its binding is related to its hydrophobicity.[11]

This compound, a ketone-derivative, also blocks sodium channels, leading to the inhibition of nerve impulses.[13] Its distinct chemical structure may influence its binding characteristics within the sodium channel, though detailed comparative molecular dynamic studies with benzocaine are not extensively available.

General Signaling Pathway of Topical Anesthetics Na_Channel_Closed Voltage-Gated Na+ Channel (Closed) Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_Channel_Closed->Na_Channel_Open opens Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) Na_Channel_Open->Na_Channel_Blocked Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Pain_Stimulus Pain Stimulus Depolarization Membrane Depolarization Pain_Stimulus->Depolarization initiates Action_Potential Action Potential Propagation Na_Influx->Action_Potential causes Pain_Perception Pain Perception in Brain Action_Potential->Pain_Perception leads to Anesthetic This compound or Benzocaine Anesthetic->Na_Channel_Blocked binds to and stabilizes

Figure 1: General signaling pathway of topical anesthetics.

Experimental Protocols: Evaluating Topical Anesthetic Efficacy

The following is a representative experimental protocol for a double-blind, randomized, placebo-controlled clinical trial to compare the efficacy of topical anesthetics on the oral mucosa. This methodology is based on principles from various studies in the field.

Objective: To compare the anesthetic efficacy of 1% this compound hydrochloride gel and 20% benzocaine gel against a placebo control in reducing pain associated with needle insertion in the oral mucosa.

Participants: A cohort of healthy adult volunteers with no known allergies to the study medications.

Materials:

  • 1% this compound Hydrochloride gel

  • 20% Benzocaine gel

  • Placebo gel (vehicle without active ingredient)

  • Standardized cotton-tipped applicators

  • A pressure-sensitive electronic von Frey anesthesiometer or a similar calibrated instrument for applying controlled pressure.

  • Visual Analog Scale (VAS) for pain assessment (0 = no pain, 100 = worst imaginable pain).

Procedure:

  • Baseline Measurement: The baseline pain threshold is determined for each participant at the designated test site (e.g., the maxillary anterior gingiva) by applying progressively increasing pressure with the anesthesiometer until the participant reports initial discomfort. This is repeated three times, and the average is recorded.

  • Randomization and Blinding: Participants are randomly assigned to one of three groups: this compound, benzocaine, or placebo. The study is double-blinded, meaning neither the participant nor the administrator of the anesthetic knows which substance is being applied.

  • Anesthetic Application: A standardized amount (e.g., 0.2 mL) of the assigned gel is applied to the dried test site using a cotton-tipped applicator and left in place for a specified duration (e.g., 2-3 minutes).

  • Post-Application Measurement: After the application time, the gel is removed, and the pain threshold is reassessed at set intervals (e.g., 5, 15, and 30 minutes post-application) using the same method as the baseline measurement.

  • Data Analysis: The change in pain threshold from baseline is calculated for each participant at each time point. Statistical analysis (e.g., ANOVA) is used to compare the mean changes in pain threshold among the three groups to determine if there are statistically significant differences in anesthetic efficacy.

Experimental Workflow for Topical Anesthetic Comparison Start Participant Recruitment (Informed Consent) Baseline Baseline Pain Threshold Measurement Start->Baseline Randomization Randomization (this compound, Benzocaine, Placebo) Baseline->Randomization Application Topical Anesthetic Application (Blinded) Randomization->Application Assigned Group Wait Wait for Specified Duration Application->Wait Post_Measurement Post-Application Pain Threshold Measurement (Timed Intervals) Wait->Post_Measurement Data_Collection Data Collection (VAS Scores) Post_Measurement->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Conclusion on Relative Efficacy Analysis->End

Figure 2: Experimental workflow for topical anesthetic comparison.

Safety Profile: A Critical Differentiator

While both this compound and benzocaine are generally considered safe for topical use when administered correctly, their safety profiles are not identical.

This compound:

  • Adverse Effects: Common side effects are typically mild and localized, including a temporary stinging or burning sensation upon application and numbness.[13] Systemic toxicity is rare but can occur with excessive doses or rapid absorption, leading to CNS and cardiovascular effects.[1][14] Allergic reactions, though infrequent, can manifest as skin irritation.[2]

Benzocaine:

  • Methemoglobinemia: The most significant safety concern associated with benzocaine is the risk of methemoglobinemia, a rare but serious condition where the amount of methemoglobin in the blood is elevated, leading to a reduced oxygen-carrying capacity.[4][5] The FDA has issued warnings regarding the use of benzocaine-containing products, particularly in children under two years of age.[6] Case reports have documented instances of benzocaine-induced methemoglobinemia, sometimes after a single spray.[4][7]

  • Other Adverse Effects: Similar to this compound, localized reactions such as stinging and burning can occur.

Conclusion

The choice between this compound and benzocaine in a research or clinical setting depends on a careful consideration of their respective properties.

  • Benzocaine offers a rapid onset of action, which may be advantageous for short procedures. However, the significant risk of methemoglobinemia, a potentially life-threatening condition, necessitates cautious use and careful patient selection and monitoring.[4][5][6][7]

  • This compound generally presents a more favorable safety profile with a lower risk of severe systemic adverse effects.[1][2][3] While its onset of action may be slightly slower than benzocaine, studies have shown its efficacy in reducing pain thresholds.[8]

For researchers and drug development professionals, the data suggests that while both agents are effective sodium channel blockers, the superior safety profile of this compound may make it a more suitable candidate for new formulations and applications where minimizing the risk of severe adverse events is a primary concern. Further head-to-head clinical trials with robust, standardized methodologies are warranted to provide more definitive quantitative comparisons of their onset and duration of action.

References

Dyclonine hydrochloride purity analysis for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in preclinical and clinical studies. This guide provides a comparative overview of analytical methodologies for determining the purity of dyclonine hydrochloride, a widely used local anesthetic. We will delve into the experimental details of common analytical techniques, present comparative data, and discuss their relative merits for research applications.

This compound hydrochloride functions by reversibly binding to and blocking activated sodium channels on the neuronal membrane.[1][2] This action decreases the permeability of the neuronal membrane to sodium ions, leading to an increased threshold for excitation and the inhibition of nerve impulse conduction, resulting in a local anesthetic effect.[1][2] Given its mechanism of action, the presence of impurities could not only affect its therapeutic efficacy but also introduce potential toxicities. Therefore, robust and reliable analytical methods for purity assessment are paramount.

This guide will focus on the three most common analytical techniques for small molecule purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the intended application of the data. Below is a comparative summary of HPLC, GC, and titration for this compound hydrochloride purity analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titration
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantitative chemical reaction with a reagent of known concentration.
Selectivity High; can separate the API from structurally similar impurities.High; particularly for volatile impurities.Low; measures the total amount of a functional group, may not distinguish between the API and impurities with the same functional group.
Sensitivity High (typically µg/mL to ng/mL).Very high (typically ng/mL to pg/mL).Moderate (typically mg/mL).
Common Impurities Detected Non-volatile and thermally labile impurities, related substances.Volatile and thermally stable impurities, residual solvents.Acidic or basic impurities.
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV, DAD, MS).GC system with an injector, column, oven, and detector (e.g., FID, MS).Burette, pH meter or indicator.
Sample Throughput Moderate to high.Moderate to high.Low to moderate.
Method Development Can be complex, requiring optimization of mobile phase, column, and detector settings.Requires optimization of temperature programs, carrier gas flow, and column selection.Relatively simple.

Quantitative Performance Data

The following table summarizes typical performance data for HPLC methods used in the analysis of this compound hydrochloride, compiled from various studies.[3][4][5][6][7] Data for GC and titration are less commonly reported in the literature for this compound hydrochloride purity assay but are discussed in the context of their potential applications.

ParameterHPLC Method 1HPLC Method 2
Linearity Range (µg/mL) 50-150[3]20–200[7]
Correlation Coefficient (r²) 0.997[3]>0.996[7]
Accuracy (% Recovery) 98.3% - 105.7%[4]98% - 102%[7]
Precision (%RSD) < 2%[3]Not explicitly stated, but method deemed precise[7]
Limit of Detection (LOD) (µg/mL) 3[5]Not Reported
Limit of Quantification (LOQ) (µg/mL) 10[5]Not Reported

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity analysis of this compound hydrochloride due to its high selectivity and sensitivity.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a solid material (stationary phase). The separation of this compound hydrochloride from its impurities is achieved based on their differential interactions with the stationary phase.

A Representative HPLC Method:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Shimadzu shim-pack GIST C18 (250mm x 4.6mm, 5µm).[3]

  • Mobile Phase: A mixture of Acetonitrile and Buffer (pH 5.9) in a 70:30 ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 218 nm.[3]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile and thermally stable impurities that may be present in the this compound hydrochloride sample, such as residual solvents from the manufacturing process.

Principle: The sample is vaporized and injected into a carrier gas stream (mobile phase) that flows through a column containing a stationary phase. Separation is based on the volatility and interaction of the compounds with the stationary phase.

A Representative GC Method for Related Volatile Compounds:

  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Column: Agilent 19091J-413 capillary column (30 m × 320 μm × 0.25 μm).[7]

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature held for a few minutes, followed by a ramp to a final temperature.

  • Detector Temperature: 300°C.

  • Sample Preparation: Dissolve the this compound hydrochloride sample in a suitable volatile solvent.

Titration

Titration is a classic analytical technique that can be used for the assay of this compound hydrochloride. It is a cost-effective method but lacks the specificity to separate the active ingredient from impurities with similar chemical reactivity.

Principle: A solution of this compound hydrochloride (a base) is reacted with a standardized solution of an acid (titrant). The endpoint of the reaction is determined using a colorimetric indicator or a pH meter.

A Representative Titration Method:

  • Titrant: 0.1 M Perchloric acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet.[8]

  • Procedure:

    • Accurately weigh a quantity of this compound hydrochloride and dissolve it in glacial acetic acid.

    • Add a few drops of crystal violet indicator.

    • Titrate with 0.1 M perchloric acid until the color of the solution changes from violet to blue-green.

    • Perform a blank titration and make any necessary corrections.

Visualizations

This compound Hydrochloride Signaling Pathway

This compound hydrochloride exerts its anesthetic effect by blocking voltage-gated sodium channels in neuronal membranes. The following diagram illustrates this simplified signaling pathway.

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound HCl Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh this compound HCl Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard HPLC_System HPLC System Setup Dissolve_Sample->HPLC_System Dissolve_Standard->HPLC_System Inject_Standard Inject Standard HPLC_System->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Chromatogram Record Chromatograms Inject_Sample->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

References

Dyclonine's Reach: A Comparative Guide to its Cross-reactivity with Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dyclonine, a topical anesthetic prized for its rapid onset and localized effects, exerts its primary therapeutic action through the blockade of voltage-gated sodium channels. However, a comprehensive understanding of its pharmacological profile necessitates a deeper dive into its interactions with other ion channels. This guide provides an objective comparison of this compound's cross-reactivity with various ion channels, supported by experimental data, to aid in research and drug development endeavors.

Executive Summary

This compound's interaction with ion channels is not limited to its well-documented inhibition of sodium channels. Emerging research reveals a significant and selective inhibitory effect on Transient Receptor Potential Vanilloid 3 (TRPV3) channels, suggesting its potential for therapeutic applications beyond local anesthesia. While its effects on other TRP channels, as well as potassium and calcium channels, are less potent, they warrant consideration in comprehensive safety and efficacy assessments. This guide synthesizes the available quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Comparative Analysis of this compound's Ion Channel Activity

The following tables summarize the quantitative data on this compound's inhibitory activity across various ion channels. The data is primarily presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the channel's activity.

Transient Receptor Potential (TRP) Channels

This compound exhibits a notable selectivity for the TRPV3 channel over other members of the TRP channel family.

Ion ChannelAgonist UsedIC50 (µM)Percent Inhibition (at 10 µM this compound)
TRPV1 Capsaicin336.3 ± 12.02% ± 1%
TRPV2 2-APB36.5 ± 3.76% ± 1%
TRPV3 2-APB3.2 ± 0.2487% ± 1%
TRPM8 Menthol72.4 ± 10.99% ± 2%
TRPA1 AITC152.35 ± 16.35% ± 1%

Data sourced from studies on HEK 293T cells expressing the respective channels.

Voltage-Gated Sodium (Nav), Potassium (Kv), and Calcium (Cav) Channels

The interaction of local anesthetics with potassium and calcium channels is also a recognized phenomenon, although generally at higher concentrations than those required for sodium channel blockade. These interactions can contribute to both the therapeutic and adverse effects of these drugs. Further research is required to quantify the specific activity of this compound on various subtypes of Nav, Kv, and Cav channels to build a complete comparative profile.

Signaling Pathways and Experimental Workflows

To understand how the cross-reactivity of this compound is determined and its implications, it is crucial to visualize the underlying signaling pathways and experimental procedures.

This compound's Mechanism of Action on Voltage-Gated Sodium Channels

The primary anesthetic effect of this compound is achieved by blocking the influx of sodium ions through voltage-gated sodium channels in neuronal membranes. This prevents the generation and propagation of action potentials, leading to a loss of sensation.

Mechanism of this compound on Sodium Channels Nerve_Impulse Nerve Impulse Depolarization Membrane Depolarization Nerve_Impulse->Depolarization Na_Channel_Open Voltage-Gated Na+ Channel Opens Depolarization->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Block Na+ Channel Blocked Action_Potential Action Potential Propagation Na_Influx->Action_Potential Sensation Sensation (e.g., Pain) Action_Potential->Sensation This compound This compound This compound->Na_Channel_Block Binds to open channel Workflow for Ion Channel Cross-reactivity Testing cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Cell_Culture HEK 293T Cell Culture Transfection Transfection with Target Ion Channel DNA Cell_Culture->Transfection Cell_Selection Selection of Transfected Cells Transfection->Cell_Selection Patch_Clamp Whole-Cell Patch Clamp Cell_Selection->Patch_Clamp Agonist_Application Application of Channel-Specific Agonist Patch_Clamp->Agonist_Application Dyclonine_Application Application of this compound Agonist_Application->Dyclonine_Application Current_Recording Recording of Ion Current Dyclonine_Application->Current_Recording Data_Normalization Data Normalization Current_Recording->Data_Normalization Dose_Response Dose-Response Curve Generation Data_Normalization->Dose_Response IC50_Calculation IC50 Calculation Dose_Response->IC50_Calculation

References

Comparative study of Dyclonine and tetracaine in laryngoscopy research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of otolaryngology and related specialties, achieving adequate topical anesthesia of the upper airway is paramount for patient comfort and procedural success during laryngoscopy. Among the array of local anesthetics available, dyclonine hydrochloride and tetracaine (B1683103) hydrochloride have emerged as common choices. This guide provides a detailed comparative study of these two agents, drawing upon available clinical research to inform researchers, scientists, and drug development professionals.

Performance and Efficacy: A Quantitative Comparison

Clinical evidence suggests that both this compound and tetracaine are effective for topical anesthesia in laryngoscopy, with some studies indicating a superiority of this compound, particularly in longer procedures. A significant prospective, randomized controlled trial involving 932 patients undergoing electronic flexible laryngoscopy (EFL) provides the most robust data for comparison.

ParameterThis compound HydrochlorideTetracaine HydrochlorideKey Findings from Clinical Trials
Dosage Form Oral Mucilage (e.g., 10 mg/10 ml)Spray (e.g., 1%)A single dose of this compound mucilage was compared to three doses of tetracaine spray.[1][2]
Onset of Action 2-10 minutes[1][3]1-5 minutes (topical)[4]Tetracaine may have a slightly faster onset of action.
Duration of Action Approximately 30-60 minutes[2]Approximately 30-60 minutes[4]Both agents offer a similar duration of anesthesia suitable for most laryngoscopy procedures.
Patient Tolerance (VAS Score) Significantly higher scores (indicating better tolerance) compared to tetracaine.[1][2]Lower scores in the comparative study.[1][2]Patients reported better tolerance with a single dose of this compound mucilage.[1][2]
Operator Satisfaction (VAS Score) Significantly higher scores (indicating better procedural conditions) compared to tetracaine.[1][2]Lower scores in the comparative study.[1][2]Doctors found procedural conditions to be better with this compound.[1][2]
Efficacy in Longer Procedures (>100s) Significantly higher VAS scores from both patients and doctors.[1][2]Less effective in longer procedures compared to this compound.[1][2]This compound's superiority was more pronounced in procedures exceeding 100 seconds.[1][2]
Efficacy in Shorter Procedures (≤100s) No significant difference in VAS scores compared to tetracaine.[1][2]Similar efficacy to this compound in shorter procedures.[1][2]For brief examinations, both anesthetics perform comparably.[1][2]

Experimental Protocol: The 932-Patient Randomized Controlled Trial

The pivotal study comparing oral this compound hydrochloride mucilage (ODHM) and tetracaine spray (TS) provides a clear methodological framework for evaluating topical anesthetics in laryngoscopy.

Objective: To compare the efficacy of a single dose of ODHM with three doses of TS for electronic flexible laryngoscopy (EFL).

Study Design: A prospective, randomized controlled trial.

Participants: 932 patients scheduled for EFL were randomly assigned to one of two groups:

  • ODHM Group: Received a single administration of this compound hydrochloride mucilage.

  • TS Group: Received tetracaine spray administered three times at intervals.

Procedure:

  • Anesthetic Administration: Patients in the ODHM group received one dose of the mucilage, while those in the TS group received three applications of the spray.

  • Laryngoscopy: A 4.9 mm diameter flexible PENTAX-VNL-1570STK insertion tube was used for the EFL procedure.

  • Data Collection:

    • Visual Analogue Scale (VAS): Both patients and the operating doctor independently rated their experience on a scale of 0-10. Higher scores indicated better tolerance and procedural success.

    • Procedure Time: The duration of the EFL was recorded for each patient.

Outcome Measures:

  • Primary outcomes were the VAS scores from both patients and doctors.

  • A subgroup analysis was conducted based on the procedure length (≤100 seconds vs. >100 seconds).

Mechanism of Action: A Shared Pathway

Both this compound and tetracaine are local anesthetics that function by blocking nerve impulses. Their primary mechanism of action involves the inhibition of sodium ion channels within the neuronal membranes.

cluster_Neuron Neuron Membrane cluster_Anesthetic Anesthetic Action Na_Channel Voltage-gated Sodium Channel Nerve_Impulse Nerve Impulse (Pain Signal) Depolarization Membrane Depolarization Nerve_Impulse->Depolarization Initiates Depolarization->Na_Channel Opens Anesthetic This compound or Tetracaine Block Channel Blockade Anesthetic->Block Block->Na_Channel Inhibits

Mechanism of Action for this compound and Tetracaine.

By binding to and stabilizing the sodium channels in an inactive state, these anesthetics prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. This blockade of nerve impulse transmission results in a temporary loss of sensation in the area of application.

Experimental Workflow of the Comparative Study

The following diagram illustrates the workflow of the prospective, randomized controlled trial comparing this compound and tetracaine.

Start Patient Recruitment (n=932 for EFL) Randomization Randomization Start->Randomization Group_D This compound Group (Single Dose Mucilage) Randomization->Group_D Group 1 Group_T Tetracaine Group (Three Doses Spray) Randomization->Group_T Group 2 Procedure Electronic Flexible Laryngoscopy (EFL) Group_D->Procedure Group_T->Procedure Data_Collection Data Collection (VAS Scores, Procedure Time) Procedure->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Subgroup Subgroup Analysis (Procedure Duration) Analysis->Subgroup Results Comparative Results Subgroup->Results

Workflow of the comparative clinical trial.

Logical Comparison of Anesthetic Properties

The selection of a topical anesthetic for laryngoscopy involves a logical comparison of several key parameters.

cluster_this compound This compound cluster_Tetracaine Tetracaine center_node Topical Anesthetic Selection for Laryngoscopy D_Efficacy Higher Efficacy (especially in longer procedures) center_node->D_Efficacy D_Tolerance Better Patient Tolerance center_node->D_Tolerance D_Admin Single Dose Mucilage center_node->D_Admin T_Onset Potentially Faster Onset center_node->T_Onset T_Efficacy Effective for Shorter Procedures center_node->T_Efficacy T_Admin Multiple Dose Spray center_node->T_Admin

Key comparative parameters for anesthetic selection.

Adverse Effects

Both this compound and tetracaine are generally considered safe for topical use, but potential side effects can occur. Systemic absorption can lead to central nervous system and cardiovascular effects.

  • This compound: May cause local stinging upon application.

  • Tetracaine: Potential side effects include nasal discomfort, sore throat, and temporary changes in blood pressure.

It is crucial to adhere to recommended dosages to minimize the risk of systemic toxicity.

Conclusion

Based on the available evidence, both this compound and tetracaine are effective topical anesthetics for laryngoscopy. However, a large-scale clinical trial suggests that a single dose of this compound hydrochloride mucilage may offer superior patient tolerance and better operating conditions for the physician, particularly in procedures of longer duration.[1][2] Tetracaine remains a viable option, especially for shorter examinations where its potentially faster onset may be advantageous. The choice of anesthetic should be guided by the anticipated duration of the procedure, patient factors, and clinician preference. Further research into the comparative pharmacokinetics and patient-reported outcomes will continue to refine the optimal approach to topical anesthesia in laryngoscopy.

References

Dyclonine's Specificity for ALDH Isoforms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of Dyclonine, a topical anesthetic, as an inhibitor of Aldehyde Dehydrogenase (ALDH) isoforms. The following sections present quantitative data on its inhibitory activity against various ALDH isoforms in comparison to other known ALDH inhibitors, detailed experimental protocols for assessing ALDH inhibition, and visualizations of relevant signaling pathways.

Comparative Inhibitory Activity of this compound and Other ALDH Inhibitors

This compound has been identified as a covalent inhibitor of ALDH enzymes.[1][2][3][4] Its inhibitory activity is most prominently documented against ALDH2 and ALDH3A1. The mechanism of inhibition is believed to involve the formation of a reactive vinyl ketone intermediate that covalently modifies the enzyme.[5] To provide a comprehensive understanding of its specificity, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable ALDH inhibitors against key ALDH isoforms.

InhibitorALDH1A1 IC50 (µM)ALDH2 IC50 (µM)ALDH3A1 IC50 (µM)Reference
This compound Not Reported3576[5][6]
Aldi-22.56.41.9[1][7]
Aldi-60.60.81.0[8]
Disulfiram0.151.45 - 3.4Not Reported[5]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on ALDH isoforms typically involves spectrophotometric enzyme inhibition assays. Below is a detailed methodology adapted from studies on ALDH inhibitors.[5][9]

ALDH Enzyme Inhibition Assay Protocol

This protocol outlines the steps to determine the IC50 value of an inhibitor against a specific ALDH isoform.

1. Reagents and Materials:

  • Purified recombinant human ALDH1A1, ALDH2, or ALDH3A1 enzyme

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Substrate:

  • Inhibitor stock solution (e.g., this compound dissolved in DMSO)

  • Assay Buffer: 25 mM BES (N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid), pH 7.5

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, ALDH enzyme (100–200 nM), and NAD+ (200 µM).

  • Add the inhibitor at various concentrations to the wells. Include a control well with no inhibitor. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 2 minutes) at 25 °C.

  • Initiate the enzymatic reaction by adding the specific substrate (100 µM propionaldehyde or benzaldehyde).

  • Immediately begin monitoring the increase in absorbance at 340 nm for a defined period (e.g., 5-10 minutes). The change in absorbance corresponds to the formation of NADH.

  • Calculate the initial reaction velocity (rate of NADH formation) from the linear portion of the absorbance versus time plot.

3. Data Analysis:

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of ALDH inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - ALDH Enzyme - NAD+ - Substrate - Inhibitor (this compound) Plate Prepare 96-well plate Mix Add Enzyme, NAD+, and Inhibitor to wells Plate->Mix Incubate Pre-incubate Mix->Incubate Start Add Substrate to initiate reaction Incubate->Start Read Measure NADH formation (Absorbance at 340 nm) Start->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 value Plot->IC50

Caption: Experimental workflow for determining the IC50 of an ALDH inhibitor.

ALDH Isoform Signaling Pathways

The following diagrams illustrate the involvement of ALDH1A1, ALDH2, and ALDH3A1 in key cellular signaling pathways.

ALDH1A1_Pathway cluster_nucleus Cellular Processes Retinol Retinol Retinal Retinal Retinol->Retinal RDH ALDH1A1 ALDH1A1 Retinal->ALDH1A1 RA Retinoic Acid (RA) ALDH1A1->RA Oxidation RAR_RXR RAR/RXR RA->RAR_RXR Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Nucleus Nucleus Wnt Wnt Signaling Wnt->ALDH1A1 + TGFb TGF-β Signaling TGFb->ALDH1A1 -

Caption: ALDH1A1 in Retinoic Acid Signaling Pathway.

ALDH2_Pathway Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH ALDH2 ALDH2 Acetaldehyde->ALDH2 ROS Reactive Oxygen Species (ROS) Acetaldehyde->ROS Acetate Acetate ALDH2->Acetate Oxidation AMPK AMPK Signaling ALDH2->AMPK + PI3K_Akt PI3K/Akt Signaling ALDH2->PI3K_Akt + Apoptosis Apoptosis ROS->Apoptosis AMPK->Apoptosis - PI3K_Akt->Apoptosis -

Caption: ALDH2 in Ethanol Metabolism and Cellular Stress Response.

ALDH3A1_Pathway Aldehydes Toxic Aldehydes (e.g., 4-HNE) ALDH3A1 ALDH3A1 Aldehydes->ALDH3A1 Carboxylic_Acids Carboxylic Acids ALDH3A1->Carboxylic_Acids Oxidation Cell_Survival Cell Survival & Detoxification ALDH3A1->Cell_Survival IL6 IL-6 STAT3 STAT3 IL6->STAT3 STAT3->ALDH3A1 Regulation

Caption: ALDH3A1 in Cellular Detoxification and IL-6/STAT3 Signaling.

Conclusion

The available data indicates that this compound is an inhibitor of ALDH2 and ALDH3A1, with IC50 values of 35 µM and 76 µM, respectively.[5] This suggests a moderate level of inhibitory activity, although it is less potent than other experimental inhibitors such as the "Aldi" compounds. The lack of reported data for this compound's activity against ALDH1A1 currently limits a complete assessment of its isoform specificity. Further research is warranted to fully characterize the inhibitory profile of this compound across the entire ALDH superfamily. This would provide a clearer understanding of its potential off-target effects and its utility as a specific chemical probe for studying the roles of individual ALDH isoforms in various physiological and pathological processes.

References

Dyclonine's Efficacy in the Landscape of TRPV3 Antagonism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dyclonine's performance against other Transient Receptor Potential Vanilloid-3 (TRPV3) antagonists, supported by experimental data. The content delves into quantitative efficacy, selectivity, and the experimental methodologies employed in these evaluations.

The multimodal sensory channel TRPV3, predominantly expressed in epidermal keratinocytes, has emerged as a significant therapeutic target for a range of conditions including chronic pruritus, skin inflammation, and pain.[1] The local anesthetic this compound has been identified as a potent and selective inhibitor of this channel, prompting a closer examination of its efficacy relative to other known TRPV3 antagonists.[1][2]

Quantitative Comparison of TRPV3 Antagonists

The inhibitory potency of this compound and other notable TRPV3 antagonists has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A summary of these values is presented below.

CompoundSpecies/AssayIC50 (µM)Selectivity HighlightsReference
This compound Mouse TRPV3 (2-APB-activated)3.2 ± 0.24>10-fold selective over TRPV2, >20-fold over TRPM8, >100-fold over TRPV1[2]
Mouse TRPV3 (Carvacrol-activated)3.5 ± 0.34[3]
Human TRPV316.2 ± 0.72[2][3]
Frog TRPV312.3 ± 1.6[2][3]
Trpvicin Human TRPV3-WT0.41Subtype-selective, no significant inhibition of hTRPV1, mTRPV2, hTRPV4-6[4][5]
Human TRPV3-G573S mutant0.22[4][5]
Mouse TRPV30.38[4]
Forsythoside B Human TRPV36.7 ± 0.7Selective over other thermo-TRPs like TRPA1, TRPV1, TRPV4, and TRPM8[6]
FTP-THQ Rat recombinant TRPV30.117Virtually no activity at TRPV1, TRPV4, TRPM8, and TRPA1[7]
Mouse native TRPV30.186[7]
Serratol Not specified0.15 ± 0.01More potent inhibitory activity than its analog, Incensole acetate[8]
Compound 74a Not specifiedK_B = 0.56No significant activity against a panel of other ion channels[9][10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

TRPV3_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPV3 Channel cluster_antagonists Antagonists cluster_cellular_response Cellular Response cluster_physiological_outcome Physiological Outcome Heat Heat TRPV3 TRPV3 Heat->TRPV3 2-APB 2-APB 2-APB->TRPV3 Carvacrol Carvacrol Carvacrol->TRPV3 Ca_influx Ca²⁺ Influx TRPV3->Ca_influx This compound This compound This compound->TRPV3 Trpvicin Trpvicin Trpvicin->TRPV3 Other_Antagonists Other Antagonists Other_Antagonists->TRPV3 Cell_Death Cell Death (in gain-of-function mutants) Ca_influx->Cell_Death Inflammatory_Mediators Release of Inflammatory Mediators Ca_influx->Inflammatory_Mediators Itch Itch Cell_Death->Itch Pain Pain Inflammatory_Mediators->Pain Inflammation Inflammation Inflammatory_Mediators->Inflammation

TRPV3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Antagonist Screening cluster_invivo In Vivo Efficacy Testing A HEK293 cells expressing TRPV3 channels B Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4) A->B C Stimulate with TRPV3 agonist (e.g., 2-APB, Carvacrol) B->C D Measure intracellular Ca²⁺ fluorescence C->D F Determine IC50 value D->F E Apply test antagonist (e.g., this compound) E->C co-application G Induce condition in animal model (e.g., pruritus, neuropathic pain) H Administer antagonist (e.g., intradermal, oral) G->H I Behavioral assessment (e.g., scratching bouts, paw withdrawal) H->I J Evaluate therapeutic effect I->J Logical_Relationships cluster_dysfunction Dysfunction cluster_pathologies Associated Pathologies cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcome TRPV3 TRPV3 Channel Activity Hyperactivity Hyperactivity (Gain-of-function mutations) TRPV3->Hyperactivity Pruritus Chronic Pruritus Hyperactivity->Pruritus Skin_Inflammation Skin Inflammation (e.g., Dermatitis) Hyperactivity->Skin_Inflammation Pain Neuropathic & Inflammatory Pain Hyperactivity->Pain Hair_Disorders Hair Growth Disorders Hyperactivity->Hair_Disorders Alleviation Alleviation of Symptoms Pruritus->Alleviation Skin_Inflammation->Alleviation Pain->Alleviation Hair_Disorders->Alleviation Antagonism TRPV3 Antagonism (e.g., this compound) Antagonism->TRPV3 Antagonism->Alleviation

References

In Vitro Showdown: Dyclonine's Potency Against Other Aldehyde Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of aldehyde dehydrogenase (ALDH) research, the quest for potent and selective inhibitors is paramount for advancing therapeutic strategies in cancer, metabolic disorders, and other diseases. This guide provides an in vitro comparative analysis of Dyclonine, a local anesthetic with recently identified ALDH inhibitory activity, against other known ALDH inhibitors. The data presented herein, compiled from various studies, offers a quantitative and methodological overview for researchers, scientists, and drug development professionals.

Aldehyde dehydrogenases are a superfamily of enzymes crucial for detoxifying both endogenous and exogenous aldehydes. Their role in cellular processes, including the synthesis of retinoic acid and the management of oxidative stress, makes them a significant therapeutic target.[1] this compound has emerged as a covalent inhibitor of ALDH, demonstrating a unique profile that warrants a comparative evaluation with other established inhibitors.[2][3]

Comparative Efficacy of ALDH Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce enzyme activity by 50%. The following tables summarize the in vitro IC50 values for this compound and other ALDH inhibitors against various ALDH isoforms. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as substrate and enzyme concentration, and buffer conditions.[4]

Table 1: In Vitro IC50 Values of this compound Against ALDH Isoforms

InhibitorALDH IsoformIC50 (µM)Source
This compoundALDH235[2][5]
This compoundALDH3A176[2][5]

Table 2: In Vitro IC50 Values of Other Common ALDH Inhibitors

InhibitorALDH IsoformIC50 (µM)Source(s)
DisulfiramALDH1A1nM range[6]
DisulfiramALDH2-[6]
Diethylaminobenzaldehyde (DEAB)ALDH1A1nM range[6]
DEABALDH2-[6]
NCT-501ALDH1A10.04[5]
NCT-501ALDH1B1, ALDH3A1, ALDH2>57[5]
CVT-10216ALDH20.029[5]
ALDH1A inhibitor 673AALDH1A10.246[5]
ALDH1A inhibitor 673AALDH1A20.230[5]
ALDH1A inhibitor 673AALDH1A30.348[5]
ALDH3A1-IN-1 (Compound 18)ALDH3A11.61[7]
ALDH3A1-IN-2 (Compound 19)ALDH3A11.29[7]
ALDH3A1-IN-3 (CB29)ALDH3A116[7]
KS106ALDH1A10.334[7]
KS106ALDH22.137[7]
KS106ALDH3A10.360[7]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess ALDH inhibition.

In Vitro ALDH Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified ALDH by monitoring the production of NADH.[4][8]

Reagents:

  • Purified recombinant human ALDH enzyme (e.g., ALDH1A1, ALDH2, ALDH3A1)

  • Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0[4]

  • NAD+ (cofactor)

  • Aldehyde substrate (e.g., benzaldehyde, propionaldehyde)[4]

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing assay buffer, NAD+, and the aldehyde substrate.[4]

  • Add varying concentrations of the test compound to the wells. A control well with DMSO only should be included.[4]

  • Initiate the reaction by adding the ALDH enzyme to each well.[4]

  • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the production of NADH.[4]

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[4]

ALDEFLUOR™ Assay (Flow Cytometry)

This cell-based assay measures ALDH activity in live cells using a fluorescent substrate.

Materials:

  • Cells expressing the target ALDH isoform(s)

  • ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

  • Test inhibitor

  • Diethylaminobenzaldehyde (DEAB) as a reference inhibitor

Procedure:

  • Harvest and wash the cells.

  • Resuspend the cells in ALDEFLUOR™ assay buffer.

  • Add the activated ALDEFLUOR™ substrate to the test samples.

  • To a control sample, add the ALDEFLUOR™ substrate along with DEAB.

  • To test the inhibitory effect of a compound, pre-incubate the cells with the test compound before adding the ALDEFLUOR™ substrate.[4]

  • Incubate the cells at 37°C.

  • Analyze the cells by flow cytometry. The ALDH-positive (ALDHbright) population is identified as the brightly fluorescent cells in the test sample that are absent in the DEAB control.[4]

  • Quantify the reduction in the ALDHbright population in the presence of the test inhibitor to assess its cellular efficacy.[4]

Signaling Pathways and Mechanisms of Action

This compound, like other covalent inhibitors, is believed to act through the formation of a reactive intermediate that covalently modifies a critical cysteine residue in the active site of the ALDH enzyme.[2] This irreversible inhibition disrupts the enzyme's function.

ALDH in Retinoic Acid Synthesis

ALDH enzymes, particularly ALDH1A isoforms, play a crucial role in the synthesis of retinoic acid (RA) from retinal.[9][10] RA is a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[4][9] Inhibition of ALDH can therefore disrupt these fundamental cellular processes.

Retinoic_Acid_Synthesis Retinol Retinol (Vitamin A) ADH ADH/RDH Retinol->ADH Oxidation Retinal Retinal ALDH ALDH1A Isoforms Retinal->ALDH Oxidation RA Retinoic Acid Cell Cellular Processes (Differentiation, Proliferation) RA->Cell Regulates ADH->Retinal ALDH->RA This compound This compound & Other Inhibitors This compound->ALDH Inhibits Oxidative_Stress_Pathway OxidativeStress Oxidative Stress (e.g., ROS) LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ToxicAldehydes Toxic Aldehydes (e.g., 4-HNE) LipidPeroxidation->ToxicAldehydes ALDHs ALDHs ToxicAldehydes->ALDHs Metabolized by CellDamage Cellular Damage & Apoptosis ToxicAldehydes->CellDamage Cause Detoxification Detoxification ALDHs->Detoxification This compound This compound & Other Inhibitors This compound->ALDHs Inhibit

References

Validating the off-target effects of Dyclonine on kinase activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecules is paramount in assessing their therapeutic potential and predicting potential toxicities. This guide provides a comparative analysis of the off-target kinase activity of Dyclonine, a topical anesthetic, against two well-characterized broad-spectrum kinase inhibitors, Staurosporine and Dasatinib. While this compound is primarily known for its sodium channel blocking activity, emerging research suggests potential interactions with other cellular targets. This guide aims to provide a framework for validating such off-target effects, presenting hypothetical kinase profiling data for this compound alongside established data for comparator compounds.

Comparative Kinase Inhibition Profiles

To objectively assess the potential off-target kinase activity of this compound, a hypothetical kinase inhibition profile was generated and compared against the known profiles of Staurosporine and Dasatinib. The data, representing the percentage of inhibition at a 1 µM concentration across a panel of selected kinases, is summarized in the table below. It is crucial to note that the data for this compound is illustrative and requires experimental validation.

Kinase TargetThis compound (Hypothetical)StaurosporineDasatinibKinase Family
ABL1 15%98%99%Tyrosine Kinase
SRC 20%95%99%Tyrosine Kinase
VEGFR2 10%92%85%Tyrosine Kinase
EGFR 25%88%75%Tyrosine Kinase
PKCα 5%99%30%Serine/Threonine Kinase
CDK2 8%90%60%Serine/Threonine Kinase
p38α 12%85%70%Serine/Threonine Kinase

Table 1: Comparative kinase inhibition profiles of this compound (hypothetical), Staurosporine, and Dasatinib at 1 µM.

Experimental Protocols for Validation

Accurate validation of off-target kinase effects relies on robust and standardized experimental protocols. The following methodologies are central to generating the data presented in this guide.

In Vitro Kinase Profiling Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

  • Objective: To quantify the inhibitory activity of a test compound against a panel of purified kinases.

  • Methodology:

    • Individual kinases are incubated with their specific substrate and ATP (often radiolabeled with ³²P or in a system coupled to a reporter enzyme).

    • The test compound (e.g., this compound) and control compounds (Staurosporine, Dasatinib) are added at a specified concentration (e.g., 1 µM).

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified. For radiometric assays, this is done using a scintillation counter. For other methods, luminescence or fluorescence is measured.

    • The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement within a cellular context.

  • Objective: To determine if a compound binds to and stabilizes its target protein in intact cells.

  • Methodology:

    • Cells are treated with the test compound or a vehicle control.

    • The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in validating off-target kinase effects, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship between on-target and off-target effects.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation biochem_start Compound of Interest (e.g., this compound) kinase_panel In Vitro Kinase Panel (>300 kinases) biochem_start->kinase_panel Screen at 1µM ic50 Determine IC50 values kinase_panel->ic50 Dose-response for hits data_integration Integrate Biochemical and Cellular Data ic50->data_integration cell_treatment Treat Cells with Compound cetsa Cellular Thermal Shift Assay (CETSA) cell_treatment->cetsa Validate Target Engagement phospho Phosphoproteomics (Mass Spectrometry) cell_treatment->phospho Global Kinase Activity cetsa->data_integration phospho->data_integration off_target_id Identify Off-Targets data_integration->off_target_id pathway_analysis Pathway Analysis off_target_id->pathway_analysis

Experimental workflow for validating off-target kinase effects.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Drug This compound Target Primary Target (e.g., Sodium Channel) Drug->Target Off_Target Off-Target Kinase (e.g., EGFR) Drug->Off_Target On_Effect Therapeutic Effect (Anesthesia) Target->On_Effect Off_Effect Unintended Cellular Effect Off_Target->Off_Effect

Logical diagram of on-target versus potential off-target effects.

Conclusion

Dyclonine hydrochloride certificate of analysis for research grade material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate local anesthetic is crucial for experimental success. This guide provides a comprehensive comparison of research-grade Dyclonine hydrochloride with two common alternatives, Lidocaine (B1675312) hydrochloride and Benzocaine. The information presented is based on publicly available data and is intended to assist in making informed decisions for research applications.

Certificate of Analysis: this compound Hydrochloride

A Certificate of Analysis (CoA) is a critical document that outlines the quality and purity of a research chemical. Below is a summary of typical specifications for research-grade this compound hydrochloride, compiled from various supplier data.

ParameterSpecification
Appearance White to off-white crystalline powder
Purity (HPLC) ≥98.0%
Purity (Nonaqueous Titration) ≥98.0%
Melting Point 171-176 °C
Solubility Soluble in water, ethanol, and acetone
Identification (IR, NMR) Conforms to structure
Loss on Drying ≤1.0%
Residue on Ignition ≤0.2%

Comparative Performance: this compound vs. Alternatives

Local anesthetics are primarily evaluated based on their efficacy, potency, and potential cytotoxicity. While direct, head-to-head in vitro studies comparing this compound, Lidocaine, and Benzocaine are limited, this section synthesizes available data to provide a comparative overview.

Efficacy in a Clinical Setting

A study comparing several topical anesthetics provides some insight into the relative efficacy of these compounds in a clinical context.

Anesthetic AgentConcentrationEfficacy Outcome
This compound 1%Effective in reducing pain threshold, less so than EMLA cream.[1]
Lidocaine 10%No significant difference from placebo in this study.[1]
Benzocaine 10%Effective in reducing pain threshold, less so than EMLA cream.[1]
EMLA Cream 5%Superior performance in reducing pain threshold.[1]

It is important to note that clinical efficacy can be influenced by formulation and application method.

In Vitro Cytotoxicity
Anesthetic AgentCell LineIC50 (48h Exposure)
This compound hydrochloride Human FibroblastsData not available
Lidocaine hydrochloride Human Oral Mucosa FibroblastsConcentrations ≥1% significantly hinder cell physiology.[2]
Benzocaine Human FibroblastsData not available

Note: The lack of standardized, direct comparative studies necessitates caution when interpreting these values.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics function by reversibly blocking voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials, resulting in a temporary loss of sensation.

General Mechanism of Local Anesthetic Action cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Receptor Receptor Site Nerve_impulse Nerve Impulse Blocked Receptor->Nerve_impulse Leads to LA_base Local Anesthetic (Base) LA_base->Na_channel Penetrates Membrane LA_cation Local Anesthetic (Cation) LA_base->LA_cation Gains H+ Na_ion_out Na+ Na_ion_out->Na_channel Influx Blocked LA_cation->Receptor Binds

Caption: Local anesthetic action on sodium channels.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are representative protocols for key experiments used to evaluate local anesthetics.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate human fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of this compound hydrochloride, Lidocaine hydrochloride, and Benzocaine for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

In Vitro Sciatic Nerve Block Assay

This ex vivo model evaluates the nerve-blocking efficacy of local anesthetics.

  • Nerve Dissection: Isolate the sciatic nerve from a euthanized rodent.

  • Nerve Mounting: Mount the nerve in a perfusion chamber with stimulating and recording electrodes.

  • Baseline Recording: Stimulate the nerve and record the compound action potential (CAP).

  • Drug Application: Perfuse the chamber with a known concentration of the local anesthetic.

  • CAP Recording: Record the CAP at regular intervals to determine the onset and duration of the nerve block.

  • Data Analysis: Measure the percentage decrease in CAP amplitude over time and determine the concentration required for a 50% block (IC50).

Workflow for In Vitro Nerve Block Assay start Start dissect Dissect Sciatic Nerve start->dissect mount Mount in Perfusion Chamber dissect->mount baseline Record Baseline Compound Action Potential (CAP) mount->baseline apply_drug Apply Local Anesthetic baseline->apply_drug record_cap Record CAP at Intervals apply_drug->record_cap analyze Analyze CAP Amplitude (Onset, Duration, IC50) record_cap->analyze end End analyze->end

Caption: Experimental workflow for nerve block assay.

Conclusion

This compound hydrochloride is a viable research-grade local anesthetic with documented efficacy. While direct quantitative comparisons with Lidocaine and Benzocaine in standardized in vitro research models are not extensively available, the provided information and protocols offer a foundation for researchers to conduct their own comparative studies. The choice of a local anesthetic should be guided by the specific requirements of the experimental design, including the desired onset and duration of action, and the potential for cytotoxicity. Further head-to-head studies are warranted to provide a more definitive comparative profile of these compounds for research applications.

References

Dyclonine's In Vivo Efficacy in Animal Pain Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of dyclonine's performance as a local anesthetic in preclinical pain models remains a notable gap in the scientific literature. While this compound hydrochloride is utilized as a topical anesthetic for mucous membranes, its efficacy in established animal models of pain, such as the formalin test, carrageenan-induced paw edema, and sciatic nerve block, is not well-documented in publicly available research.[1][2] This guide provides a comparative framework for evaluating this compound, drawing upon its known mechanism of action and available clinical data, alongside established preclinical data for other commonly used local anesthetics like lidocaine (B1675312) and bupivacaine (B1668057).

Mechanism of Action: Sodium Channel Blockade

This compound, like other local anesthetics, exerts its analgesic effect by blocking voltage-gated sodium channels in neuronal membranes. This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals from the periphery to the central nervous system.[3][4] The effectiveness of a local anesthetic is often related to its ability to selectively block sodium channel subtypes expressed in nociceptive neurons.

This compound Signaling Pathway cluster_neuron Sensory Neuron cluster_this compound This compound Action Pain_Stimulus Painful Stimulus Na_Channel_Open Voltage-Gated Sodium Channel (Open) Pain_Stimulus->Na_Channel_Open activates Na_Channel_Open->Na_Influx Na_Channel_Blocked Sodium Channel (Blocked) Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound This compound->Na_Channel_Blocked

Caption: this compound blocks pain by inhibiting sodium channels.

Comparative Efficacy Data

Anesthetic AgentConcentrationApplication Time (minutes)Mean Pain Threshold (grams)Onset of AnesthesiaDuration of Anesthesia
This compound 1%3Data not specified, but ranked effective after EMLA cream2-10 minutes (topical)Approximately 30 minutes (topical)
Lidocaine10%3No significant difference from placebo--
Benzocaine10%3Ranked effective after this compound--
EMLA Cream5%3Significantly reduced pain threshold--
Placebo-3Baseline--

Note: Data for this compound's onset and duration are from general product information for topical application.[5] The comparative pain threshold data is from a clinical study on gingival anesthesia.

Experimental Protocols for Animal Pain Models

While specific data for this compound is lacking, the following are detailed methodologies for standard animal pain models that could be used to evaluate its in vivo efficacy.

Formalin Test

The formalin test is a model of tonic chemical pain that assesses both acute and inflammatory pain responses.

Formalin Test Workflow Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (e.g., Topical this compound) Animal_Acclimation->Drug_Administration Formalin_Injection Subplantar Formalin Injection (e.g., 5% Formalin) Drug_Administration->Formalin_Injection Observation_Phase1 Observation: Phase 1 (0-5 min) (Licking/Flinching Time) Formalin_Injection->Observation_Phase1 Observation_Phase2 Observation: Phase 2 (15-60 min) (Licking/Flinching Time) Observation_Phase1->Observation_Phase2 Data_Analysis Data Analysis and Comparison Observation_Phase2->Data_Analysis

Caption: Workflow for the formalin-induced pain model.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Acclimation: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: A specified dose of this compound (or control/reference drug) is administered topically or via another relevant route to the plantar surface of the hind paw.

  • Formalin Injection: A solution of 5% formalin in saline (50 µL) is injected subcutaneously into the plantar surface of the hind paw.

  • Observation: Immediately after injection, the animal is placed in an observation chamber. The cumulative time spent licking or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

  • Data Analysis: The duration of nociceptive behaviors in the this compound-treated group is compared to that of the vehicle control and positive control (e.g., lidocaine) groups.

Carrageenan-Induced Paw Edema

This model is used to assess inflammatory pain by inducing localized inflammation and measuring the resulting edema and hyperalgesia.

Carrageenan Paw Edema Workflow Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration Drug Administration (e.g., Topical this compound) Baseline_Measurement->Drug_Administration Carrageenan_Injection Subplantar Carrageenan Injection (e.g., 1% Carrageenan) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (at various time points) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis and Comparison Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema.

Protocol:

  • Animals: Male Wistar rats (180-220 g) are frequently used.

  • Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

  • Drug Administration: this compound, vehicle, or a reference anti-inflammatory drug is administered to the paw.

  • Carrageenan Injection: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the hind paw.

  • Paw Volume Measurement: Paw volume is measured at several time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control.

Sciatic Nerve Block

This model directly assesses the efficacy and duration of action of a local anesthetic on a peripheral nerve.

Sciatic Nerve Block Workflow Animal_Anesthesia Animal Anesthesia Sciatic_Nerve_Exposure Surgical Exposure of Sciatic Nerve Animal_Anesthesia->Sciatic_Nerve_Exposure Drug_Application Application of this compound or Control to the Sciatic Nerve Sciatic_Nerve_Exposure->Drug_Application Sensory_Motor_Testing Sensory and Motor Function Testing (e.g., Hot Plate, Von Frey) Drug_Application->Sensory_Motor_Testing Duration_Measurement Measurement of Block Duration Sensory_Motor_Testing->Duration_Measurement Data_Analysis Data Analysis and Comparison Duration_Measurement->Data_Analysis

Caption: Workflow for the sciatic nerve block model.

Protocol:

  • Animals: Adult male Sprague-Dawley rats are commonly used.

  • Anesthesia: The animal is anesthetized with an appropriate anesthetic agent.

  • Surgical Procedure: The sciatic nerve is surgically exposed in the thigh.

  • Drug Application: A small volume of this compound solution (or control/reference anesthetic) is applied directly to the exposed nerve.

  • Sensory and Motor Testing: At regular intervals following drug application, sensory function is assessed using methods like the hot plate or von Frey filament tests, and motor function is evaluated by observing gait and paw withdrawal reflexes.

  • Duration of Block: The time until the return of normal sensory and motor function is recorded as the duration of the nerve block.

  • Data Analysis: The duration of the block for the this compound group is compared with that of the control groups.

Conclusion and Future Directions

The available data on the in vivo efficacy of this compound in animal models of pain is notably sparse. While its mechanism of action as a sodium channel blocker is understood, direct comparisons with other local anesthetics in standardized preclinical models are necessary to fully characterize its analgesic profile. The clinical data suggests that this compound is an effective topical anesthetic, but its potential for broader applications in pain management warrants further investigation using the well-established animal models detailed in this guide. Future research should focus on conducting head-to-head comparative studies of this compound with agents like lidocaine and bupivacaine in the formalin, carrageenan, and sciatic nerve block models to provide the quantitative data needed for a comprehensive evaluation of its in vivo efficacy.

References

Dyclonine in the Spotlight: A Comparative Analysis with Other Covalent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of enzyme inhibition, the distinction between reversible and irreversible covalent binding is a critical determinant of a drug's pharmacological profile. This guide provides a comparative review of dyclonine, a compound with a multifaceted inhibitory profile, and other notable covalent enzyme inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, quantitative performance data, and detailed experimental methodologies to offer a comprehensive understanding of these inhibitors.

Introduction to this compound and Covalent Inhibition

This compound is widely recognized as a topical anesthetic that functions by reversibly blocking sodium channels in neuronal membranes, thereby impeding the transmission of pain signals.[1][2][3] However, recent findings have unveiled a secondary, and mechanistically distinct, role for this compound as a covalent inhibitor of aldehyde dehydrogenases (ALDHs), specifically the ALDH2 and ALDH3A1 isoforms.[1][4][5][6]

Covalent inhibitors, in contrast to their reversible counterparts, form a stable, covalent bond with their target enzyme.[7][8] This mode of action can lead to prolonged and potent inhibition, as the restoration of enzyme activity necessitates the synthesis of new enzyme molecules.[9] Well-known examples of covalent inhibitors include the antibiotic penicillin and the anti-inflammatory drug aspirin.[8][9]

Mechanism of Action: this compound vs. Other Covalent Inhibitors

The covalent inhibition of ALDH enzymes by this compound proceeds through a sophisticated, enzyme-mediated mechanism. This compound itself is not intrinsically reactive; instead, the enzyme's catalytic machinery facilitates a β-elimination reaction. This process generates a highly reactive vinyl ketone intermediate within the active site, which then rapidly forms a covalent bond with a nucleophilic cysteine residue, leading to the enzyme's inactivation.[4][10]

This mechanism can be contrasted with that of other covalent inhibitors, such as disulfiram (B1670777), a well-established irreversible inhibitor of ALDH2 used in the management of alcoholism.[11][12] Disulfiram's mechanism involves the carbamoylation of the same active site cysteine residue, a direct chemical modification that does not require enzymatic activation to form the reactive species.[13]

G cluster_this compound This compound Inhibition of ALDH cluster_disulfiram Disulfiram Inhibition of ALDH This compound This compound Enzyme_Substrate Enzyme-Dyclonine Complex This compound->Enzyme_Substrate Binds to active site ALDH_active ALDH (Active) ALDH_active->Enzyme_Substrate Vinyl_Ketone Reactive Vinyl Ketone Intermediate Enzyme_Substrate->Vinyl_Ketone Enzyme-mediated β-elimination ALDH_inactive ALDH (Inactive) Covalently Modified Vinyl_Ketone->ALDH_inactive Covalent modification of Cysteine Disulfiram Disulfiram ALDH_inactive_dis ALDH (Inactive) Carbamoylated Disulfiram->ALDH_inactive_dis Direct Carbamoylation of Cysteine ALDH_active_dis ALDH (Active) ALDH_active_dis->ALDH_inactive_dis

Figure 1. Comparative mechanism of ALDH inhibition by this compound and Disulfiram.

Quantitative Comparison of Inhibitor Potency

The potency of enzyme inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For covalent inhibitors, the rate of inactivation (kinact) is also a critical parameter. A more comprehensive measure of the efficiency of a covalent inhibitor is the ratio kinact/Ki.

InhibitorTarget EnzymeIC50 (µM)Mechanism
This compound ALDH235[1][4]Covalent (Vinyl Ketone Intermediate)
ALDH3A176[1][4]Covalent (Vinyl Ketone Intermediate)
Disulfiram ALDH2~2.65[3]Covalent (Carbamoylation)
ALDH1A1~0.15[14]Covalent (Carbamoylation)

Note: IC50 values for covalent inhibitors are time-dependent and can vary based on experimental conditions. The values presented here are for comparative purposes.

Experimental Protocols

The characterization of covalent enzyme inhibitors requires specific experimental approaches to confirm the covalent modification and to determine the kinetic parameters of inhibition.

Protocol 1: Determination of IC50 for Covalent Inhibitors

This protocol outlines a general procedure for determining the IC50 value of a covalent inhibitor.

  • Enzyme and Substrate Preparation: Prepare a stock solution of the target enzyme (e.g., ALDH2) and its specific substrate (e.g., acetaldehyde) in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the covalent inhibitor (e.g., this compound or disulfiram) in the same assay buffer.

  • Pre-incubation: In a multi-well plate, mix the enzyme solution with each concentration of the inhibitor. A control well with no inhibitor should be included. Incubate this mixture for a defined period to allow for the covalent reaction to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Signal Detection: Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a plate reader. The specific wavelength will depend on the assay method (e.g., monitoring NADH production at 340 nm for ALDH).

  • Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity under the specified conditions.

G start Start prep_enzyme Prepare Enzyme and Substrate Solutions start->prep_enzyme prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor pre_incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubation prep_inhibitor->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity initiate_reaction->measure_activity analyze_data Analyze Data and Determine IC50 measure_activity->analyze_data end End analyze_data->end

Figure 2. Workflow for IC50 determination of covalent inhibitors.
Protocol 2: Confirmation of Covalent Modification by Mass Spectrometry

This protocol describes a general workflow to confirm the covalent binding of an inhibitor to its target enzyme using mass spectrometry.

  • Incubation: Incubate the target enzyme with a molar excess of the covalent inhibitor for a sufficient time to ensure complete or significant modification. A control sample of the untreated enzyme should be prepared in parallel.

  • Sample Preparation: Remove excess, unbound inhibitor by methods such as dialysis, size-exclusion chromatography, or precipitation.

  • Intact Protein Analysis: Analyze the intact protein samples (treated and untreated) using electrospray ionization mass spectrometry (ESI-MS). A mass shift in the treated sample corresponding to the molecular weight of the inhibitor (or a fragment thereof) confirms covalent modification.

  • Peptide Mapping (Optional): To identify the specific amino acid residue that is modified, the protein samples can be digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the peptide maps of the treated and untreated samples, the modified peptide can be identified, and the site of covalent adduction can be pinpointed through fragmentation analysis.

G start Start incubation Incubate Enzyme with Inhibitor start->incubation sample_prep Remove Excess Inhibitor incubation->sample_prep intact_ms Intact Protein MS Analysis sample_prep->intact_ms peptide_mapping Optional: Proteolytic Digestion and LC-MS/MS Analysis sample_prep->peptide_mapping data_analysis Analyze Mass Shift and Identify Modification Site intact_ms->data_analysis peptide_mapping->data_analysis end End data_analysis->end

Figure 3. Workflow for mass spectrometry confirmation of covalent modification.

Conclusion

This compound presents an interesting case of a dual-action molecule, acting as both a reversible sodium channel blocker and a covalent inhibitor of ALDH enzymes. Its mechanism of covalent inhibition, involving enzyme-activated formation of a reactive intermediate, is a noteworthy example of targeted drug action. While direct quantitative comparisons of kinetic efficiency with other covalent inhibitors like disulfiram require further investigation under standardized conditions, the available data highlight the distinct potencies and mechanisms of these compounds. The experimental protocols provided herein offer a framework for the robust characterization of these and other novel covalent enzyme inhibitors, facilitating future drug discovery and development efforts.

References

Assessing Dyclonine's Potential for Drug-Drug Interaction Interference: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential for the local anesthetic Dyclonine to interfere in drug-drug interaction (DDI) studies. Due to a notable lack of publicly available in vitro or in vivo data on this compound's interaction with metabolic enzymes and drug transporters, this analysis relies on its known mechanism of action and a comparison with alternative local anesthetics for which experimental data are available. This guide is intended to inform researchers on the potential risks and to highlight the need for definitive studies.

Executive Summary

This compound is a local anesthetic that functions by blocking sodium channels in neuronal membranes.[1][2][3] While literature suggests a low likelihood of systemic drug-drug interactions, with some sources stating "none known," this assertion is not substantiated by robust experimental data from formal DDI studies.[4] The primary concern for interference in DDI studies would be its potential, as a co-administered or contaminating agent, to inhibit or induce key metabolic pathways, such as the cytochrome P450 (CYP) enzyme system or major drug transporters. Without specific data for this compound, a cautionary approach is warranted.

This guide outlines the standard experimental protocols to test for such interactions and presents available data for comparator local anesthetics—Lidocaine (B1675312), Benzocaine (B179285), and Diphenhydramine (B27)—to provide a framework for risk assessment.

Comparative Analysis of this compound and Alternatives

The following table summarizes the known DDI potential of this compound and selected alternatives. The absence of data for this compound is a critical finding.

Table 1: Comparison of DDI Potential for Selected Local Anesthetics

Compound Mechanism of Action CYP Inhibition Potential CYP Induction Potential Transporter Interaction Potential Key Takeaways
This compound Sodium Channel BlockerNo data availableNo data availableNo data availableThe potential for DDI is currently unknown due to a lack of experimental evidence.
Lidocaine Sodium Channel BlockerModerate inhibitor of CYP1A2.[5][6] Metabolized primarily by CYP1A2 and CYP3A4.[7][5]Not a significant inducer.Substrate of P-glycoprotein (P-gp).Has a well-documented potential for DDIs, particularly with inhibitors or inducers of CYP1A2 and CYP3A4.[8][9]
Benzocaine Sodium Channel BlockerLimited data on direct CYP inhibition.No significant induction reported.Interacts with Lidocaine at the sodium channel receptor site.[10][11]Primarily associated with pharmacodynamic interactions and risk of methemoglobinemia, rather than significant pharmacokinetic DDIs.[12][13][14]
Diphenhydramine H1-Receptor Antagonist, Sodium Channel BlockerClinically significant inhibitor of CYP2D6.[4][15]No significant induction reported.Substrate and inhibitor of CYP2D6.[4][16][17]Possesses a clear potential for DDIs with drugs metabolized by CYP2D6.[4][15]

Experimental Protocols for Assessing DDI Potential

To definitively assess this compound's DDI potential, standardized in vitro assays are required. The following protocols are standard in the pharmaceutical industry for regulatory submissions.[18]

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the concentration of a test compound required to inhibit 50% of the activity (IC50) of a specific CYP isozyme.

Methodology:

  • Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.[19]

  • Substrates: A specific probe substrate for each CYP isozyme to be tested (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4).

  • Procedure:

    • A range of this compound concentrations are co-incubated with the test system and a specific CYP probe substrate at a concentration near its Michaelis-Menten constant (Km).

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • The incubation is carried out for a short period under linear conditions.

    • The reaction is terminated, and the formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to a vehicle control. The IC50 value is calculated from the resulting dose-response curve.

Cytochrome P450 (CYP) Induction Assay

This assay assesses the potential of a compound to increase the expression of CYP enzymes.

Methodology:

  • Test System: Cryopreserved primary human hepatocytes.[2][20]

  • Procedure:

    • Hepatocytes are cultured and treated with various concentrations of this compound for 48-72 hours.

    • Positive controls (known inducers like Rifampicin for CYP3A4) and a vehicle control are run in parallel.

    • Following treatment, the cells are washed and incubated with a cocktail of CYP probe substrates.

    • The formation of metabolites is measured by LC-MS/MS to determine enzyme activity.

    • Alternatively, mRNA levels of the CYP enzymes can be quantified using qRT-PCR.

  • Data Analysis: The fold-induction of enzyme activity or mRNA expression relative to the vehicle control is calculated. A concentration-dependent increase, typically greater than 2-fold, is considered a positive induction signal.

Drug Transporter Inhibition Assay

This assay evaluates the potential of a compound to inhibit the function of key uptake or efflux drug transporters.

Methodology:

  • Test System: Cell lines overexpressing a specific transporter (e.g., MDCKII-MDR1 for P-gp) or membrane vesicles.

  • Probe Substrates: A known substrate for the transporter of interest (e.g., Digoxin for P-gp).

  • Procedure:

    • The transport of the probe substrate across a cell monolayer or into vesicles is measured in the presence and absence of a range of this compound concentrations.

    • Known inhibitors of the transporter are used as positive controls.

  • Data Analysis: The inhibition of the probe substrate's transport by this compound is used to determine an IC50 value.

Visualizing Experimental Workflows and Pathways

This compound's Primary Mechanism of Action

Dyclonine_Mechanism This compound This compound SodiumChannel Voltage-Gated Sodium Channel This compound->SodiumChannel blocks NerveImpulse Nerve Impulse Propagation SodiumChannel->NerveImpulse is essential for Sensation Sensation of Pain NerveImpulse->Sensation leads to

Caption: this compound's anesthetic effect via sodium channel blockade.

Hypothetical Metabolic Pathway of this compound and Potential for DDI

Dyclonine_Metabolism_DDI cluster_metabolism Hepatic Metabolism cluster_ddi Potential Drug-Drug Interactions This compound This compound CYP_Enzymes CYP Enzymes (e.g., CYP3A4, CYP2D6) This compound->CYP_Enzymes Metabolized by This compound->CYP_Enzymes Inhibits/Induces? Transporters Drug Transporters (e.g., P-gp) This compound->Transporters Substrate for? This compound->Transporters Inhibits/Induces? Metabolites Inactive Metabolites CYP_Enzymes->Metabolites Transporters->this compound Efflux? CoAdminDrug Co-administered Drug CoAdminDrug->CYP_Enzymes Inhibits/Induces? CoAdminDrug->Transporters Inhibits/Induces?

Caption: Potential metabolic pathways and DDI points for this compound.

Standard In Vitro CYP Inhibition Assay Workflow

CYP_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: - Human Liver Microsomes - this compound dilutions - CYP Probe Substrate Start->PrepareReagents Incubation Incubate Reagents PrepareReagents->Incubation AddNADPH Initiate Reaction (add NADPH) Incubation->AddNADPH TerminateReaction Terminate Reaction (e.g., with cold acetonitrile) AddNADPH->TerminateReaction Analysis LC-MS/MS Analysis of Metabolite Formation TerminateReaction->Analysis CalculateIC50 Calculate IC50 Value Analysis->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for a standard in vitro CYP inhibition assay.

Conclusion and Recommendations

The current body of scientific literature does not provide the necessary data to definitively assess the potential of this compound to interfere in drug-drug interaction studies. While its primary use as a topical local anesthetic may limit systemic exposure and thus the risk of clinically significant DDIs, this cannot be assumed, especially in cases of extensive use, use on compromised mucosa, or in the context of sensitive in vitro DDI assays where it may be a contaminant.

For researchers and drug development professionals, the following is recommended:

  • Exercise Caution: When this compound is used in clinical or preclinical settings where other drugs are being evaluated, the potential for unforeseen interactions should be considered.

  • Prioritize Definitive Studies: If this compound is to be used in a manner that could lead to systemic absorption, or if it is a component of a formulation being tested, it is imperative to conduct in vitro CYP inhibition and induction, as well as drug transporter interaction studies, as outlined in this guide.

  • Consider Alternatives: In situations where a local anesthetic is required and the potential for DDI is a concern, consider using an agent with a well-characterized DDI profile, such as Benzocaine for low-risk procedures, while being mindful of its own specific risks. For more invasive procedures where a local anesthetic with a known metabolic pathway is needed, the DDI profile of agents like Lidocaine should be carefully considered in the context of co-administered medications.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Dyclonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of Dyclonine, ensuring the protection of both personnel and the ecosystem. Adherence to these protocols is essential to prevent environmental contamination and maintain a safe working environment.

Pre-Disposal and Handling Precautions

Before initiating the disposal process, it is imperative to handle this compound with appropriate care to minimize exposure and risk.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Impermeable gloves (e.g., nitrile or natural rubber) to avoid skin contact.[1]

  • Safety glasses with side shields or goggles to protect the eyes from potential splashes.[1]

In Case of a Spill: Should a spill occur, follow these steps for containment and cleanup:

  • Absorb the spill using an inert material such as diatomite or universal binders.[2]

  • Place the absorbed material into a designated chemical waste container.[1][2]

  • Clean the affected surface thoroughly with alcohol and then with soap and water to remove any residual contamination.[1][2]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound, as with most pharmaceuticals, is guided by local, state, and federal regulations.[1][2] Under no circumstances should this compound be emptied into drains or sewers.[3][4]

1. Waste Segregation: this compound is generally classified as a non-hazardous pharmaceutical waste.[3] It is crucial to segregate it from hazardous materials, such as cytotoxic and cytostatic waste.[3] For this purpose, use a designated and clearly labeled blue-lidded pharmaceutical waste container.[3][5]

2. Preferred Disposal Method: Pharmaceutical Take-Back Programs: The most environmentally sound and highly recommended method for the disposal of unused or expired this compound is through a registered pharmaceutical take-back program.[3][6] These programs ensure that pharmaceuticals are disposed of in a compliant and safe manner. The Drug Enforcement Administration (DEA) provides resources to locate authorized collection sites.[6][7]

3. Alternative Disposal in a Laboratory Setting (when take-back programs are not available): If a take-back program is not accessible, follow these procedures for on-site management:

  • Do not flush the substance down a toilet or drain.[3]

  • For solid forms, place them directly into the designated non-hazardous pharmaceutical waste container. Do not crush tablets or capsules.[3][8]

  • For liquid forms, absorb the liquid with an inert, unappealing substance (e.g., cat litter, used coffee grounds).[3][8]

  • Place the mixture in a sealed container to prevent leakage and then deposit it into the appropriate waste stream for non-hazardous materials destined for incineration.[3]

4. Final Disposal: The final step in the disposal process is typically incineration, which is the preferred method for pharmaceutical waste when recycling is not an option.[3] This should be carried out by an approved waste disposal plant in accordance with all applicable regulations.[9]

Summary of Key Information

ParameterGuidelineSource
Waste Classification Generally Non-Hazardous Pharmaceutical Waste[3]
PPE Impermeable gloves, safety glasses/goggles[1]
Spill Cleanup Absorb with inert material, place in waste container, clean surface[1][2]
Prohibited Disposal Do not flush down toilet or pour into drains/sewers[3][4]
Primary Disposal Pharmaceutical Take-Back Programs[3][6]
Secondary Disposal Incineration via a licensed waste disposal service[3]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Dyclonine_Disposal_Workflow start Start: this compound Waste Generated assess_ppe Step 1: Don Appropriate PPE (Gloves, Safety Glasses) start->assess_ppe spill_check Is there a spill? assess_ppe->spill_check cleanup_spill Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Place in chemical waste container 3. Decontaminate surface spill_check->cleanup_spill Yes segregate_waste Step 2: Segregate as Non-Hazardous Pharmaceutical Waste spill_check->segregate_waste No cleanup_spill->segregate_waste take_back_check Is a Pharmaceutical Take-Back Program Available? segregate_waste->take_back_check use_take_back Step 3a: Utilize Take-Back Program - Locate authorized site - Package securely take_back_check->use_take_back Yes lab_disposal Step 3b: On-Site Management - Do NOT flush - Mix with unappealing substance - Place in sealed container take_back_check->lab_disposal No end End: Compliant Disposal Complete use_take_back->end final_disposal Step 4: Transfer to Approved Waste Disposal Facility for Incineration lab_disposal->final_disposal final_disposal->end

References

Essential Safety and Disposal Plan for Handling Dyclonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and proper environmental containment is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the handling and disposal of Dyclonine.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following personal protective equipment is recommended.[1]

PPE CategorySpecific Recommendations
Eye Protection Use safety glasses with side shields or goggles to protect against splashes or dust.[1][2]
Hand Protection Wear protective gloves to prevent skin contact.[1][3] For handling hazardous drugs, double gloving is recommended.[4][5]
Body Protection A lab coat or other suitable protective clothing should be worn to avoid skin absorption.[1][2][3] For extensive handling, a disposable gown made of low-permeability fabric is advised.[5]
Respiratory Protection If working in an area with poor ventilation or where dust or aerosols may be generated, use authorized respiratory protection.[1][2]

Hazard and Toxicity Data

This compound hydrochloride is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[2][3] It may also cause respiratory irritation.[2][3]

MetricValueSpecies
Oral LD50 100 mg/kgMouse[3]
Oral LD50 240 mg/kgRabbit[6]
Intraperitoneal LD50 33 mg/kgRat[3]
Subcutaneous LD50 201 mg/kgRat[3]

Operational Plan: Safe Handling and Disposal Workflow

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound. The following workflow outlines the key steps from preparation to disposal.

Dyclonine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Management cluster_disposal Disposal A Don Appropriate PPE (Gloves, Gown, Eye Protection) B Ensure Proper Ventilation (Fume Hood or Well-Ventilated Area) A->B C Weigh and Prepare this compound B->C Proceed with caution D Perform Experimental Procedures C->D E Avoid Inhalation and Contact D->E F Decontaminate Work Surfaces E->F After experiment completion H Wash Hands Thoroughly F->H G Handle Spills with Inert Absorbent G->F I Segregate this compound Waste H->I Prepare for disposal J Preferred: Use Pharmaceutical Take-Back Program I->J K Alternative: Mix with Undesirable Substance I->K L Place in a Sealed Container for Incineration K->L

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Procedural Guidance

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a fume hood or local exhaust ventilation.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1][6] Do not breathe in dust, fumes, or vapors.[3][7]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling the substance and before eating, drinking, or smoking.[1][3]

  • Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][7] Keep the container tightly closed.[3][7]

Disposal Plan:

The primary and most environmentally sound method for disposing of unused or expired this compound is through a registered pharmaceutical take-back program.[8]

  • Pharmaceutical Take-Back Programs:

    • Locate an authorized collection site. The Drug Enforcement Administration (DEA) website provides resources for finding these locations.[8][9]

    • Keep the this compound in its original container if possible.

    • Remove or obscure all personal information from the label.

    • Deposit the sealed container at the authorized take-back location.[8]

  • On-Site Disposal (if a take-back program is not available):

    • Do not flush this compound down the toilet or drain.[8][9][10]

    • Remove the substance from its original container.

    • Mix the this compound with an unappealing, inert substance such as used coffee grounds or cat litter.[8][9][10]

    • Place the mixture in a sealed plastic bag or a leak-proof container.[8][9][10]

    • Dispose of the sealed container in the appropriate laboratory waste stream for non-hazardous materials destined for incineration.[8]

Spill and Emergency Procedures:

  • Spill: In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material and dispose of it according to regulations.[1] Ensure the area is well-ventilated.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1][3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][3]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water.[6] Remove contaminated clothing and wash it before reuse.[6][7]

  • Inhalation: If inhaled, move the individual to fresh air.[1][11]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[2][11] Rinse the mouth.[7][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dyclonine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dyclonine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。